Alizarin
説明
Structure
3D Structure
特性
IUPAC Name |
1,2-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCKGOZRHPZPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045960 | |
| Record name | Alizarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-orange crystals slightly soluble in water; [Sax] | |
| Record name | Alizarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1958 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
72-48-0 | |
| Record name | Alizarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alizarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,2-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alizarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALIZARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MEW57T9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
From Root to Retort: A Technical History of Alizarin Dye Synthesis
A Whitepaper on the Scientific Journey from Natural Madder to Synthetic Dominance
Abstract
For millennia, the vibrant red hues derived from the root of the madder plant (Rubia tinctorum) colored the textiles of civilizations across the globe. The primary chromophore, alizarin, remained a product of agriculture until a pivotal moment in 1868 when its chemical synthesis was achieved. This breakthrough not only democratized access to a brilliant and steadfast red dye but also catalyzed the burgeoning synthetic dye industry, fundamentally altering global trade and chemical science. This technical guide traces the history of this compound, from its extraction from madder root to the revolutionary chemical syntheses that displaced the natural product. It provides an in-depth look at the methodologies, key chemical transformations, and the scientific pioneers who reshaped the world of color.
Introduction: The Reign of Madder
The use of madder as a dyestuff dates back to antiquity, with evidence of its use in ancient Egypt, Persia, and India.[1] The dye, known for producing a range of colors from red and pink to purple and brown depending on the mordant used, was a cornerstone of the textile industry for centuries.[1] The complicated "Turkey red" process, a multi-step method for producing a brilliant and lightfast red on cotton, was a closely guarded secret for generations.[1]
In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin isolated the two primary colorants from the madder root: the vibrant and permanent this compound, and the more fugitive purpurin.[2][3] this compound, a dihydroxyanthraquinone, was identified as the key component responsible for the most desirable red shades.[4] For decades following its discovery, the isolation of this compound remained a laborious process reliant on the cultivation of madder.
Extraction of this compound from Madder Root
The primary coloring agent in madder root, this compound, exists predominantly as a glycoside called ruberythric acid.[5][6] The extraction process, therefore, traditionally involved the hydrolysis of this glycoside to release the free this compound.
Experimental Protocol: Traditional Extraction and Isolation
A general laboratory procedure for the extraction of this compound from madder root can be summarized as follows:
-
Preparation of Madder Root: Dried and ground madder roots are used as the starting material.[7]
-
Hydrolysis: The powdered root is suspended in water. Historically, this was often done with the addition of a weak acid or by allowing natural enzymatic hydrolysis to occur.[8][9] Heating the suspension in a dilute acid solution (e.g., 2% sulfuric acid) accelerates the hydrolysis of ruberythric acid to this compound and a sugar moiety.[9]
-
Extraction: The hydrolyzed mixture is then extracted with an organic solvent. Methanol has been shown to be an effective solvent for extracting this compound and its glycosidic forms.[10]
-
Purification: The crude extract, containing a mixture of this compound, purpurin, and other compounds, can be further purified by techniques such as sublimation or chromatography to yield this compound of higher purity.[6]
Quantitative Data: this compound Content in Madder Root
The concentration of this compound in madder root can vary depending on the cultivar, age of the plant, and growing conditions.
| Parameter | Value | Reference |
| This compound content in dried root | 6.1 to 11.8 mg/g | [5] |
| Overall this compound extraction yield (methanol extraction) | 2.9 ± 0.1 g/kg of dried material | [10] |
The Dawn of Synthetic this compound: A Paradigm Shift
The mid-19th century was a period of rapid advancement in organic chemistry. Coal tar, a byproduct of coal gas production, emerged as a rich source of aromatic compounds, laying the groundwork for the synthetic dye industry.[11]
Graebe and Liebermann's Breakthrough
In 1868, the German chemists Carl Graebe and Carl Liebermann, working in the laboratory of Adolf von Baeyer, made a landmark discovery.[12][13] They determined that this compound could be reduced to anthracene, a hydrocarbon readily available from coal tar.[14] This crucial insight suggested that anthracene could serve as a precursor for the synthesis of this compound.
Their initial synthesis, while groundbreaking, was not commercially viable. It involved the bromination of anthraquinone, a derivative of anthracene, followed by fusion with potassium hydroxide.[2] This process was hazardous and expensive due to the use of bromine.[14]
The Race to a Commercial Process
Working to refine their method, Graebe and Liebermann, in collaboration with Heinrich Caro of BASF, developed a more practical synthesis.[15] This improved process involved the sulfonation of anthraquinone followed by alkaline fusion. About the same time, the English chemist William Henry Perkin, famous for his discovery of the first synthetic dye, mauveine, independently developed a similar synthesis for this compound.[2][14][16] In a now-famous race to the patent office in 1869, the BASF team filed their patent just one day before Perkin.[2][14][16]
The commercial production of synthetic this compound from coal tar began in 1871, and its price plummeted, rendering the cultivation of madder economically obsolete almost overnight.[2][12]
Experimental Protocol: Graebe-Liebermann-Caro Synthesis
The industrial synthesis of this compound from anthracene can be outlined as follows:
-
Oxidation of Anthracene: Anthracene, obtained from the fractional distillation of coal tar, is oxidized to anthraquinone. This is typically achieved using an oxidizing agent like chromic acid.
-
Sulfonation of Anthraquinone: The anthraquinone is then treated with fuming sulfuric acid (oleum) to produce anthraquinone-2-sulfonic acid.[17]
-
Alkaline Fusion: The resulting sulfonic acid is fused with sodium hydroxide and an oxidizing agent, such as sodium chlorate or potassium nitrate, under pressure at elevated temperatures (around 200°C).[4][17] This step introduces the hydroxyl groups onto the anthraquinone backbone.
-
Acidification: The reaction mixture is then acidified to precipitate the this compound, which is subsequently filtered and dried.
Visualizing the Chemical Pathways
The following diagrams illustrate the key chemical structures and the synthetic pathway from anthracene to this compound.
The Enduring Legacy
The synthesis of this compound stands as a monumental achievement in the history of chemistry. It was the first time a natural dye had been synthesized on an industrial scale, marking a pivotal shift from reliance on natural resources to the power of chemical manufacturing.[2] This breakthrough not only provided a cheaper and more consistent source of a vital color but also spurred further research into synthetic dyes, leading to the development of a vast array of new colors that transformed the aesthetic landscape of the modern world. The story of this compound is a compelling example of how fundamental chemical research can have profound and lasting impacts on industry, technology, and society.
References
- 1. britannica.com [britannica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pigments through the Ages - History - Madder lake (this compound) [webexhibits.org]
- 4. benchchem.com [benchchem.com]
- 5. research.wur.nl [research.wur.nl]
- 6. Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (this compound) from the roots of Maddar plant (Rubia tinctorum) – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. DE60128873T2 - Process for the preparation of a dye preparation based on madder root - Google Patents [patents.google.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. US20020083533A1 - Method for the production of a dye preparation based on madder root - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. learn.ncartmuseum.org [learn.ncartmuseum.org]
- 12. blog.nli.org.il [blog.nli.org.il]
- 13. Carl Graebe | Organic Chemist, Inorganic Chemist & Dye Maker | Britannica [britannica.com]
- 14. The history of this compound (and madder). - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 15. A forgotten anniversary? | Feature | RSC Education [edu.rsc.org]
- 16. insidemymotherscloset.wordpress.com [insidemymotherscloset.wordpress.com]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
An In-depth Technical Guide to Alizarin Derivatives and Their Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
Alizarin and its derivatives, a class of organic compounds based on the 1,2-dihydroxyanthraquinone scaffold, have garnered significant attention in various scientific disciplines. Their rich photophysical properties, characterized by distinct absorption and emission spectra, make them valuable tools in fields ranging from analytical chemistry to cell biology. This technical guide provides a comprehensive overview of the synthesis, spectral properties, and biological interactions of this compound derivatives, with a focus on their application as fluorescent probes and modulators of cellular signaling pathways.
Core Structure and Physicochemical Properties
This compound (1,2-dihydroxyanthraquinone) is a red crystalline solid that is sparingly soluble in water but soluble in organic solvents like hexane and chloroform.[1] Its derivatives are synthesized by introducing various functional groups onto the anthraquinone core, which can significantly alter their physicochemical and spectral properties.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several methods. A common approach involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization and subsequent functional group modifications.
Generalized Experimental Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted catechol and phthalic anhydride in a suitable solvent (e.g., nitrobenzene).
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to the reaction mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The crude product is then filtered, washed with water, and purified by recrystallization or column chromatography to yield the desired this compound derivative.
Spectral Properties of this compound Derivatives
The spectral properties of this compound derivatives are highly sensitive to their molecular structure and environment. Their UV-Visible absorption and fluorescence emission characteristics are influenced by factors such as solvent polarity, pH, and the presence of metal ions.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectra of this compound derivatives typically exhibit a prominent band in the visible region, which is responsible for their color. The position and intensity of this band can be modulated by the electronic nature of the substituents on the anthraquinone core.
Fluorescence Spectroscopy
Many this compound derivatives exhibit fluorescence, a property that is highly valuable for their application as probes and sensors. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for these applications.
Factors Influencing Spectral Properties
-
Solvatochromism: The absorption and emission maxima of this compound derivatives can shift with changes in solvent polarity. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent.
-
pH: The hydroxyl groups on the this compound core can undergo deprotonation at different pH values, leading to significant changes in the electronic structure and, consequently, the absorption and emission spectra. This property makes them useful as pH indicators.
-
Metal Ion Chelation: The vicinal hydroxyl groups of this compound and its derivatives can act as a chelation site for various metal ions. This binding event often results in a noticeable change in the spectral properties, forming the basis for their use as metal ion sensors.
Data Presentation: Spectral Properties of Selected this compound Derivatives
| Derivative | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (Φf) | Reference(s) |
| This compound | DMSO | 430 | - | - | - | [2] |
| This compound | Heptane | 425 | - | - | - | [3] |
| This compound Red S | Water (acidic) | ~420 | - | - | - | [2] |
| This compound Green | Water | 608, 646 | - | Not extensively reported | - | [4] |
Experimental Protocols for Spectral Characterization
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of an this compound derivative.
Workflow:
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Detailed Steps:
-
Stock Solution Preparation: Accurately weigh the this compound derivative and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorbance.[4]
-
Sample Measurement: Record the absorption spectrum for each diluted solution.[4]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).[4]
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of an this compound derivative relative to a known standard.
Workflow:
Caption: Workflow for Fluorescence Quantum Yield Determination.
Detailed Steps:
-
Sample and Standard Preparation: Prepare a series of dilutions for both the sample and a reference standard with a known quantum yield in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[4]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions and note the absorbance at the excitation wavelength.[4]
-
Fluorescence Measurement: Set the excitation wavelength on the fluorometer and record the fluorescence emission spectrum for each solution.[4]
-
Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Quantum Yield Calculation: The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots for the sample and the standard, respectively, and ηx and ηst are the refractive indices of the solvents (if different).[4]
This compound Derivatives in Biological Signaling Pathways
Recent studies have revealed that this compound and its derivatives can interact with and modulate various biological signaling pathways, highlighting their potential as therapeutic agents and research tools.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins.[5][6] Activation of AhR by this compound leads to its translocation to the nucleus and subsequent induction of target genes, such as Cytochrome P450 1A1 (CYP1A1).[5][6]
Caption: this compound-mediated activation of the AhR signaling pathway.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer.[7] It can suppress the TNF-α-mediated activation of TAK1, a key upstream kinase in the NF-κB cascade.[7]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
This compound has also been reported to regulate the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8] The exact mechanism of this regulation is an active area of research.
Conclusion
This compound and its derivatives represent a versatile class of compounds with tunable spectral properties and interesting biological activities. Their sensitivity to the local environment makes them excellent candidates for the development of chemical sensors and biological probes. Furthermore, their ability to modulate key signaling pathways opens up avenues for their exploration as potential therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with these fascinating molecules. Further research is warranted to expand the library of this compound derivatives and to fully elucidate their mechanisms of action in biological systems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
An In-depth Technical Guide to Alizarin Red S Staining for Calcium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, application, and quantification of Alizarin Red S (ARS) staining, a widely used method for the detection and measurement of calcium deposition in biological samples. ARS staining is a cornerstone technique in fields such as bone biology, regenerative medicine, and toxicology, offering a reliable means to visualize and quantify mineralization.[1][2]
The Core Mechanism: Chelation and Colorimetric Detection
This compound Red S is an anthraquinone derivative that functions as a histochemical stain to specifically identify calcium deposits.[3][4] The fundamental principle of ARS staining lies in its ability to form a stable chelate complex with calcium ions, resulting in a visible, bright orange-red precipitate.[1][2] This reaction allows for the precise localization of calcium within the extracellular matrix of cultured cells or in tissue sections.[1]
The chemical interaction involves the hydroxyl and sulfonate groups on the this compound Red S molecule, which bind to calcium ions present in mineralized matrices, such as calcium phosphate.[1][5] While the reaction is highly selective for calcium, it's important to note that other cations like magnesium, manganese, barium, strontium, and iron can potentially interfere, though they are typically not present in sufficient concentrations in biological tissues to affect the staining outcome.[3][6] The resulting ARS-calcium complex is birefringent, meaning it can be visualized using polarized light microscopy, which can enhance the signal.[3][6]
Some studies suggest that the interaction is not a true chelation but rather the formation of a salt.[7] However, the term chelation is widely used in the literature to describe the binding of ARS to calcium.[3][8][9][10] The staining process is highly dependent on pH, with an optimal range of 4.1 to 4.3.[3][5][11] This acidic environment is critical for the specific binding of ARS to calcium.
Key Experimental Parameters and Reagents
The successful application of this compound Red S staining hinges on the careful control of several experimental parameters. The following table summarizes the key quantitative data for the preparation and use of ARS staining solutions.
| Parameter | Value | Notes |
| This compound Red S Concentration | 2% (w/v) | Dissolve 2 grams of ARS powder in 100 mL of distilled water.[3][5] |
| pH of Staining Solution | 4.1 - 4.3 | This is a critical parameter for specific staining. Adjust with 0.1% or 10% ammonium hydroxide.[3][5][11] |
| Fixative | 4% Paraformaldehyde or 10% Neutral Buffered Formalin | Fixation is essential to preserve the cellular and extracellular structures.[5][12] |
| Staining Incubation Time | 20 - 45 minutes | The optimal time can vary depending on the sample type and degree of mineralization.[5][13] |
| Washing Solution | Distilled water or PBS | Thorough washing is necessary to remove unbound dye and reduce background staining.[5] |
| Quantification Wavelength | ~405 nm | For quantitative analysis after dye extraction.[1][2] |
Experimental Protocols
Below are detailed methodologies for performing this compound Red S staining on both cell cultures and tissue sections.
Protocol 1: this compound Red S Staining of Cultured Cells (e.g., Osteoblasts, MSCs)
This protocol is widely used to assess in vitro osteogenesis.[1][5]
Materials:
-
This compound Red S Staining Solution (2% w/v, pH 4.1-4.3)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Distilled water
Procedure:
-
Cell Culture and Induction of Mineralization: Culture cells under conditions that promote osteogenic differentiation.
-
Washing: Carefully aspirate the culture medium and wash the cells twice with PBS.[5]
-
Fixation: Add 4% PFA to each well to cover the cell monolayer and incubate for 15-30 minutes at room temperature.[5][14]
-
Washing: Gently remove the fixative and wash the wells three times with distilled water.
-
Staining: Add the this compound Red S staining solution to each well, ensuring the entire surface is covered. Incubate for 20-45 minutes at room temperature in the dark.[5][13]
-
Washing: Aspirate the ARS solution and wash the wells four to five times with distilled water to remove any unbound dye.[2]
-
Visualization: The mineralized nodules will appear as a vibrant orange-red color and can be visualized under a bright-field microscope.[5]
Protocol 2: this compound Red S Staining of Paraffin-Embedded Tissue Sections
This protocol is suitable for histological analysis of calcium deposits in tissues.[3][11]
Materials:
-
This compound Red S Staining Solution (2% w/v, pH 4.1-4.3)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Acetone
-
Acetone-Xylene (1:1)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[11]
-
Staining: Place slides in the this compound Red S staining solution for 30 seconds to 5 minutes. The staining progress can be monitored microscopically.[3][9]
-
Dehydration: Shake off excess dye, blot carefully, and then dehydrate rapidly in acetone, followed by an acetone-xylene mixture.[3][9]
-
Clearing and Mounting: Clear the sections in xylene and mount with a resinous medium.[11]
-
Visualization: Calcium deposits will be stained orange-red.[11]
Quantification of Mineralization
While qualitative assessment by microscopy is common, spectrophotometric quantification provides a more objective measure of mineralization.[2] This is achieved by extracting the bound this compound Red S and measuring its absorbance.
Protocol 3: Quantification of this compound Red S Staining
Materials:
-
10% Acetic Acid or 10% Cetylpyridinium Chloride (CPC)[5]
-
10% Ammonium Hydroxide[1]
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Dye Extraction: After staining and washing, add 10% acetic acid to each well and incubate for 30 minutes with gentle shaking to dissolve the stain.[5]
-
Collection: Scrape the cell layer and transfer the cell suspension to a microcentrifuge tube.
-
Heat Incubation and Centrifugation: Heat the suspension at 85°C for 10 minutes, then cool on ice for 5 minutes. Centrifuge at 20,000 x g for 15 minutes.
-
Neutralization: Transfer the supernatant to a new tube and neutralize the acid with 10% ammonium hydroxide to bring the pH to between 4.1 and 4.5.[1][15]
-
Absorbance Measurement: Read the absorbance of the solution at 405 nm using a spectrophotometer. The absorbance is directly proportional to the amount of bound this compound Red S, and thus to the calcium content.[1][2]
Visualizing Workflows and Pathways
Osteogenic Differentiation and ARS Staining Workflow
The following diagram illustrates the typical workflow for inducing osteogenic differentiation in cell culture followed by this compound Red S staining and quantification.
Caption: Workflow for osteogenic differentiation and subsequent ARS analysis.
Core Mechanism of this compound Red S Staining
This diagram illustrates the fundamental principle of this compound Red S binding to calcium deposits.
Caption: The chelation of calcium by this compound Red S to form a colored precipitate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biofargo.com [biofargo.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 7. ON THE HISTORY AND MECHANISM OF this compound AND this compound RED S STAINS FOR CALCIUM | Semantic Scholar [semanticscholar.org]
- 8. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webpath.med.utah.edu [webpath.med.utah.edu]
- 10. youtube.com [youtube.com]
- 11. stainsfile.com [stainsfile.com]
- 12. This compound Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 13. ixcellsbiotech.com [ixcellsbiotech.com]
- 14. oricellbio.com [oricellbio.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
solubility of alizarin in different organic solvents
An In-depth Technical Guide to the Solubility of Alizarin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (1,2-dihydroxyanthraquinone), a widely used organic compound in various scientific and industrial applications. Understanding the is crucial for its application in dyeing, pigment formulation, analytical chemistry, and biomedical research, including drug development where it is used as a staining agent for calcium deposits.
Core Concepts in Solubility
The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and the solvent, temperature, and pressure. For this compound, its two hydroxyl groups and the anthraquinone backbone play a significant role in its solubility characteristics. The hydroxyl groups can participate in hydrogen bonding with polar solvents, while the larger aromatic structure contributes to its affinity for certain non-polar solvents.
Quantitative Solubility Data
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~ 20 mg/mL[1] | Not Specified |
| Dimethylformamide (DMF) | (CH₃)₂NCH | ~ 20 mg/mL[1] | Not Specified |
| Ethanol | C₂H₅OH | Soluble[1], Moderately Soluble[2] | Not Specified |
| Methanol | CH₃OH | Soluble in hot methanol[3] | Not Specified |
| Acetone | CH₃COCH₃ | Soluble[3] | Not Specified |
| Chloroform | CHCl₃ | Soluble[4] | Not Specified |
| Benzene | C₆H₆ | Soluble[3] | Not Specified |
| Toluene | C₇H₈ | Soluble[2] | Not Specified |
| Pyridine | C₅H₅N | Soluble[2] | Not Specified |
| Acetic Acid | CH₃COOH | Soluble[2] | Not Specified |
| Hexane | C₆H₁₄ | Soluble[4] | Not Specified |
| Carbon Tetrachloride | CCl₄ | Slightly Soluble[4] | Not Specified |
| Ether | (C₂H₅)₂O | Soluble in hot ether[3] | 25 |
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is fundamental. Two common and reliable methods for determining the solubility of a solid compound like this compound are the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent by measuring the mass of the dissolved solid.
Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a constant temperature to reach equilibrium.
Materials:
-
This compound powder (high purity)
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaking incubator or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the container in the thermostatic shaking incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Filter the withdrawn sample immediately using a syringe filter compatible with the solvent to remove any undissolved particles.
-
Solvent Evaporation and Weighing: Transfer a precisely measured volume or mass of the clear filtrate into a pre-weighed, dry evaporating dish. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
-
Mass Determination: Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance. The difference between the final mass and the initial mass of the dish gives the mass of the dissolved this compound.
-
Calculation of Solubility: The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
UV-Vis Spectrophotometry Method
This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). It is particularly useful for colored compounds like this compound.
Objective: To determine the solubility of this compound by measuring its concentration in a saturated solution using UV-Visible spectrophotometry.
Materials:
-
This compound powder (high purity)
-
Selected organic solvent(s)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaking incubator or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of this compound and allow it to equilibrate.
-
Sample Withdrawal and Filtration: Follow step 3 from the Gravimetric Method to obtain a clear, saturated filtrate.
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the same solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Measurement:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the same λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted this compound solution.
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for this compound is critical for various applications. The following workflow, represented as a Graphviz diagram, outlines a systematic approach to solvent selection based on solubility requirements.
Caption: A workflow for selecting a suitable organic solvent for this compound.
This guide provides foundational knowledge and practical methodologies for assessing the solubility of this compound in organic solvents. For specific research and development purposes, it is recommended to perform experimental verification of solubility under the precise conditions of your application.
References
A Technical Guide to the Spectroscopic Analysis of Alizarin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze alizarin and its structurally related analogues, such as purpurin, this compound red S, and quinthis compound. These hydroxyanthraquinone compounds are not only historically significant as pigments but are also of great interest in modern research for their potential applications in fields ranging from cell imaging and pH sensing to drug development.[1][2][3] Accurate characterization through spectroscopic methods is paramount for understanding their structure-activity relationships, purity, and behavior in various chemical and biological environments.
This document details the principles of key spectroscopic methods, presents quantitative data in comparative tables, and provides standardized experimental protocols.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for studying hydroxyanthraquinones, as their extensive conjugated systems of aromatic rings and carbonyl groups give rise to characteristic electronic transitions (π → π* and n → π*).[4] The resulting absorption spectra are highly sensitive to the molecular structure, substitution patterns, solvent, and pH, making UV-Vis an invaluable tool for both qualitative and quantitative analysis.[4][5]
Quantitative UV-Vis Data
The absorption maxima (λmax) for this compound and its key analogues vary significantly with environmental conditions. The color of their solutions is a direct result of absorption in the visible range.[4] For example, this compound has an absorption maximum at 430 nm, while purpurin's maximum is around 510 nm.[6] The tables below summarize the reported λmax values in various solvents and pH conditions.
Table 1: UV-Vis Absorption Maxima (λmax) of this compound and Analogues
| Compound | Solvent/Medium | pH | λmax (nm) | Reference(s) |
|---|---|---|---|---|
| This compound | Heptane | - | 405, 424, 450 (shoulder), 474 (shoulder) | [7][8] |
| DMSO | - | Broad peak, no clear vibrational structure | [7][8] | |
| Water | 3.4 | 433 | [5] | |
| Water | 6.5 | 519 | [5] | |
| Purpurin | Phosphate Buffer | Basic | 510 | [4][6] |
| Phosphate Buffer | Acidic | Blue-shifted from basic | [4][6] | |
| Water–Dioxane | Acidic | 455, 480, 510 | [4][9] | |
| DMSO | - | 458, 486, 520, 600 (weak) | [4] | |
| Acetone-d6 | - | 482 (main), 456 (shoulder), 516 (shoulder) | [4] |
| Anthrachrysone | - | - | 228, 293, 333, 480 |[10] |
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines a generalized procedure for obtaining the UV-Vis absorption spectrum of an anthraquinone compound.
-
Sample Preparation :
-
Prepare a stock solution of the analyte (e.g., 1 mM this compound) in a suitable solvent (e.g., DMSO, ethanol, or methanol).
-
For analysis, dilute the stock solution to a final concentration (e.g., 10-50 µM) using the desired solvent or buffer system (e.g., phosphate buffer for pH-dependent studies).[6] Ensure the final concentration results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Instrumentation and Measurement :
-
Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent or buffer blank and another with the sample solution.
-
Set the instrument to scan a wavelength range appropriate for anthraquinones, typically from 200 nm to 700 nm.
-
Perform a baseline correction using the blank cuvette.
-
Measure the absorbance spectrum of the sample. The resulting spectrum will show absorbance as a function of wavelength. Identify the λmax values.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogues, FTIR is particularly useful for confirming the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic carbon-carbon (C=C) groups, and for studying intermolecular interactions like hydrogen bonding.[12][13]
Quantitative FTIR Data
The key vibrational frequencies provide a molecular fingerprint for these compounds. For instance, the two carbonyl groups in neutral this compound are distinct due to asymmetry, with the 10-CO stretching band appearing at 1662 cm⁻¹ and the 9-CO band shifted to a lower frequency (1633 cm⁻¹) due to intramolecular hydrogen bonding.[12]
Table 2: Characteristic FTIR Absorption Bands (cm⁻¹) of this compound and Analogues
| Functional Group | This compound | This compound Red S (in Ga(III) complex) | Reference(s) |
|---|---|---|---|
| -OH Stretch (Water/Phenolic) | ~3663 (sharp), ~3400 (broad) | - | [12][13] |
| Aromatic C-H Stretch | ~3094 | - | [13] |
| C=O Stretch (Free) | 1662 | - | [12] |
| C=O Stretch (H-bonded) | 1633 | - | [12] |
| C=C Aromatic Stretch | ~1585 | 1660.6 | [14][15] |
| New bands upon complexation | - | 1527.3, 1482.1, 796.2 |[15] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for analyzing solid samples directly.
-
Sample Preparation :
-
Place a small amount of the powdered sample directly onto the ATR crystal. No further preparation is typically needed.
-
Ensure firm and even contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation and Measurement :
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[15]
-
After measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms. For this compound and its analogues, ¹H NMR is used to identify protons on the aromatic rings and in hydroxyl groups, while ¹³C NMR identifies the carbon skeleton. Chemical shifts are highly sensitive to the electronic environment, substitution, and hydrogen bonding.[10][16]
Quantitative NMR Data
In the ¹H NMR spectrum of this compound, protons of the hydroxyl groups involved in intramolecular hydrogen bonds are significantly downfield-shifted (12.75-13 ppm) compared to those involved in intermolecular hydrogen bonds with the solvent (9.5-10.5 ppm).[17]
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and Purpurin
| Compound | Proton Environment | Solvent | Chemical Shift (ppm) | Reference(s) |
|---|---|---|---|---|
| This compound | Aromatic C-H | Acetone-d6 | 7.0 - 8.5 | [17] |
| Intermolecular H-bonded -OH (at C2) | Acetone-d6 | 9.5 - 10.5 | [17] | |
| Intramolecular H-bonded -OH (at C1) | Acetone-d6 | 12.75 - 13.0 | [17] |
| Purpurin | Aromatic C-H & -OH | dmso-d6 | Multiple signals reported |[6] |
Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Tetrahydroxyanthraquinone
| Compound | Carbon Environment | Solvent | Chemical Shift (ppm) | Reference(s) |
|---|
| Anthrachrysone | Aromatic & Carbonyl | Not specified | Multiple signals reported |[10] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, acetone-d6) in a standard 5 mm NMR tube.[17]
-
Ensure the sample is fully dissolved. A small amount of a reference standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
-
Instrumentation and Measurement :
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[10]
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 'zg30').[17] Key parameters to set include:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative ratios of protons.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and ambient ionization methods such as Direct Analysis in Real Time (DART-MS) are commonly used for the analysis of this compound and its analogues.[18][19]
Quantitative MS Data
MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the identity and structure of the analytes.
Table 5: Molecular Weights and Key m/z Values for this compound and Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Ion | Reference(s) |
|---|---|---|---|---|
| This compound | C₁₄H₈O₄ | 240.21 | [M-H]⁻ | [20] |
| Purpurin | C₁₄H₈O₅ | 256.22 | - | [21] |
| Quinthis compound | C₁₄H₈O₆ | 272.21 | [M-H]⁻ | [22][23] |
| This compound Red S | C₁₄H₇NaO₇S | 342.26 | [M-H]⁻ | - |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is adapted for the analysis of hydroxyanthraquinones.[10]
-
Sample Preparation :
-
Prepare sample solutions in a suitable solvent (e.g., methanol/water mixture) at a concentration of ~1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
-
-
Instrumentation and Measurement :
-
Liquid Chromatography (LC) :
-
Mass Spectrometry (MS) :
-
Ionization Source: Electrospray Ionization (ESI), often in negative ion mode for these phenolic compounds.[10]
-
Key Parameters:
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). Tandem MS (MS/MS) can be used for structural fragmentation analysis.
-
-
Visualizations of Workflows and Chemical Processes
Diagrams created using Graphviz provide clear visual representations of experimental and logical flows.
References
- 1. Spectral Characterization of Purpurin Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental and complexation effects on the structures and spectroscopic signatures of organic pigments relevant for cultural heritage: the case of this compound and this compound-Mg(II)/Al(III) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinthis compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stressing the differences in this compound and purpurin dyes through UV-visible light absorption and 1 H-NMR spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00520D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijesd.org [ijesd.org]
- 12. dspace.uevora.pt [dspace.uevora.pt]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic and DFT Study of this compound Red S Complexes of Ga(III) in Semi-Aqueous Solution [mdpi.com]
- 16. Stressing the differences in this compound and purpurin dyes through UV-visible light absorption and 1H-NMR spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. repository.si.edu [repository.si.edu]
- 19. Determination of 16 Hydroxyanthracene Derivatives in Food Supplements Using LC-MS/MS: Method Development and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | SIELC Technologies [sielc.com]
- 21. Absorption [Purpurin] | AAT Bioquest [aatbio.com]
- 22. Quinthis compound | C14H8O6 | CID 5004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. ≥95% (HPLC), powder, plasmodium falciparum casein kinase 2α (PfCK2α) inhibitor | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of Alizarin from Anthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of alizarin, a historically significant dyestuff, from anthraquinone. The document details the core chemical transformations, experimental protocols, and underlying reaction mechanisms. Quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Introduction
This compound, or 1,2-dihydroxyanthraquinone, is a vibrant red dye originally extracted from the roots of the madder plant (Rubia tinctorum). Its synthesis in the 19th century marked a pivotal moment in the chemical industry, effectively replacing the natural source with a more economical and consistent manufacturing process. The primary synthetic route, which remains relevant today, involves the sulfonation of anthraquinone followed by an alkali fusion. This guide will elaborate on this two-step synthesis, providing the technical details necessary for its replication and understanding in a laboratory or industrial setting.
Overall Reaction Pathway
The synthesis of this compound from anthraquinone is a two-step process:
-
Sulfonation: Anthraquinone is reacted with fuming sulfuric acid (oleum) to introduce a sulfonic acid group at the 2-position, yielding anthraquinone-2-sulfonic acid.
-
Alkali Fusion: The resulting anthraquinone-2-sulfonic acid (usually as its sodium salt) is fused with a strong base, typically sodium hydroxide, in the presence of an oxidizing agent to replace the sulfonate group with a hydroxyl group and introduce a second hydroxyl group, forming this compound.
The Discovery and Synthesis of Alizarin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and seminal first synthesis of alizarin, a historically significant red dye. We will detail the initial isolation from its natural source, the madder root, and the groundbreaking chemical synthesis that revolutionized the dye industry. This document presents quantitative data in structured tables, provides detailed experimental methodologies for key processes, and utilizes visualizations to illustrate complex chemical pathways and workflows.
Discovery and Isolation from Rubia tinctorum
This compound is a naturally occurring red pigment found in the roots of the madder plant, Rubia tinctorum. For centuries, madder root was the primary source of red dye for textiles. The key colorant, however, was not isolated and identified until the 19th century.
In 1826, the French chemist Pierre-Jean Robiquet successfully isolated two distinct colorants from madder root: the vibrant and lightfast this compound, and the more fugitive purpurin.[1][2] this compound exists in the plant root primarily as its glycoside, ruberythric acid.[3][4] The extraction and isolation of this compound, therefore, requires the hydrolysis of this glycoside to yield the aglycone, this compound (1,2-dihydroxyanthraquinone).
Experimental Protocol: Extraction and Hydrolysis of this compound from Madder Root
Several methods have been developed for the extraction of this compound from madder root. The following protocol is a composite of traditional and laboratory techniques.
Objective: To extract and hydrolyze ruberythric acid from dried madder root to yield this compound.
Materials:
-
Dried and ground madder root (Rubia tinctorum)
-
Deionized water
-
Methanol (optional, for higher yield extraction)
-
Dilute sulfuric acid (optional, for acid hydrolysis)
-
Beakers and flasks
-
Heating mantle or water bath
-
Stirring apparatus
-
Filtration system (e.g., Büchner funnel and flask)
-
pH meter or litmus paper
Procedure:
-
Preparation of Madder Root: The roots of Rubia tinctorum are harvested, dried, and finely ground to increase the surface area for extraction.
-
Extraction and Hydrolysis:
-
Aqueous Extraction (Simmering): Suspend the ground madder root powder in hard water (a 1:20 w/w solid to liquid ratio can be used).[3] Heat the suspension to 60-70°C and maintain for at least 30-45 minutes with constant stirring.[1][3] This process both extracts the water-soluble ruberythric acid and facilitates its hydrolysis to this compound through the action of endogenous enzymes. For a non-heated approach, the root powder can be soaked in hard water for 4-7 days at room temperature.[1]
-
Solvent Extraction: For a higher yield, methanol can be used as the extraction solvent at room temperature (25°C).[5][6] This method is effective at extracting both free this compound and its glycosidic forms.[5][6] A liquid-to-solid ratio of 40-100 L/kg can be employed.[5][6]
-
-
Filtration: After the extraction period, the solid plant material is separated from the liquid extract by filtration.
-
Purification (Laking): The crude extract, which is a solution of this compound, can be further purified by creating a "lake." This involves the addition of alum (aluminum potassium sulfate) and an alkali to the extract, which precipitates the this compound as an insoluble aluminum-alizarin complex. This solid pigment can then be collected.[7]
Quantitative Data: this compound Content and Extraction Yield
The concentration of this compound and the efficiency of its extraction can vary significantly depending on the cultivar of Rubia tinctorum, the age of the plant, and the extraction methodology employed.
| Parameter | Value | Source of Data |
| This compound Content in Dried Root | 6.1 - 11.8 mg/g | [4] |
| Extraction Yield (Methanol) | 2.9 ± 0.1 g/kg | [5][6] |
| Increase in this compound with Age | From 6.7 mg/g (2 years) to 8.7 mg/g (3 years) | [4] |
Workflow for Natural this compound Extraction
Caption: Workflow for the extraction of this compound from madder root.
The First Chemical Synthesis of this compound
The mid-19th century saw significant advances in organic chemistry, leading to the first synthetic dyes. The synthesis of this compound in 1868 by German chemists Carl Graebe and Carl Liebermann, working for BASF, was a monumental achievement.[8][9] They filed their patent just one day before the English chemist William Henry Perkin, who had independently developed the same synthesis.[1] This discovery effectively rendered the cultivation of madder obsolete, as synthetic this compound was far more economical to produce.[2]
Graebe and Liebermann's initial synthesis started from anthracene, a component of coal tar. Their work demonstrated that this compound was an anthracene derivative.
Graebe and Liebermann's Synthesis from Anthracene (via Bromination)
This early synthesis, while historically important, was expensive due to the use of bromine.
Objective: To synthesize this compound from anthraquinone through a bromination pathway.
Materials:
-
Anthraquinone
-
Bromine
-
Potassium hydroxide (KOH)
-
Sealed reaction vessel
-
Heating apparatus
-
Strong acid (for final treatment)
Procedure:
-
Bromination of Anthraquinone: Anthraquinone is heated with bromine in a sealed tube at 100°C. This reaction yields 1,2-dibromoanthraquinone.[2]
-
Hydroxylation: The resulting 1,2-dibromoanthraquinone is then heated with potassium hydroxide (KOH) at 170°C. This step substitutes the two bromine atoms with hydroxyl (-OH) groups.[2]
-
Acidification: The reaction mixture is treated with a strong acid to yield this compound (1,2-dihydroxyanthraquinone).[2]
Caption: Graebe and Liebermann's bromination pathway for this compound synthesis.
Improved Synthesis via Sulfonation of Anthraquinone
A more efficient and commercially viable method for this compound synthesis was developed shortly after the initial discovery. This process avoids the use of expensive bromine and instead utilizes sulfonation.
Objective: To synthesize this compound from anthraquinone via a sulfonation pathway.
Materials:
-
Anthraquinone
-
Fuming sulfuric acid (oleum)
-
Sodium hydroxide (NaOH)
-
Potassium chlorate (KClO₃) or another oxidizing agent
-
High-pressure reactor
Procedure:
-
Sulfonation: Anthraquinone is heated with fuming sulfuric acid at a high temperature (approximately 180°C). This reaction produces anthraquinone-2-sulfonic acid.[1][8]
-
Formation of Sodium Salt: The anthraquinone-2-sulfonic acid is then reacted with sodium hydroxide to form its sodium salt.[1]
-
Alkali Fusion: The sodium salt of anthraquinone-2-sulfonic acid is heated under pressure with a mixture of sodium hydroxide and an oxidizing agent, such as potassium chlorate, at around 200°C.[1] This fusion reaction introduces the hydroxyl groups onto the anthraquinone structure.
-
Acidification: The resulting sodium salt of this compound is treated with sulfuric acid to produce the final product, this compound red.[1]
Caption: Commercially viable sulfonation pathway for this compound synthesis.
Quantitative Data: Synthesis Parameters
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound.
| Synthesis Route | Key Reagents | Temperature | Pressure |
| Bromination | Anthraquinone, Br₂, KOH | 100°C (Bromination), 170°C (Hydroxylation) | Sealed Tube |
| Sulfonation | Anthraquinone, Fuming H₂SO₄, NaOH, KClO₃ | ~180°C (Sulfonation), ~200°C (Fusion) | Required for Fusion |
| Catechol Condensation | Catechol, Phthalic Anhydride, H₂SO₄ or AlCl₃ | ~70°C | Atmospheric |
Conclusion
The journey of this compound from a natural dye extracted through laborious processes to a readily available synthetic chemical marks a pivotal moment in the history of industrial chemistry. The work of Robiquet in identifying the active compound, and of Graebe, Liebermann, and Perkin in its synthesis, not only created a new economic landscape for the dye industry but also showcased the power of organic chemistry to replicate and improve upon nature's molecules. The detailed protocols and pathways outlined in this guide provide a technical foundation for understanding these historic and fundamental chemical transformations.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. EP2924076A1 - Method for preparing a purified madder root extract - Google Patents [patents.google.com]
- 4. research.wur.nl [research.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. This compound Dye: Definition, Synthesis, Properties and Application [sciencedoze.com]
- 9. Carl Graebe | Organic Chemist, Inorganic Chemist & Dye Maker | Britannica [britannica.com]
Alizarin as a Natural Dye in Historical Textiles: A Technical Guide
Abstract
Alizarin, a vibrant red dye derived from the roots of the madder plant (Rubia tinctorum), has been a cornerstone of textile dyeing for millennia. Its brilliant and lasting color, particularly the coveted "Turkey Red," made it one of the most important natural dyes in history until the synthesis of its artificial counterpart in 1869. This technical guide provides an in-depth exploration of this compound's role in historical textiles, focusing on its chemical properties, traditional extraction and application methods, the critical role of mordants in color development and fastness, and the underlying chemical mechanisms of dye-fiber interaction. This document consolidates quantitative data on colorimetric properties and lightfastness, presents detailed experimental protocols for historical dyeing processes, and visualizes key pathways and workflows using the DOT language for Graphviz.
Introduction
This compound is an organic compound, 1,2-dihydroxyanthraquinone, with the chemical formula C₁₄H₈O₄.[1][2] Historically, it was extracted from the roots of madder plants, a practice dating back to ancient Egypt and Asia.[1][3] The significance of this compound lies in its ability to produce a range of brilliant and relatively fast colors on various natural fibers, most notably cotton and wool.[3][4] This is achieved through a process known as mordant dyeing, where metal salts are used to form a coordination complex with the dye molecule, which then binds to the textile fiber.[5] The choice of mordant dramatically influences the final color, with aluminum salts yielding reds, iron salts producing violets, and chromium resulting in brownish-red hues.[3]
The historical importance of this compound is exemplified by the complex and highly sought-after "Turkey Red" dyeing process, which produced an exceptionally vibrant and lightfast red on cotton.[4] The synthesis of this compound from coal tar derivatives in 1868 by German chemists Carl Graebe and Carl Liebermann was a landmark event in the history of chemistry and the textile industry, marking the beginning of the decline of natural dyes in favor of synthetic alternatives.[1][6]
This guide aims to provide a comprehensive technical overview of this compound as a natural dye for a scientific audience, detailing its chemical characteristics, historical application methods, and the scientific principles governing its use.
Chemical and Physical Properties of this compound
This compound is an orange-red crystalline powder with a melting point of approximately 289°C.[1] It is sparingly soluble in water but soluble in organic solvents like hexane and chloroform.[1] The key to this compound's dyeing properties lies in its molecular structure, which features hydroxyl and ketone groups that can form chelate rings with metal ions.[7]
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈O₄ | [1][2] |
| Molar Mass | 240.21 g/mol | |
| Melting Point | 289.5 °C | [1] |
| Appearance | Orange-red crystals or powder | [1] |
| Solubility in Water | Slightly to sparingly soluble | [1] |
Quantitative Data on this compound-Dyed Textiles
The color and fastness of this compound-dyed textiles are highly dependent on the type of fiber, the mordant used, and the dyeing process. The following tables summarize available quantitative data on these properties.
Colorimetric Data (CIELAB Lab*)
The CIELAB color space is used to quantify the color of dyed textiles, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.
| Fiber | Mordant | L | a | b* | Reference |
| Wool | Alum (Aluminum Potassium Sulfate) | - | - | - | |
| Wool | Iron (Ferrous Sulfate) | 19.44 | - | - | [8] |
| Wool (with Acetic Acid) | - | 27.19 | 26.96 | 5.50 | [8] |
| Cotton | Alum (Aluminum Potassium Sulfate) | - | - | - | |
| Cotton | Iron (Ferrous Sulfate) | - | - | - |
Color Strength (K/S Values)
The K/S value, calculated from the reflectance of the dyed fabric using the Kubelka-Munk equation, is a measure of the color strength or dye uptake.
| Fiber | Mordant | K/S Value | Reference |
| Wool | Iron (Ferrous Sulfate) with Acetic Acid | 11.63 | [8] |
| Wool | - (Control) | 3.78 | [8] |
| Wool (with Acetic Acid) | - | 7.57 | [8] |
| Cotton/Wool Blend | Alum | 38.1% improvement over unmordanted | [9] |
| Cotton/Wool Blend | Tartaric Acid | 40% improvement over unmordanted | [9] |
Lightfastness Ratings
Lightfastness is a measure of a colorant's resistance to fading when exposed to light. It is often rated on the Blue Wool Scale (1-8, where 8 is the most fast) or the ASTM (American Society for Testing and Materials) scale (I-V, where I is excellent).
| Dye/Pigment | Fiber | Mordant | Lightfastness Rating | Reference |
| This compound Crimson (PR83 Pigment) | - | - | ASTM III or IV (Fair to Poor) | [10] |
| Natural Madder | Wool | Alum/Iron | Good (5 on a 1-5 scale) | [3] |
| Natural Madder | Cotton | - | Poor to Moderate | [11] |
Experimental Protocols
The following protocols are reconstructions of historical and laboratory methods for dyeing with this compound from madder root.
Extraction of this compound from Madder Root
This protocol describes a basic aqueous extraction method.
Materials:
-
Dried and ground madder root (Rubia tinctorum)
-
Distilled or soft water
-
Heating apparatus (e.g., hot plate with magnetic stirrer)
-
Beakers or dye pot (stainless steel or enamel)
-
Fine mesh bag or cheesecloth
-
pH meter or pH strips
-
White vinegar (optional, for pH adjustment)
-
Calcium carbonate (optional, for color modification)
Procedure:
-
Preparation: Weigh the desired amount of madder root powder. A common starting ratio is 100% weight of fiber (WOF).
-
Soaking (Optional but Recommended): Soak the madder root powder in cold water for several hours or overnight. This helps to soften the root and improve dye extraction.
-
Extraction:
-
Transfer the soaked madder root (and the soaking water) to a dye pot. If you wish to avoid particles in the dye bath, enclose the powder in a fine mesh bag.
-
Add sufficient water to allow for good circulation.
-
Adjust the pH of the bath to slightly acidic (pH 5-6) with white vinegar for brighter reds.
-
Slowly heat the mixture to 60-70°C. Crucially, do not boil , as temperatures above 80°C can cause the color to become brown and muddy.
-
Maintain this temperature for 60-90 minutes, stirring occasionally.
-
-
Straining:
-
Allow the dye bath to cool.
-
Carefully strain the liquid through cheesecloth or a fine sieve to remove the solid root particles. The resulting liquid is the dye bath.
-
-
Color Modification (Optional): To achieve deeper, more purplish-reds, a small amount of calcium carbonate (chalk) can be added to the dye bath to make it slightly alkaline.
Mordanting of Textile Fibers
Mordanting is a crucial pre-treatment step to ensure the dye binds effectively to the fibers. The following are protocols for wool (a protein fiber) and cotton (a cellulose fiber).
Materials:
-
Scoured wool yarn or fabric
-
Aluminum potassium sulfate (alum)
-
Cream of tartar (optional, helps to brighten colors and soften the wool)
-
Mordanting pot (stainless steel or enamel)
-
Weighing scale
-
Protective gloves and eyewear
Procedure:
-
Preparation: Weigh the dry wool. Calculate the amount of alum (typically 10-15% WOF) and cream of tartar (optional, 5-7% WOF).
-
Dissolving the Mordant: In a small container, dissolve the alum and cream of tartar in hot water.
-
Mordant Bath: Fill the mordanting pot with enough cool water to allow the wool to move freely. Add the dissolved mordant solution and stir well.
-
Mordanting:
-
Thoroughly wet the scoured wool in plain water before adding it to the mordant bath.
-
Submerge the wet wool in the mordant bath.
-
Slowly heat the bath to 80-85°C.
-
Maintain this temperature for 60 minutes, gently agitating the wool periodically to ensure even mordanting.
-
Allow the bath to cool completely before removing the wool.
-
-
Rinsing: Gently rinse the mordanted wool in lukewarm water to remove any excess alum. The wool is now ready for dyeing.
Cellulose fibers like cotton require a tannin treatment before mordanting with alum to improve dye uptake.
Materials:
-
Scoured cotton fabric or yarn
-
Tannin source (e.g., tannic acid, myrobalan, or gall nuts)
-
Aluminum potassium sulfate (alum)
-
Sodium carbonate (soda ash)
-
Mordanting pots (stainless steel or enamel)
-
Weighing scale
-
Protective gloves and eyewear
Procedure:
-
Tannin Treatment:
-
Weigh the dry cotton. Calculate the amount of tannin (e.g., 5-10% WOF for tannic acid).
-
Dissolve the tannin in hot water and add it to a pot with enough water for the cotton to move freely.
-
Add the wet, scoured cotton and simmer for 60 minutes.
-
Allow the cotton to cool in the tannin bath.
-
-
Alum Mordanting:
-
Prepare an alum bath as described for wool (10-15% WOF).
-
Transfer the tannin-treated cotton (without rinsing) to the alum bath.
-
Simmer for 60 minutes.
-
Allow to cool in the bath.
-
-
Fixing (Optional but Recommended): Prepare a weak alkaline bath with sodium carbonate (soda ash) to fix the mordant. Briefly pass the mordanted cotton through this bath.
-
Rinsing: Rinse the cotton thoroughly in water. It is now ready for dyeing.
Dyeing with this compound
Materials:
-
Prepared this compound dye bath
-
Mordanted and wetted textile fibers
-
Dye pot (stainless steel or enamel)
-
Thermometer
Procedure:
-
Dye Bath Preparation: Gently heat the this compound dye bath to around 40°C.
-
Dyeing:
-
Introduce the wet, mordanted fibers into the dye bath.
-
Slowly raise the temperature to 60-70°C. Avoid boiling.
-
Maintain this temperature for at least 60 minutes, or longer for deeper shades, gently stirring the fibers to ensure even dyeing.
-
-
Cooling: Allow the fibers to cool completely in the dye bath. For deeper colors, the fibers can be left to steep overnight.
-
Rinsing and Finishing:
-
Remove the dyed fibers from the bath and gently squeeze out the excess dye liquor.
-
Rinse the fibers in lukewarm water until the water runs clear.
-
Wash gently with a pH-neutral soap.
-
Rinse again and hang to dry away from direct sunlight.
-
Historical "Turkey Red" Process (Simplified Overview)
The traditional Turkey Red process was a multi-step, laborious procedure. The following is a highly simplified summary of the key stages:
-
Scouring: Thoroughly cleaning the cotton fibers, often with an alkaline solution.
-
Oiling: Immersing the cotton in a rancid olive oil emulsion, often containing sheep dung and sodium carbonate. This step was repeated multiple times.
-
Galling: Treating the oiled cotton with a tannin solution, typically from gallnuts.
-
Mordanting: Applying an alum mordant.
-
Dyeing: Dyeing the prepared cotton with madder root extract, sometimes with the addition of ox blood.
-
Clearing: A final brightening step, often involving boiling in a soap and sodium carbonate solution.
Visualizations of Key Processes and Mechanisms
The following diagrams, rendered in the DOT language for Graphviz, illustrate the chemical structures, experimental workflows, and the mechanism of dye-fiber interaction.
Chemical Structure of this compound
Caption: Chemical structure of this compound (1,2-dihydroxyanthraquinone).
Experimental Workflow for Madder Dye Extraction
Caption: Workflow for the aqueous extraction of this compound from madder root.
Mordanting and Dyeing Process
Caption: General workflow for mordanting and dyeing textiles with this compound.
Chemical Mechanism of this compound-Mordant-Fiber Complex Formation
Caption: Simplified mechanism of this compound, mordant, and fiber complex formation.
Conclusion
This compound's legacy as a natural dye is a testament to its remarkable chemical properties and the ingenuity of historical dyeing practices. This technical guide has provided a detailed overview of the scientific principles and practical methodologies associated with the use of this compound in historical textiles. The quantitative data, while not exhaustive, illustrates the significant impact of mordants and dyeing conditions on the final color and fastness of the dyed materials. The provided experimental protocols offer a foundation for researchers seeking to replicate and further investigate these historical techniques. The visualizations of the chemical structures, workflows, and bonding mechanisms serve to elucidate the complex interactions at play in the creation of these vibrant and enduring colors. Further research, particularly in generating a more comprehensive and standardized set of colorimetric and fastness data for this compound on various fibers with a range of mordants, would be invaluable to the fields of textile history, conservation science, and the ongoing exploration of sustainable and natural colorants.
References
- 1. ISO 105-B02 | Q-Lab [q-lab.com]
- 2. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 3. researchgate.net [researchgate.net]
- 4. wewontech.com [wewontech.com]
- 5. lonroy.com [lonroy.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. tandfonline.com [tandfonline.com]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. vat.ft.tul.cz [vat.ft.tul.cz]
- 11. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the pH Indicator Properties of Alizarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pH indicator properties of alizarin (1,2-dihydroxyanthraquinone). This compound, a historically significant red dye originally derived from the madder plant, now serves as a valuable tool in various scientific disciplines due to its distinct color changes in response to varying pH levels.[1][2] This document details the underlying chemical mechanisms, quantitative parameters, and experimental protocols relevant to the use of this compound as a pH indicator.
Core Principles: Structure and pH-Dependent Color Change
This compound's function as a pH indicator is intrinsically linked to its molecular structure, which is based on an anthraquinone core with two hydroxyl groups at the C1 and C2 positions.[1][3] The presence of these acidic hydroxyl groups allows the molecule to exist in different protonated states depending on the hydrogen ion concentration of the solution.
The observed color of this compound is a result of electronic transitions within its conjugated π-system.[4] As the pH of the solution changes, the hydroxyl groups undergo deprotonation. This alters the electronic structure of the molecule, thereby shifting the wavelength of light it absorbs and, consequently, its perceived color.[4] In acidic to neutral solutions, this compound is in its neutral form and appears yellow. As the solution becomes more alkaline, the first hydroxyl group deprotonates, resulting in a mono-anionic form that is red. In strongly alkaline conditions, the second hydroxyl group deprotonates, leading to a di-anionic form that appears purple.[5][6]
It is important to distinguish this compound from its sulfonated derivative, this compound Red S (this compound sodium monosulfonate).[7] While both function as pH indicators, the addition of the sulfonate group in this compound Red S alters its solubility and its specific pH transition ranges.[7][8]
Quantitative Indicator Properties
The pH-dependent behavior of this compound and its common derivative, this compound Red S, can be quantified by their respective pH transition ranges and acid dissociation constants (pKa). The following table summarizes these key parameters as reported in the literature. It is important to note the variations in reported values, which can be influenced by experimental conditions such as solvent and temperature.
| Indicator | pH Range | Color Change | pKa |
| This compound | 5.5 - 6.8[5][6] | Yellow to Red | 6.77[6] |
| 10.1 - 12.1[5][6] | Red to Purple | ||
| This compound Red S | 4.0 - 6.0[9] | Yellow to Red | pKa1: ~5.8[10][11] |
| 4.3 - 6.3[8][12] | Yellow to Violet/Pink | ||
| 9.4 - 12.0[7] | Orangish-brown to Violet | pKa2: ~10.8[10][11] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound and this compound Red S as pH indicators in a laboratory setting.
Preparation of this compound Indicator Solution
-
Objective: To prepare a stock solution of this compound for use as a pH indicator.
-
Materials:
-
This compound powder
-
Ethanol (95%)
-
Distilled or deionized water
-
Beaker
-
Graduated cylinder
-
Stirring rod
-
Storage bottle
-
-
Procedure:
-
Weigh out 1 gram of this compound powder.
-
In a beaker, dissolve the this compound powder in 100 mL of 95% ethanol.
-
Stir the solution until the this compound is completely dissolved.
-
Store the resulting solution in a clearly labeled, sealed bottle.
-
Preparation of this compound Red S Indicator Solution (1% w/v)
-
Objective: To prepare a 1% (w/v) aqueous solution of this compound Red S.
-
Materials:
-
This compound Red S powder
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Weighing boat
-
Spatula
-
Funnel
-
-
Procedure:
-
Weigh out 1 gram of this compound Red S powder.
-
Quantitatively transfer the powder to a 100 mL volumetric flask using a funnel.
-
Add approximately 50 mL of distilled water to the flask.
-
Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used for more efficient dissolution.
-
Once the solid is fully dissolved, add distilled water to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a suitable storage bottle. This solution is stable for approximately 24 months.[13]
-
Demonstration of pH Indicator Properties
-
Objective: To visually observe the color change of the this compound indicator across a range of pH values.
-
Materials:
-
Prepared this compound indicator solution
-
A series of buffer solutions with known pH values (e.g., pH 4, 6, 8, 10, 12)
-
Test tubes or a multi-well plate
-
Pipettes
-
-
Procedure:
-
Label a series of test tubes with the pH of the buffer solutions.
-
Pipette a fixed volume (e.g., 2 mL) of each buffer solution into its corresponding test tube.
-
Add a few drops of the this compound indicator solution to each test tube.
-
Gently swirl the test tubes to mix the contents.
-
Observe and record the color of the solution in each test tube, comparing it to the expected color changes.
-
Visualizing this compound's pH-Dependent Behavior
The following diagrams illustrate the chemical transformations and experimental workflow associated with this compound's use as a pH indicator.
Caption: Structural transitions of this compound with increasing pH.
Caption: Experimental workflow for this compound pH indicator testing.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Dye: Definition, Synthesis, Properties and Application [sciencedoze.com]
- 4. benchchem.com [benchchem.com]
- 5. chemsavers.com [chemsavers.com]
- 6. This compound | 72-48-0 [chemicalbook.com]
- 7. This compound Red S, Indicator, Certified® | eBay [ebay.com]
- 8. This compound Red S CAS#: 130-22-3 [m.chemicalbook.com]
- 9. This compound Red S Indicator [rmreagents.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. medline.com [medline.com]
Methodological & Application
Alizarin Red S Staining: A Detailed Protocol for Visualizing and Quantifying Mineralization in Cultured Cells
Application Notes for Researchers, Scientists, and Drug Development Professionals
Alizarin Red S (ARS) is an anthraquinone dye widely utilized in biological research to identify and quantify calcium deposits, a key indicator of mineralization.[1][2] This staining technique is particularly crucial in studies involving osteogenic differentiation of mesenchymal stem cells (MSCs), osteoblasts, and in the screening of compounds that may modulate bone formation.[1][3] The fundamental principle of ARS staining lies in its ability to chelate calcium ions, forming a vivid orange-red complex that can be visualized under a light microscope.[3][4][5] This interaction allows for both qualitative assessment of the extracellular matrix mineralization and quantitative analysis through spectrophotometry after dye extraction.[3][6]
The specificity of this compound Red S for calcium is noteworthy, although it can also bind to other cations like magnesium, manganese, barium, strontium, and iron. However, these are typically not present in biological cultures at concentrations high enough to cause significant interference.[5][7] The pH of the ARS staining solution is a critical factor for successful and specific staining, with an optimal range of 4.1 to 4.3.[4][7][8] Deviations from this pH can lead to non-specific binding or weak staining.
For quantitative analysis, the bound this compound Red S stain is typically extracted from the cell monolayer. Two common methods for this are acetic acid extraction and cetylpyridinium chloride (CPC) extraction.[1][6] The acetic acid method is often reported to be more sensitive, especially for cultures with weak mineralization.[3][6] The extracted dye's absorbance is then measured, which is directly proportional to the amount of calcium in the culture.[3]
Key Experimental Parameters
A summary of the critical quantitative data for performing this compound Red S staining and quantification is provided in the table below for easy reference and comparison.
| Parameter | Value/Range | Notes |
| Reagent Preparation | ||
| This compound Red S Concentration | 2% (w/v) in distilled water | Dissolve 2g of ARS powder in 100 mL of distilled water.[1] |
| Staining Solution pH | 4.1 - 4.3 | Adjust with 0.1% ammonium hydroxide or dilute HCl. This is a critical step.[1][4] |
| Cell Preparation | ||
| Fixation Agent | 4% Paraformaldehyde (PFA) or 10% Formalin | Ensures preservation of cell morphology and mineralized nodules.[9] |
| Fixation Time | 15 - 30 minutes | At room temperature.[1][9] |
| Staining Protocol | ||
| Staining Incubation Time | 5 - 30 minutes | At room temperature, protected from light. Optimal time may vary.[1][9] |
| Quantification (Acetic Acid Method) | ||
| Acetic Acid Concentration | 10% (v/v) | Used to extract the bound dye from the stained cells.[1][10] |
| Incubation Time with Acetic Acid | 15 - 30 minutes | With shaking at room temperature.[1][10] |
| Heat Incubation | 85°C for 10 minutes | This step is often included to aid in the complete extraction of the dye.[6][10] |
| Neutralization Agent | 10% Ammonium Hydroxide | To adjust the pH of the extracted sample to 4.1-4.5 before reading.[10] |
| Absorbance Measurement | 405 - 550 nm | The peak absorbance is typically measured around 405 nm.[1][6] |
Experimental Protocols
I. Preparation of this compound Red S Staining Solution (2%)
-
Weigh 2 grams of this compound Red S powder and dissolve it in 100 mL of distilled water.
-
Stir the solution until the powder is completely dissolved.
-
Carefully adjust the pH of the solution to between 4.1 and 4.3 using 0.1% ammonium hydroxide or a dilute hydrochloric acid solution.[1] Verify the pH with a calibrated pH meter.
-
For use in cell culture, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.[1]
-
Store the prepared solution at 4°C, protected from light. It is advisable to use the solution within one month.[1]
II. This compound Red S Staining Protocol for Cultured Cells (Qualitative)
-
Aspirate Culture Medium: Carefully remove the culture medium from the wells.
-
Wash: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).[1][2]
-
Fixation: Add a sufficient volume of 4% paraformaldehyde in PBS to cover the cell monolayer and fix for 15-30 minutes at room temperature.[2][9]
-
Wash: Aspirate the fixative and wash the cells two to three times with distilled water to remove any residual fixative.[2][9]
-
Staining: Add the 2% this compound Red S staining solution to each well, ensuring the entire cell monolayer is covered. Incubate for 5-30 minutes at room temperature in the dark.[1][9] The optimal incubation time may need to be determined empirically; monitor the staining progress under a microscope.
-
Remove Excess Stain: Aspirate the staining solution and wash the cell monolayer three to five times with distilled water until the wash water runs clear.[1][4]
-
Visualization: Add PBS to the wells to prevent the cells from drying out. The orange-red stained mineralized nodules can now be visualized and imaged using a bright-field microscope.[2]
III. Quantification of Mineralization using Acetic Acid Extraction
-
Perform Staining: Follow the staining protocol (Section II) up to step 6. After the final wash with distilled water, allow the plates to air dry completely.
-
Dye Extraction: Add 1 mL (for a 24-well plate) of 10% acetic acid to each well.[1]
-
Incubation: Incubate the plate for 30 minutes at room temperature with gentle shaking to detach the cell layer and dissolve the mineral-dye complex.[10]
-
Scrape and Collect: Using a cell scraper, scrape the monolayer and transfer the cell suspension and acetic acid solution to a 1.5 mL microcentrifuge tube.[6][10]
-
Vortex: Vortex the tube vigorously for 30 seconds.[6]
-
Heat Treatment: Heat the slurry at 85°C for 10 minutes. To prevent evaporation, the tubes can be sealed with parafilm.[6][10]
-
Cooling: Transfer the tubes to ice for 5 minutes to cool.[6]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000-20,000 x g) for 10-15 minutes to pellet the cell debris.[1][10]
-
Collect Supernatant: Carefully transfer the supernatant containing the dissolved this compound Red S to a new tube.
-
Neutralization: Neutralize the supernatant by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[10] This step is crucial for accurate spectrophotometric readings.
-
Spectrophotometry: Transfer an appropriate volume (e.g., 100-200 µL) of the neutralized supernatant to a 96-well plate.
-
Read Absorbance: Measure the absorbance at a wavelength between 405 nm and 550 nm using a plate reader.[1][6]
-
Analysis: The absorbance values can be compared between different experimental groups. For absolute quantification, a standard curve using known concentrations of this compound Red S can be generated.[1]
Visualizations
Caption: Experimental workflow for this compound Red S staining and analysis.
Caption: Chemical principle of this compound Red S staining.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. researchgate.net [researchgate.net]
- 8. webpath.med.utah.edu [webpath.med.utah.edu]
- 9. oricellbio.com [oricellbio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Alizarin Red S Staining in Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the detection and quantification of calcium deposits in tissue sections using Alizarin Red S staining. This technique is a cornerstone for assessing mineralization in various research fields, including bone biology, pathology, and drug development.
Introduction
This compound Red S (ARS) is an anthraquinone dye that selectively binds to calcium salts, forming a visible orange-red complex.[1][2][3] This chelation reaction allows for the specific histological visualization and quantification of calcium deposits within the extracellular matrix.[1][2][4] The staining is widely used to evaluate osteogenic differentiation and mineralization in both cell cultures and tissue sections.[1][2][5] While generally specific for calcium, high concentrations of other minerals like magnesium, manganese, barium, strontium, and iron could potentially interfere, though this is uncommon in biological specimens.[6][7] The resulting this compound Red S-calcium complex is birefringent, enabling enhanced visualization with polarized light microscopy.[2][6][8]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing this compound Red S staining on paraffin-embedded tissue sections.
Reagents and Equipment
Reagents:
-
This compound Red S (C.I. 58005)
-
Distilled or deionized water
-
Ammonium hydroxide (NH₄OH), 0.1% or 10% solution
-
Hydrochloric acid (HCl), dilute solution (optional, for pH adjustment)
-
Acetone
-
Xylene
-
Acetone-Xylene solution (1:1)
-
Resinous mounting medium (e.g., Permount)
-
10% Neutral Buffered Formalin or Alcoholic Formalin (for fixation)[6][8][9]
-
Ethanol (various grades for dehydration)
-
Phosphate-Buffered Saline (PBS)
Equipment:
-
Microscope slides
-
Coplin jars or staining dishes
-
pH meter
-
Filter paper (0.22 µm, optional)
-
Light microscope (with polarizing lenses optional)
-
Fume hood
-
Personal protective equipment (lab coat, gloves, goggles)
Preparation of this compound Red S Staining Solution (2% w/v)
-
Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water.[1][8][10]
-
Mix thoroughly until the powder is completely dissolved.
-
Carefully adjust the pH of the solution to 4.1-4.3 using a dilute ammonium hydroxide solution (e.g., 0.1% or 0.5%).[1][6][8] The pH is a critical parameter for successful staining.[6][7][8] If the pH exceeds 4.3, it can be lowered with a dilute HCl solution before readjusting with ammonium hydroxide.
-
The solution should be made fresh.[8] If stored, it should be kept at 4°C, protected from light, and used within one month; the pH should be verified before use.[1]
Staining Procedure for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Hydration:
-
Staining:
-
Dehydration and Mounting:
Expected Results
Data Presentation
The following table summarizes the key quantitative parameters for successful this compound Red S staining.
| Parameter | Recommended Value/Range | Notes |
| Tissue Section Thickness | 4-5 µm | Standard for paraffin-embedded tissues.[8][11] |
| Fixative | 10% Neutral Buffered Formalin or Alcoholic Formalin | Acidic fixatives should be avoided as they can dissolve calcium deposits.[8][11] |
| This compound Red S Concentration | 2% (w/v) | 2g of this compound Red S in 100 mL of distilled water.[1][8][10] |
| Staining Solution pH | 4.1 - 4.3 | This is a critical parameter for specific staining.[1][6][7][8] |
| Staining Incubation Time | 30 seconds - 5 minutes | Optimal time should be determined by microscopic observation.[6][8] |
| Quantification Wavelength | 405-550 nm | For spectrophotometric quantification of extracted dye.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for this compound Red S staining of tissue sections, from sample preparation to final analysis.
Caption: Workflow for this compound Red S staining of tissue sections.
Mechanism of Staining
The chemical basis for this compound Red S staining is the chelation of calcium ions. The diagram below illustrates this molecular interaction.
Caption: Mechanism of this compound Red S calcium chelation.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Red S - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 7. benchchem.com [benchchem.com]
- 8. webpath.med.utah.edu [webpath.med.utah.edu]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. stainsfile.com [stainsfile.com]
Application Notes and Protocols: Alizarin for the Detection of Metal Ions in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alizarin and its derivatives, particularly this compound Red S (ARS), as effective chromogenic and fluorogenic reagents for the detection and quantification of various metal ions in solution. This compound, a 1,2-dihydroxyanthraquinone, forms stable, colored complexes with a wide array of metal ions, making it a versatile tool in analytical chemistry.[1] The formation of these complexes is primarily due to the chelation of metal ions with the adjacent hydroxyl (-OH) groups at the 1 and 2 positions of the anthraquinone structure.[1][2][3] This interaction is highly dependent on pH, as deprotonation of the hydroxyl groups enhances the electron-donating ability of the oxygen atoms, facilitating the formation of stable chelate rings with positively charged metal ions.[1]
The complexation of this compound with metal ions leads to noticeable color changes, a property exploited in colorimetric sensing.[1] Furthermore, modifications to the this compound structure or its use in specific ensembles can lead to fluorescent sensors for metal ions.[4][5][6] This document outlines the principles, quantitative data, and detailed protocols for the use of this compound in metal ion detection.
Quantitative Data Presentation
The following tables summarize the quantitative data for the detection of various metal ions using this compound and this compound Red S (ARS). These parameters are crucial for evaluating the performance of the analytical methods.
Table 1: Colorimetric Detection of Metal Ions using this compound Red S (ARS)
| Metal Ion | Reagent | Technique | Linear Range | Limit of Detection (LOD) | Optimal pH | Wavelength (λmax) | Reference |
| Al³⁺ | ARS | UV-Vis Spectrophotometry | 0.1 - 1.0 ppm | - | 4 | 484 nm | [7][8][9] |
| Al³⁺ | ARS | UV-Vis Spectrophotometry | 0.1 - 8.0 ppm (with ANN) | - | 5 | 484 nm | [7] |
| Al³⁺ | ARS | Amperometry | - | 25 µM | - | - | [2] |
| Al³⁺ | ARS | Potentiometry | 8.0x10⁻⁷ – 3.0x10⁻² M | 6.0x10⁻⁷ M | 3.2 - 4.5 | - | [10] |
| Fe³⁺ | ARS | UV-Vis Spectrophotometry | 0.02 - 0.25 M | - | 4 | 572 nm | [11] |
Table 2: Fluorescent and SERS-based Detection of Metal Ions
| Metal Ion | Sensor System | Technique | Linear Range | Limit of Detection (LOD) | Key Features | Reference |
| Al³⁺ | Bis(2-pyridylmethyl)amine-functionalized this compound | Fluorescence Turn-on | - | 2.7 x 10⁻⁸ M | High sensitivity in DMF solution | [6] |
| Cd²⁺ | This compound-functionalized Gold Nanoparticles | SERS | - | 10 ppt | High selectivity in aqueous media at pH 8.5 | [12] |
Experimental Protocols
Protocol 1: General Colorimetric Detection of Metal Ions using this compound Red S
This protocol provides a general procedure for the colorimetric determination of metal ions in an aqueous solution using ARS. The specific parameters such as pH and wavelength should be optimized for the target metal ion as indicated in Table 1.
1. Materials and Reagents:
-
This compound Red S (ARS) stock solution (e.g., 1x10⁻³ M in deionized water)
-
Metal ion standard stock solution (e.g., 1000 ppm)
-
Buffer solution (e.g., Acetate buffer for pH 3-6, Ammonia buffer for alkaline pH)
-
Deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
ARS Working Solution: Prepare a suitable concentration of ARS working solution by diluting the stock solution with deionized water. The final concentration will depend on the specific application.
-
Metal Ion Standard Solutions: Prepare a series of standard solutions of the target metal ion by serial dilution of the stock solution.
-
Buffer Solution: Prepare the appropriate buffer solution and adjust the pH to the optimal value for the specific metal ion complex formation.[1]
3. Experimental Procedure:
-
Into a series of 10 mL volumetric flasks, pipette a fixed volume of the ARS working solution.
-
Add a specific volume of the appropriate buffer solution to each flask.
-
Add varying volumes of the metal ion standard solutions to the flasks to create a calibration curve. For the blank, add only the ARS and buffer solution.
-
Dilute each flask to the 10 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for a specified time to ensure complete complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the metal-ARS complex using the UV-Vis spectrophotometer.[1]
-
Plot a calibration curve of absorbance versus metal ion concentration.
-
To determine the concentration of an unknown sample, repeat steps 1-6 using the sample solution instead of the standard solutions and use the calibration curve to determine the concentration.
Protocol 2: Spectrophotometric Determination of Fe³⁺ using this compound Red S
This protocol is a specific application of the general protocol for the detection of Iron (III) ions.[11]
1. Optimized Conditions:
2. Procedure:
-
Prepare a 2.5 x 10⁻⁴ M ARS solution and a series of Fe³⁺ standard solutions (ranging from 0.02 M to 0.25 M).[11]
-
In a set of 10 mL volumetric flasks, add 1 mL of the 2.5 x 10⁻⁴ M ARS solution.
-
Add 2 mL of acetate buffer (pH 4) to each flask.[11]
-
Add the corresponding volumes of the Fe³⁺ standard solutions.
-
Dilute to the mark with deionized water and mix.
-
Measure the absorbance at 572 nm. The color of the solution will change from red to a blackish-brown upon complex formation.[11]
-
Construct a calibration curve and determine the concentration of the unknown sample.
Visualizations
Signaling Pathway: this compound-Metal Ion Complexation
The fundamental principle behind the use of this compound for metal ion detection is the formation of a stable chelate complex. The diagram below illustrates this general mechanism.
Caption: General mechanism of this compound-metal ion complex formation.
Experimental Workflow: Colorimetric Metal Ion Detection
The following workflow diagram outlines the key steps involved in a typical colorimetric metal ion detection experiment using this compound.
Caption: Workflow for colorimetric determination of metal ions.
Logical Relationship: Principle of a "Turn-On" Fluorescent Sensor
This diagram illustrates the concept of a "turn-on" fluorescent sensor based on a functionalized this compound derivative for the detection of a specific metal ion.
Caption: Principle of a "turn-on" fluorescent metal ion sensor.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. Electrophoretic Studies of Binary and Ternary Complexes of Some Metal Ions with this compound – Oriental Journal of Chemistry [orientjchem.org]
- 4. Fluorescent this compound–phenylboronic acid ensembles: design of self-organized molecular sensors for metal ions and anions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Bis(2-pyridylmethyl)amine-functionalized this compound: an efficient and simple colorimetric sensor for fluoride and a fluorescence turn-on sensor for Al3+ in an organic solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Bis(2-pyridylmethyl)amine-functionalized this compound: an efficient and simple colorimetric sensor for fluoride and a fluorescence turn-on sensor for Al3+ in an organic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of Al(iii) ion by using this compound Red S including its microspheres optical sensing material - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ikm.org.my [ikm.org.my]
- 12. This compound Dye based ultrasensitive plasmonic SERS probe for trace level Cadmium detection in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Application of Alizarin in Complexometric Titration: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizarin and its derivatives, particularly this compound Red S, are valuable metallochromic indicators used in complexometric titrations for the quantitative determination of various metal ions. These indicators form colored complexes with metal ions, and at the endpoint of the titration with a strong chelating agent such as ethylenediaminetetraacetic acid (EDTA), a distinct color change occurs. This color change signals the point at which all the free metal ions in the sample have been complexed by the titrant. The sharpness of the endpoint is dependent on the pH of the solution and the stability of the metal-indicator complex relative to the metal-EDTA complex.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in complexometric titrations.
Principle of Complexometric Titration with this compound Indicators
Complexometric titration with an this compound-based indicator involves the following key steps and principles:
-
Complex Formation: The this compound indicator (H₂In) is added to the sample solution containing the metal ion (Mⁿ⁺), forming a colored metal-indicator complex (MIn). The color of this complex is distinct from the color of the free indicator.
-
Titration with EDTA: The solution is then titrated with a standard solution of EDTA (represented as Y⁴⁻). EDTA is a powerful hexadentate ligand that forms highly stable, colorless complexes with most metal ions.[2][3]
-
Endpoint Detection: As EDTA is added, it first reacts with the free metal ions in the solution. Once all the free metal ions are complexed, the EDTA displaces the indicator from the metal-indicator complex. This is because the metal-EDTA complex is more stable than the metal-indicator complex.
-
Color Change: The release of the free indicator (In) into the solution results in a sharp color change, signaling the endpoint of the titration. The color of the solution changes from that of the metal-indicator complex to that of the free indicator.
The overall reaction can be summarized as:
MIn (Color 1) + Y⁴⁻ → MY (Colorless) + In (Color 2)
The pH of the solution is a critical parameter as it affects the stability of both the metal-indicator and metal-EDTA complexes. Therefore, titrations are typically carried out in buffered solutions to maintain a constant pH.[4]
Data Presentation
Quantitative Data for this compound Indicators in Complexometric Titrations
| Indicator | Metal Ion(s) Detected | Optimal pH | Color Change at Endpoint |
| This compound | Pb²⁺, Zn²⁺, Co²⁺, Mg²⁺, Cu²⁺ | 4.3 | Red to Yellow |
| Sodium this compound Sulphonate (this compound Red S) | Al³⁺, Th⁴⁺ | 4.0 | Blue to Red |
| This compound Red S | Ca²⁺, Mg²⁺, Ba²⁺ | 4.0 - 6.0 | Orange-Red to Yellow |
| This compound Red S | Zn²⁺ | 4.5 | Red to Yellow |
Note: The color changes and optimal pH values are based on available literature and may require optimization for specific applications.[5][6][7]
Stability Constants of Metal-Alizarin Red S Complexes
The stability constant (log K) is a measure of the strength of the complex. For a successful titration, the log K of the metal-EDTA complex must be significantly higher than that of the metal-indicator complex.
| Metal Ion | log K (Metal-Alizarin Red S) |
| Cr(III) | 4.37 |
| Cu(II) | 4.19 |
| Pb(II) | 2.50 |
| Th(IV) | 1.03 |
| UO₂(II) | 2.16 |
Data obtained from spectrophotometric studies.[8]
Experimental Protocols
Preparation of Reagents
1. Standard 0.01 M EDTA Solution:
-
Dry analytical grade disodium EDTA (Na₂H₂Y·2H₂O) at 80°C for 2 hours.
-
Accurately weigh approximately 3.722 g of the dried salt.
-
Dissolve in deionized water and quantitatively transfer to a 1000 mL volumetric flask.
-
Make up to the mark with deionized water and mix thoroughly.
-
Standardize the EDTA solution against a primary standard calcium carbonate solution.
2. This compound Red S Indicator Solution (0.1% w/v):
-
Weigh 0.1 g of this compound Red S powder.
-
Dissolve in 100 mL of deionized water.
-
If necessary, adjust the pH of the solution to the desired range for the specific titration using dilute HCl or NaOH.
3. Buffer Solutions:
-
Acetate Buffer (pH 4.3): Mix appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 4.3.
-
Ammonia Buffer (pH 10): Dissolve 142 mL of concentrated ammonia solution and 17.5 g of ammonium chloride in 250 mL of deionized water.
General Protocol for Complexometric Titration of Zinc (II) with this compound Red S
This protocol is a generalized procedure and may require optimization.
1. Sample Preparation:
-
Pipette a known volume (e.g., 25.00 mL) of the zinc (II) sample solution into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 50 mL of deionized water.
2. pH Adjustment:
-
Add acetate buffer to adjust the pH of the solution to approximately 4.5.[6] Use a pH meter for accurate adjustment.
3. Addition of Indicator:
-
Add 2-3 drops of the 0.1% this compound Red S indicator solution. The solution should turn a red color due to the formation of the Zn-Alizarin Red S complex.
4. Titration:
-
Titrate the sample solution with the standardized 0.01 M EDTA solution from a burette with constant swirling.
-
The endpoint is reached when the color of the solution changes sharply from red to yellow.[7]
5. Calculation:
-
Calculate the concentration of Zinc (II) in the sample using the following formula: M_metal * V_metal = M_EDTA * V_EDTA Where:
-
M_metal = Molarity of the metal ion solution
-
V_metal = Volume of the metal ion solution
-
M_EDTA = Molarity of the EDTA solution
-
V_EDTA = Volume of the EDTA solution used at the endpoint
-
General Protocol for Complexometric Titration of Calcium (II) with this compound Red S
This protocol is a generalized procedure and may require optimization.
1. Sample Preparation:
-
Pipette a known volume (e.g., 25.00 mL) of the calcium (II) sample solution into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 50 mL of deionized water.
2. pH Adjustment:
-
Adjust the pH of the solution to between 4.0 and 6.0 using a suitable buffer (e.g., acetate buffer).[5]
3. Addition of Indicator:
-
Add 2-3 drops of the 0.1% this compound Red S indicator solution. The solution will form an orange-red complex with the calcium ions.[5]
4. Titration:
-
Titrate the sample solution with the standardized 0.01 M EDTA solution with constant stirring.
-
The endpoint is indicated by a color change from orange-red to yellow.[5]
5. Calculation:
-
Calculate the concentration of Calcium (II) in the sample using the formula provided in the previous protocol.
Visualizations
Signaling Pathway of this compound in Complexometric Titration
Caption: Chemical principle of this compound as a complexometric indicator.
Experimental Workflow for Complexometric Titration
Caption: General workflow for a complexometric titration using this compound.
References
- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 2. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Red S Indicator [rmreagents.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpar.com [ijpar.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Use of Alizarin Red S Working Solution
Introduction
Alizarin Red S (ARS) is an anthraquinone derivative dye widely used in biological and medical research to identify and quantify calcium deposits in cell cultures and tissue sections.[1] The staining principle is based on a chelation process where ARS binds specifically to calcium ions, forming a visible orange-red complex.[1][2][3] This characteristic makes ARS an invaluable tool for studying mineralization, particularly in the context of osteogenesis, bone tissue engineering, and vascular calcification research.[2][4] This document provides detailed protocols for the preparation of the ARS working solution, its application for staining mineralized cell cultures, and subsequent quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and use of this compound Red S working solution as cited in various protocols.
| Parameter | Value | Notes | Source(s) |
| Concentration | 2% (w/v) | 2 grams of this compound Red S powder in 100 mL of distilled water. | [2][5][6] |
| 40 mM | 500 mg of this compound Red S in 50 mL of distilled water. | [7] | |
| pH of Working Solution | 4.1 - 4.3 | This pH range is critical for specific and effective staining. | [1][2][3][5][8] |
| pH Adjusting Agent | Ammonium Hydroxide (NH₄OH) | Typically 0.1%, 0.5%, or 10% solution. | [2][3][8][9] |
| Hydrochloric Acid (HCl) | Used if the initial pH is too high and needs to be lowered before readjusting. | [2][5][8] | |
| Fixative for Cells | 4% Paraformaldehyde (PFA) | 15-30 minutes at room temperature. | [10][2][11] |
| 10% Formalin | 15-60 minutes at room temperature. | [4][5][11][12] | |
| Staining Incubation Time | 5 - 45 minutes | Duration can be adjusted based on the degree of mineralization. | [1][5][11][12] |
| Quantification Eluent | 10% Acetic Acid | Incubate for 15-30 minutes with shaking to dissolve the stain. | [2][4][12] |
| 10% Cetylpyridinium Chloride (CPC) | An alternative eluent for quantification. | [2][11] | |
| Absorbance Wavelength | 405 - 562 nm | Wavelength for spectrophotometric quantification of the eluted stain. | [2][12] |
| Storage Temperature | 4°C or Room Temperature | Store protected from light. Some commercial solutions are stored at room temp. | [10][2][5] |
| Solution Stability | 1 - 6 months | The pH should be checked if the solution is more than a month old.[1][6] For best results, fresh preparation is often recommended.[3] | [2][9] |
Experimental Protocols
Protocol 1: Preparation of 2% this compound Red S Working Solution (pH 4.1-4.3)
This protocol describes the preparation of a 2% (w/v) ARS staining solution, which is the most commonly cited concentration for detecting calcium deposits in osteogenic cultures.
Materials:
-
This compound Red S powder (CAS 130-22-3)
-
Distilled or deionized water (ddH₂O)
-
Ammonium hydroxide (NH₄OH), 0.5% or 10% solution
-
Hydrochloric acid (HCl), dilute solution (optional)
-
pH meter
-
Volumetric flask or graduated cylinder
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Weighing: Weigh 2 grams of this compound Red S powder.[2][3][5]
-
Dissolving: Add the powder to 100 mL of distilled water in a beaker or flask with a magnetic stir bar.[2][3][5]
-
Mixing: Mix the solution thoroughly until the powder is completely dissolved.
-
pH Adjustment:
-
Calibrate and use a pH meter to measure the initial pH of the solution.
-
Slowly add ammonium hydroxide solution dropwise while stirring to raise the pH.[3][8]
-
Carefully adjust the pH to the critical range of 4.1 to 4.3.[2][3][8]
-
If the pH exceeds 4.3, use a dilute HCl solution to lower it below 4.1, and then readjust with ammonium hydroxide.[8] The presence of ammonium ions is important for proper staining.[8]
-
-
Filtering (Optional): For applications requiring a sterile solution, filter the prepared ARS solution through a 0.22 µm syringe filter.[2][5]
-
Storage: Store the final solution in a tightly sealed container at 4°C, protected from light.[2][5] It is recommended to check the pH before use if the solution is more than one month old.[1][6]
Protocol 2: Staining of Calcium Deposits in Cell Culture
This protocol is suitable for staining mineralized nodules in osteogenic cell cultures grown in multi-well plates.
Materials:
-
Cultured cells with induced mineralization
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 4% Paraformaldehyde (PFA) or 10% Formalin
-
This compound Red S Working Solution (from Protocol 1)
-
Distilled or deionized water (ddH₂O)
Procedure:
-
Aspirate Medium: Carefully aspirate the culture medium from the wells, being gentle to avoid detaching the cell monolayer.[11][12]
-
Fixation: Add an appropriate volume of 4% PFA or 10% formalin to each well to cover the cells. Incubate at room temperature for 15-30 minutes.[10][2][11]
-
Remove Fixative: Carefully aspirate the fixative solution.
-
Post-Fixation Wash: Wash the cells 2-3 times with ddH₂O to remove any residual fixative.[10][11]
-
Staining: Add the ARS Working Solution to each well, ensuring the entire cell layer is covered (e.g., 1-2 mL for a 6-well plate). Incubate at room temperature for 5-20 minutes.[10][11][12] The optimal time may vary depending on the extent of mineralization.
-
Remove Stain: Aspirate the ARS solution.
-
Final Washes: Wash the wells 3-5 times with ddH₂O to remove excess, unbound stain.[10][2] Gentle rocking during washes can be beneficial.[12]
-
Visualization: Add PBS or ddH₂O to the wells to prevent the cells from drying out. The stained mineralized nodules, appearing as orange-red deposits, are now ready for microscopic observation and imaging.[11]
Protocol 3: Quantification of Mineralization via Stain Elution
This protocol allows for the quantification of calcium deposition by extracting the bound ARS stain for spectrophotometric analysis.
Materials:
-
Stained cell cultures (from Protocol 2)
-
Elution buffer: 10% Acetic Acid or 10% Cetylpyridinium Chloride (CPC)[2][12]
-
Neutralizing buffer: 10% Ammonium Hydroxide
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Elution: After imaging, remove the PBS/water from the stained wells. Add 400 µL (for a 24-well plate) of 10% acetic acid to each well.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking to facilitate stain elution.[12]
-
Cell Detachment: Use a cell scraper to gently detach the cell monolayer and transfer the cell slurry and acetic acid solution to a 1.5 mL microcentrifuge tube.[12]
-
Heat Incubation & Centrifugation: Vortex the tube vigorously. Some protocols include heating to 85°C for 10 minutes, followed by cooling on ice.[7] Centrifuge the slurry at high speed (e.g., 20,000 x g) for 15 minutes to pellet cell debris.[2][7]
-
Neutralization: Transfer the supernatant to a new microcentrifuge tube. Add 10% ammonium hydroxide to neutralize the pH to a range of 4.1 to 4.5.[12]
-
Absorbance Reading: Transfer an aliquot of the neutralized supernatant to a 96-well plate and read the absorbance at 405 nm.[12] Some protocols use CPC for elution and measure absorbance at 562 nm.[11]
-
Analysis: The amount of calcium deposition is proportional to the absorbance. A standard curve using known concentrations of ARS can be used for absolute quantification.[4][7]
References
- 1. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. webpath.med.utah.edu [webpath.med.utah.edu]
- 4. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ixcellsbiotech.com [ixcellsbiotech.com]
- 6. healthsciences.usask.ca [healthsciences.usask.ca]
- 7. researchgate.net [researchgate.net]
- 8. certified by the Biological Stain Commission, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. sciencellonline.com [sciencellonline.com]
- 11. oricellbio.com [oricellbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Tissue Fixation Prior to Alizarin Red S Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizarin Red S (ARS) is an anthraquinone dye widely used in biological research to detect and quantify calcium deposits in tissues and cell cultures. The staining method is based on the ability of ARS to chelate calcium salts, forming a vivid orange-red precipitate. This technique is crucial for studies in bone development and regeneration, pathology of calcification, and in vitro osteogenesis assays. Proper fixation of biological samples is a critical preceding step to ensure the preservation of tissue morphology and the accuracy of this compound Red S staining. The choice of fixative can significantly impact the quality and intensity of the staining. This document provides detailed application notes and protocols for various fixation methods for tissues prior to this compound Red S staining.
Principle of this compound Red S Staining
This compound Red S binds to calcium in a chelation process, forming a stable this compound Red S-calcium complex. The reaction is not strictly specific to calcium, as other cations like iron, magnesium, and manganese can interfere. However, in most biological tissues, calcium is present in significantly higher concentrations in mineralized areas, making ARS a reliable stain for calcification. The intensity of the red-orange staining is proportional to the amount of calcium present in the tissue, allowing for both qualitative and quantitative assessments.
Comparison of Common Fixation Methods
The selection of a fixative depends on the sample type, the specific research question, and the intended downstream analyses. The most commonly used fixatives for this compound Red S staining are Neutral Buffered Formalin (NBF), ethanol, and acetone. While direct quantitative comparisons in the literature are scarce, the following table summarizes the characteristics of each fixative based on established histological principles and available comparative studies.
| Fixative | Principle of Action | Recommended For | Advantages | Disadvantages |
| 10% Neutral Buffered Formalin (NBF) | Cross-linking of proteins | Paraffin-embedded tissues, cultured cells | Excellent preservation of tissue and cellular morphology.[1] Widely available and cost-effective. | Can mask some antigens for subsequent immunohistochemistry. Prolonged fixation may lead to a decrease in staining intensity. |
| Ethanol (70-100%) | Coagulation and precipitation of proteins | Whole-mount specimens, cultured cells, cryosections | Rapid fixation and dehydration.[2] Good preservation of nucleic acids and some antigens. Ethanol-fixed specimens are reported to clear and stain rapidly and brilliantly.[2] | Can cause tissue shrinkage and hardening. May not preserve morphology as well as NBF. |
| Acetone | Dehydration and precipitation of proteins | Cryosections, cultured cells | Very rapid fixation.[3] Good for preserving enzyme activity. | Causes significant tissue shrinkage and brittleness. Poor morphological preservation compared to NBF. |
Experimental Protocols
Protocol 1: Fixation of Paraffin-Embedded Tissues with 10% Neutral Buffered Formalin (NBF)
This protocol is suitable for bone biopsies and other calcified tissues that will be embedded in paraffin for sectioning.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Processing reagents (graded alcohols, xylene)
-
Paraffin wax
Procedure:
-
Fixation: Immediately immerse the tissue specimen in at least 20 volumes of 10% NBF.
-
Fixation Duration: Fix for 24-48 hours at room temperature. The duration may be adjusted based on the size and density of the tissue.
-
Washing: After fixation, wash the tissue in running tap water for at least 1 hour to remove excess formalin.
-
Decalcification (Optional): If dense bone is present and sectioning is difficult, decalcify the tissue using a suitable decalcifying agent (e.g., EDTA or formic acid-based solutions). Note: Acidic decalcifiers can lead to a loss of calcium and may affect this compound Red S staining.
-
Processing: Dehydrate the tissue through a graded series of alcohols (e.g., 70%, 95%, 100% ethanol).
-
Clearing: Clear the tissue in xylene.
-
Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and embed to form a block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
Staining: Proceed with the this compound Red S staining protocol.
Protocol 2: Fixation of Cultured Cells for In Vitro Mineralization Assays
This protocol is designed for staining mineralized nodules in osteogenic cell cultures.
Materials:
-
4% Paraformaldehyde (PFA) in PBS or 10% NBF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water
Procedure:
-
Aspirate Medium: Carefully aspirate the culture medium from the wells.
-
Wash: Gently wash the cell monolayer twice with PBS.
-
Fixation: Add the desired fixative to each well.
-
Wash: Aspirate the fixative and wash the wells three times with distilled water to remove any residual fixative.
-
Staining: The cells are now ready for this compound Red S staining.
Protocol 3: Fixation of Whole-Mount Specimens (e.g., Embryos, Small Fish)
This protocol is suitable for staining the entire skeleton of small organisms.
Materials:
-
95% Ethanol
-
Acetone (optional, for degreasing)
Procedure:
-
Evisceration (if necessary): For larger specimens, carefully remove the skin and internal organs.
-
Fixation: Immerse the specimen in 95% ethanol for at least 48-96 hours at room temperature.[6] Longer fixation is often desirable for better preservation.[6]
-
Degreasing (Optional): If the specimen has significant adipose tissue, immerse it in acetone overnight to remove fats.
-
Rehydration: Before staining, rehydrate the specimen through a graded series of alcohols to water.
-
Staining: Proceed with the whole-mount this compound Red S staining protocol.
This compound Red S Staining and Quantification Protocol
This protocol can be used for stained cultured cells for quantitative analysis.
Materials:
-
This compound Red S staining solution (2% w/v in distilled water, pH adjusted to 4.1-4.3 with 0.1% ammonium hydroxide)
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Spectrophotometer
Procedure:
-
Staining: Add the this compound Red S solution to the fixed and washed cells, ensuring the entire surface is covered. Incubate for 20-45 minutes at room temperature.
-
Washing: Aspirate the staining solution and wash the wells five times with distilled water to remove unbound dye.
-
Imaging (Qualitative): At this stage, the stained mineralized nodules can be visualized and imaged using a bright-field microscope.
-
Dye Extraction (Quantitative): a. Add 1 mL of 10% acetic acid to each well and incubate for 30 minutes at room temperature with gentle shaking.[7] b. Scrape the cell layer to lift the cells and transfer the cell slurry into a microcentrifuge tube.[8] c. Heat the tube at 85°C for 10 minutes, then transfer to ice for 5 minutes.[8] d. Centrifuge the slurry at 20,000 x g for 15 minutes.[8] e. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5.[8]
-
Quantification: Read the absorbance of the extracted and neutralized dye at 405 nm using a spectrophotometer.[8] The absorbance is directly proportional to the amount of bound this compound Red S, and thus to the calcium content.
Diagrams
Caption: Workflow of Fixation Methods for this compound Red S Staining.
Caption: Quantitative Analysis of this compound Red S Staining Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro osteoblastic differentiation of mesenchymal stem cells generates cell layers with distinct properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
Alizarin as a Fluorescent Probe for Metal Ion Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizarin and its derivatives, such as this compound Red S (ARS) and this compound Complexone (AC), are anthraquinone dyes that have garnered significant attention as versatile and cost-effective fluorescent probes for the detection of a variety of metal ions. The principle of their sensing action lies in the formation of stable complexes with metal ions through their vicinal hydroxyl groups and quinoid oxygen atoms. This complexation event leads to a discernible change in their photophysical properties, manifesting as either an enhancement ("turn-on") or quenching ("turn-off") of their intrinsic fluorescence. This alteration in the fluorescence signal can be correlated to the concentration of the target metal ion, enabling quantitative analysis. The selectivity and sensitivity of this compound-based probes can be tuned by modifying their chemical structure and optimizing experimental parameters such as pH and solvent system. These characteristics make them valuable tools in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis.
Signaling Mechanisms
The interaction between this compound-based probes and metal ions typically follows one of two primary signaling pathways: Chelation-Enhanced Fluorescence (CHEF) or Chelation-Induced Fluorescence Quenching.
1. Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the fluorescence of some this compound derivatives is low due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Upon binding to a metal ion, these non-radiative decay pathways are inhibited, leading to a significant increase in fluorescence intensity. This "turn-on" response is particularly observed with diamagnetic metal ions like Zn(II) and Al(III).[1]
2. Chelation-Induced Fluorescence Quenching: Conversely, interaction with paramagnetic metal ions, such as Fe(III) and Cu(II), often results in fluorescence quenching. This "turn-off" mechanism can be attributed to energy or electron transfer from the excited fluorophore to the d-orbitals of the metal ion, providing a non-radiative pathway for the excited state to return to the ground state.
Below are graphical representations of these signaling pathways.
Quantitative Data Summary
The sensing performance of this compound-based probes for various metal ions is summarized in the tables below. It is important to note that these parameters can vary depending on the specific experimental conditions.
Table 1: Performance of this compound Red S (ARS) as a Fluorescent Probe for Metal Ion Sensing
| Metal Ion | Sensing Mechanism | Optimal pH | Linear Range | Limit of Detection (LOD) | Response Time |
| Al(III) | Fluorescence Enhancement | 4.0 - 5.0 | 0.1 - 1.0 ppm[2][3][4] | 5.2 x 10⁻⁷ M[1] | ~35 seconds[2][3] |
| Fe(III) | Fluorescence Quenching | 4.0 | 0.02 - 0.25 M[5] | Not Specified | Not Specified |
| Zn(II) | Fluorescence Enhancement | 7.4 | Not Specified | 92 nM (for H₂S detection via displacement)[6] | Fast[6] |
Table 2: Performance of this compound Complexone (AC) as a Fluorescent Probe for Metal Ion Sensing
| Metal Ion | Sensing Mechanism | Optimal pH | Linear Range | Limit of Detection (LOD) | Response Time |
| Al(III) | Fluorescence Quenching and Ratiometric Change | 4.6 | 0.3 - 4.5 x 10⁻⁵ M[1] | 5.2 x 10⁻⁷ M[1] | Not Specified |
| Zn(II) | Weak Fluorescence | Not Specified | Not Specified | Not Specified | Not Specified |
| Ni(II) | Quenched | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following are generalized protocols for the use of this compound-based probes in metal ion sensing. Researchers should optimize these protocols for their specific applications.
Protocol 1: General Procedure for Metal Ion Detection using this compound Red S (ARS)
This protocol outlines the steps for the quantitative determination of a target metal ion using ARS as a fluorescent probe.
Materials:
-
This compound Red S (ARS)
-
Deionized water or appropriate buffer solution (e.g., acetate buffer for acidic conditions, HEPES or Tris-HCl for neutral conditions)
-
Stock solution of the target metal ion
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of ARS (e.g., 1 mM) by dissolving the required amount in deionized water or the chosen buffer. Store in the dark.
-
Prepare a stock solution of the target metal ion (e.g., 10 mM) by dissolving a salt of the metal (e.g., AlCl₃, FeCl₃) in deionized water.
-
-
Optimization of Experimental Conditions (if necessary):
-
pH: To determine the optimal pH, prepare a series of solutions containing a fixed concentration of ARS and the target metal ion in buffers of varying pH. Measure the fluorescence intensity at the emission maximum to identify the pH that yields the largest signal change. For instance, a pH range of 3 to 5 can be tested for Fe(III) detection.[5]
-
ARS Concentration: Titrate a fixed concentration of the target metal ion with varying concentrations of the ARS solution to determine the optimal probe concentration that provides the best sensitivity and signal-to-noise ratio.
-
-
Fluorescence Measurement:
-
In a cuvette, place a specific volume of the buffer solution.
-
Add a small aliquot of the ARS stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the ARS solution.
-
Successively add small aliquots of the metal ion stock solution to the cuvette, mixing thoroughly after each addition.
-
After each addition, record the fluorescence emission spectrum at the predetermined excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determine the linear range of the calibration curve.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Protocol 2: Selectivity Study
This protocol is designed to assess the selectivity of the this compound-based probe for the target metal ion in the presence of other potentially interfering ions.
Materials:
-
ARS stock solution
-
Stock solution of the target metal ion
-
Stock solutions of various interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, etc.)
-
Appropriate buffer solution
-
Fluorometer
Procedure:
-
Prepare a solution of the ARS probe in the optimized buffer.
-
Measure the fluorescence intensity of the probe in the presence of a fixed concentration of the target metal ion.
-
In separate experiments, measure the fluorescence intensity of the probe in the presence of a fixed concentration (often in excess) of each interfering metal ion.
-
To test for competitive binding, prepare a solution containing the ARS probe and the target metal ion. Then, add an excess of an interfering metal ion and record any change in the fluorescence signal.
-
Compare the fluorescence response of the probe towards the target metal ion with its response to the interfering ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target ion.
Applications and Considerations
Applications:
-
Environmental Monitoring: Detection of heavy metal contamination in water and soil samples.
-
Biological and Clinical Analysis: Quantification of metal ions in biological fluids like serum and urine.
-
Pharmaceutical Quality Control: Determination of metal impurities in drug formulations.
-
Cell Imaging: While this note focuses on in-solution sensing, this compound derivatives are also used for staining and imaging of metal ion distribution in cells and tissues.
Considerations:
-
pH Sensitivity: The protonation state of this compound's hydroxyl groups is pH-dependent, which significantly affects its complexation ability and fluorescence properties. Therefore, maintaining a constant and optimal pH is crucial for reproducible results.
-
Interference: The presence of other metal ions that can also bind to this compound may lead to interference. Selectivity studies are essential to validate the probe's performance in complex matrices.
-
Solvent Effects: The photophysical properties of this compound and its metal complexes can be influenced by the solvent polarity.
-
Probe Concentration: The concentration of the this compound probe should be carefully chosen to ensure it is within the linear range of the instrument and does not lead to self-quenching or inner filter effects.
By following these guidelines and protocols, researchers can effectively utilize this compound and its derivatives as powerful fluorescent tools for the sensitive and selective detection of metal ions in a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of Al(iii) ion by using this compound Red S including its microspheres optical sensing material - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ikm.org.my [ikm.org.my]
- 6. This compound red S–zinc(ii) fluorescent ensemble for selective detection of hydrogen sulphide and assay with an H2S donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Staining of Calcium Phosphate Deposits with Alizarin Red S: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizarin Red S (ARS) is an anthraquinone dye widely utilized in biological research to identify and quantify calcium phosphate deposits, a key indicator of mineralization.[1][2] The staining process is based on a chelation reaction where the ARS molecule selectively binds to calcium ions, forming a stable, insoluble, orange-red complex.[1][3] This characteristic makes ARS an invaluable tool for assessing osteogenic differentiation in cell cultures, evaluating biomaterial efficacy in bone regeneration studies, and investigating pathological calcification events, such as vascular calcification.[1][2][4] While qualitative assessment through microscopy is common, spectrophotometric quantification of the extracted stain offers a more objective and reproducible measure of mineralization, which is particularly crucial in drug development and tissue engineering.[3]
Principle of this compound Red S Staining
The core mechanism of this compound Red S staining is the formation of a stable complex with calcium ions present in mineralized tissues or cell cultures.[1][2] The anthraquinone structure of ARS contains hydroxyl (-OH) and sulfonate (-SO₃H) groups that act as ligands, donating electrons to form coordinate bonds with calcium cations (Ca²⁺), particularly within hydroxyapatite crystals.[1] This chelation process results in the precipitation of a vivid orange-to-red ARS-calcium complex at the site of calcium accumulation.[1] The intensity of the resulting color is directly proportional to the amount of calcium present, allowing for both visual and quantitative analysis.[2]
Applications
This compound Red S staining is a versatile technique with broad applications in various research fields:
-
Assessment of Osteogenic Differentiation: ARS is a standard method to confirm the differentiation of mesenchymal stem cells (MSCs) into osteoblasts by visualizing the mineralized matrix they produce.[2][5]
-
Bone Tissue Engineering: It is used to evaluate the osteoinductive properties of biomaterials and scaffolds by assessing the extent of mineralization when seeded with cells.[6][7]
-
Vascular Calcification Studies: ARS staining is employed to detect and quantify calcium deposits in vascular tissues, aiding in the study of atherosclerosis and other cardiovascular diseases.[4][8]
-
Drug Discovery and Development: The quantitative nature of ARS staining allows for the screening of compounds that may promote or inhibit mineralization.[3][9]
Experimental Protocols
Protocol 1: this compound Red S Staining of Cultured Cells
This protocol is optimized for cells cultured in multi-well plates to assess in vitro mineralization.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% Formalin for fixation[5][10]
-
This compound Red S Staining Solution (2% w/v, pH 4.1-4.3)[5]
-
Distilled water (diH₂O)
-
For Quantification: 10% Acetic Acid or 10% Cetylpyridinium Chloride (CPC)[5]
-
For Quantification: 10% Ammonium Hydroxide[11]
Procedure:
-
Washing: Carefully aspirate the culture medium and gently wash the cells 2-3 times with PBS.[10]
-
Fixation: Add an appropriate volume of 4% PFA to cover the cell monolayer and fix for 15-30 minutes at room temperature.[10][12]
-
Rinsing: Gently remove the fixative and wash the wells 2-3 times with diH₂O to remove any residual fixative.[3][10]
-
Staining: Add sufficient this compound Red S Staining Solution to completely cover the cell monolayer. Incubate at room temperature for 20-30 minutes.[5][12]
-
Washing: Aspirate the ARS solution and wash the wells 3-5 times with diH₂O to remove unbound dye.[5][12]
-
Visualization: Add PBS to the wells to prevent drying and visualize the stained mineralized nodules under a bright-field microscope. Calcium deposits will appear as orange-red stains.[5]
Protocol 2: Quantification of this compound Red S Staining
This protocol describes the extraction of the ARS stain for spectrophotometric quantification. The acetic acid extraction method is noted to be more sensitive, especially for weakly mineralizing cultures.[3][11]
Procedure:
-
Extraction: After the final wash step of the staining protocol, add 1 mL of 10% acetic acid to each well. Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the stain.[5]
-
Collection: Transfer the resulting slurry to a microcentrifuge tube.
-
Neutralization: Add 200 µL of 10% ammonium hydroxide to neutralize the acid. The final pH should be between 4.1 and 4.5.[11]
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet any debris.[5]
-
Measurement: Transfer the supernatant to a new tube and measure the absorbance at 405 nm using a spectrophotometer.[5][11]
-
Analysis: The absorbance reading is directly proportional to the amount of bound this compound Red S, and therefore to the amount of calcium deposition. A standard curve can be generated using known concentrations of ARS to determine the exact concentration in the samples.[3][11]
Data Presentation
The following tables provide examples of how quantitative data from this compound Red S staining can be presented for clear comparison.
Table 1: Quantification of Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
| Treatment Group | Culture Duration (days) | Absorbance at 405 nm (Mean ± SD) | Fold Change vs. Control |
| Control (Basal Medium) | 14 | 0.15 ± 0.03 | 1.0 |
| Osteogenic Medium | 14 | 0.85 ± 0.09 | 5.7 |
| Osteogenic Medium + Compound X | 14 | 1.25 ± 0.12 | 8.3 |
| Control (Basal Medium) | 21 | 0.21 ± 0.04 | 1.0 |
| Osteogenic Medium | 21 | 1.52 ± 0.15 | 7.2 |
| Osteogenic Medium + Compound X | 21 | 2.18 ± 0.20 | 10.4 |
Table 2: Assessment of Mineralization on Different Biomaterial Scaffolds
| Scaffold Type | Seeding Density (cells/scaffold) | This compound Red S Concentration (µM) (Mean ± SD) |
| PCL | 1 x 10⁵ | 15.3 ± 2.1 |
| PCL + Hydroxyapatite | 1 x 10⁵ | 45.8 ± 4.5 |
| PCL + Bioactive Glass | 1 x 10⁵ | 52.1 ± 5.3 |
Visualizations
Caption: Experimental workflow for this compound Red S staining and quantification.
Caption: Key signaling pathways leading to mineralization detected by this compound Red S.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Utility of this compound Red S Staining in Detection of Vascular Calcification Due to Monckeberg's Sclerosis - Anatomical Sciences Journal [anatomyjournal.ir]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Three-Dimensional Bioprinted Controlled Release Scaffold Containing Mesenchymal Stem/Stromal Lyosecretome for Bone Regeneration: Sterile Manufacturing and In Vitro Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound red S staining as a screening test to detect calcium compounds in synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oricellbio.com [oricellbio.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for the Geological Staining of Carbonate Minerals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Alizarin Red S and other chemical stains in the geological identification of common carbonate minerals. Accurate mineral identification is a critical first step in various fields, including geology, materials science, and understanding biomineralization processes relevant to drug development. The following methods offer rapid, cost-effective, and reliable means of differentiating minerals such as calcite, aragonite, dolomite, and magnesite.
Introduction to Carbonate Mineral Staining
Chemical staining is a widely used technique in geology to differentiate carbonate minerals that are often visually indistinguishable.[1][2] The principle behind this method lies in the differential chemical reactivity of the mineral surfaces with specific organic or inorganic compounds, resulting in distinct color changes.[2] this compound Red S, in particular, is a dye that readily chelates with calcium ions, making it an excellent stain for identifying calcium-rich carbonate minerals like calcite and aragonite.[3][4] By employing a series of selective stains, researchers can effectively identify the primary carbonate constituents within a rock sample.
Data Presentation: Staining Recipes and Expected Results
The following tables summarize the staining solutions and the expected colorimetric results for various carbonate minerals. Careful preparation of these solutions is crucial for obtaining accurate and reproducible results.
Table 1: this compound Red S Staining Solution
| Reagent | Concentration/Amount | Solvent | Notes |
| This compound Red S | 0.1 g | 100 mL of 0.2% HCl (cold) | A common and effective formulation. |
| This compound Red S | 0.2 g | 100 mL of 1.5% HCl (cold) | A slightly stronger formulation. |
Table 2: Feigl's Solution for Aragonite Identification
| Reagent | Amount | Solvent | Preparation Notes |
| Manganese (II) Sulfate Monohydrate (MnSO₄·H₂O) | 7.1 g | 100 cc distilled water | --- |
| Silver Sulfate (Ag₂SO₄) | 2 to 3 g | (added to MnSO₄ solution) | Difficult to prepare and store; protect from light.[5][6] |
| 1% Sodium Hydroxide (NaOH) solution | a few drops | (added to the final solution) | --- |
Table 3: Clayton Yellow (Titan Yellow) for High-Magnesium Calcite
| Reagent | Amount | Solvent | Preparation Notes |
| Titan Yellow (Clayton Yellow) | 0.5 g | 500 mL distilled water | --- |
| Sodium Hydroxide (NaOH) | 0.8 g | (added to Titan Yellow solution) | --- |
| EDTA | 2 g | (added to Titan Yellow solution) | The stain can be made permanent by a fixing procedure.[7][8] |
Table 4: Summary of Staining Reactions for Common Carbonate Minerals
| Mineral | This compound Red S | Feigl's Solution | Clayton Yellow | Dual Stain (this compound Red S + K₃Fe(CN)₆) |
| Calcite (CaCO₃) | Red/Pink[5][9][10] | No change[5][11] | No change | Pink to Red |
| Aragonite (CaCO₃) | Red/Pink[5] | Black[5][11][12] | No change | --- |
| Dolomite (CaMg(CO₃)₂) | No change/Faint Pink[9][10] | No change | No change | Unstained |
| High-Mg Calcite | Red/Pink | No change | Red[5] | --- |
| Ferroan Calcite | --- | --- | --- | Blue |
| Ferroan Dolomite | --- | --- | --- | Green to Turquoise |
Experimental Protocols
The following are detailed methodologies for the key staining experiments. It is recommended to use a known mineral sample as a positive control.
Protocol for Distinguishing Calcite and Dolomite using this compound Red S
Objective: To differentiate calcite from dolomite in a rock sample or thin section.
Materials:
-
This compound Red S solution (see Table 1)
-
Distilled water
-
Dropper or pipette
-
Microscope or hand lens
-
Clean rock sample, drill cuttings, or thin section
Procedure:
-
Ensure the surface of the sample is clean and free of debris.
-
If using drill cuttings, saturate the sample with distilled water.[10]
-
Apply a few drops of the this compound Red S solution to the prepared surface.[10]
-
Allow the stain to react for 2-3 minutes.[6]
-
Gently rinse the surface with distilled water to remove excess stain.
-
Observe the color change. Calcite will stain a distinct red or pink color, while dolomite will remain unstained or show a very faint pink coloration.[9][10]
Protocol for Identifying Aragonite using Feigl's Solution
Objective: To distinguish aragonite from calcite.
Materials:
-
Feigl's Solution (see Table 2)
-
Distilled water
-
Beaker
-
Sample containing suspected aragonite
Procedure:
-
Place the mineral sample in a beaker.
-
Pour enough Feigl's solution to cover the sample.
-
Allow the sample to remain in the solution for up to 30 minutes at room temperature.[6]
-
Remove the sample and rinse thoroughly with distilled water.
-
Observe the color change. Aragonite will turn black, while calcite will remain colorless or show a much slower reaction.[5][6][11]
Protocol for Staining High-Magnesium Calcite with Clayton Yellow
Objective: To identify the presence of high-magnesium calcite.
Materials:
-
Clayton Yellow solution (see Table 3)
-
5% Acetic acid
-
5M Sodium Hydroxide (for fixing)
-
Distilled water
-
Beakers or staining jars
-
Thin section or polished rock surface
Procedure:
-
Etch the clean surface of the sample with 5% acetic acid for approximately 30 seconds.[5][8]
-
Rinse the sample with distilled water and allow it to air dry.
-
Immerse the sample in the Clayton Yellow solution for 20-30 minutes.[5][8]
-
Remove the sample and allow it to air dry without blotting.[8]
-
To make the stain permanent, immerse the stained surface in a 5M solution of sodium hydroxide for about 30 seconds.[7][8]
-
Rinse with distilled water and air dry.
-
Observe the results. High-magnesium calcite will stain red, while low-magnesium calcite will remain colorless.[5] The intensity of the red color can be indicative of the magnesium content.[7]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships for carbonate mineral staining.
References
- 1. Calcite-Dolomite [sites.und.edu]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. This compound - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 4. webpath.med.utah.edu [webpath.med.utah.edu]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. mindat.org [mindat.org]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. opengeology.in [opengeology.in]
- 10. This compound Red S - Scioptic Geo USA [sciopticgeo.com]
- 11. Issue:The application of chemical staining to separate calcite and aragonite minerals for micro-scale isotopic analyses : Geochemical Journal [geochemical-journal.jp]
- 12. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Alizarin Red S Staining
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using Alizarin Red S staining to detect and quantify calcium deposits in cell cultures and tissue sections.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound Red S staining?
This compound Red S (ARS) is an anthraquinone dye that selectively binds to calcium salts through a process called chelation, forming a visible orange-red complex.[1][2][3] This interaction allows for the specific staining and quantification of calcium-rich deposits, which are indicative of mineralization. The reaction is pH-dependent, with an optimal range of 4.1 to 4.3, which promotes the formation of the dye-calcium complex.[3][4][5]
Q2: Can this compound Red S staining be quantified?
Yes, the staining can be quantified to measure the extent of mineralization. The most common method involves extracting the bound dye from the stained cells using a solution, typically 10% acetic acid or 10% cetylpyridinium chloride.[2][5] The extracted dye's absorbance is then measured using a spectrophotometer, typically at a wavelength of 405 nm.[1][6] The absorbance is directly proportional to the amount of calcium in the sample.[1]
Q3: Is this compound Red S staining specific to calcium?
While widely used for calcium detection, ARS is not strictly specific. It can also form complexes with other elements like magnesium, manganese, barium, and strontium.[5][7] However, these elements are not usually present in biological samples in high enough concentrations to interfere with the specific detection of calcium deposits.[5]
Q4: What are the critical parameters for successful this compound Red S staining?
The pH of the this compound Red S solution is a critical factor and should be maintained between 4.1 and 4.3 for optimal specificity.[3][4][5] Inadequate washing after staining can lead to high background signal, so thorough rinsing is essential.[2][3] Additionally, using a freshly prepared staining solution is recommended to avoid issues with dye precipitation or altered pH.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during this compound Red S staining and provides potential causes and solutions.
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Insufficient mineralization in the cell culture. | Extend the culture period in osteogenic differentiation media. Consider adding supplements like β-glycerophosphate, ascorbic acid, and dexamethasone to promote mineralization.[4] Enhance mineralization by adding calcium chloride to the culture medium.[8][9] |
| Incorrect pH of the staining solution (outside the 4.1-4.3 range). | Prepare a fresh staining solution and carefully adjust the pH to 4.1-4.3 using a calibrated pH meter.[3][4] | |
| Old or precipitated staining solution. | Prepare a fresh 2% (w/v) this compound Red S solution and filter it before use.[4] | |
| Loss of calcium deposits during fixation or washing. | Use a gentle fixation method (e.g., 4% paraformaldehyde for 15 minutes) and minimize the vigor of washing steps.[4] Avoid using buffers containing EDTA, which can chelate calcium.[10] | |
| High Background Staining | Inadequate washing after staining. | Increase the number and duration of washing steps with distilled water after removing the staining solution until the wash water is clear.[2][3][4] |
| Staining solution concentration is too high. | Prepare a fresh staining solution at the recommended 2% (w/v) concentration.[4] | |
| Overstaining (incubation time too long). | Optimize the staining time; a general guideline is 20-30 minutes.[3] Monitor staining progress microscopically. | |
| Cell overgrowth or necrosis. | Ensure cells are healthy and not overly dense at the time of fixation, as necrotic areas can trap the stain.[3] | |
| Uneven Staining | Uneven cell growth or mineralization. | Ensure a confluent and evenly distributed cell monolayer before inducing differentiation.[4] |
| Incomplete removal of media or wash solutions. | Aspirate all liquids completely between each step of the protocol.[4] | |
| Uneven application of fixative or staining solution. | Ensure the entire cell monolayer is completely covered with the fixative and staining solution during incubation.[4] |
Experimental Protocols
This compound Red S Staining Protocol for Adherent Cells
-
Aspirate Culture Medium: Carefully remove the culture medium from the cells.
-
Wash with PBS: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).[3]
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[2][6]
-
Wash with Distilled Water: Gently wash the cells three to five times with deionized water.[3]
-
Staining: Add a sufficient volume of 2% this compound Red S solution (pH 4.1-4.3) to completely cover the cell monolayer.[3][4] Incubate for 20-30 minutes at room temperature.[2][3]
-
Remove Staining Solution: Aspirate the this compound Red S solution.
-
Final Wash: Wash the cells four to five times with deionized water to remove any unbound dye.[1]
-
Imaging: The stained mineralized nodules should appear as a vibrant orange-red color and can be visualized under a bright-field microscope.[1][2]
Quantification of this compound Red S Staining
This protocol is for the extraction and spectrophotometric quantification of the stain.
-
Dye Extraction: After the final wash of the staining protocol, add 1 mL of 10% acetic acid to each well.[2]
-
Incubation: Incubate for 30 minutes at room temperature with gentle shaking to dissolve the stain.[6]
-
Scrape and Collect: Scrape the cell layer and transfer the cell suspension and acetic acid solution to a microcentrifuge tube.
-
Heat Incubation: Vortex for 30 seconds and heat the tubes at 85°C for 10 minutes.[6]
-
Cooling: Transfer the tubes to ice for 5 minutes.[6]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the cell debris.[2]
-
Neutralization: Transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[6]
-
Absorbance Measurement: Transfer the neutralized solution to a 96-well plate and read the absorbance at 405 nm using a plate reader.[1][6]
-
Data Analysis: The absorbance values can be compared between different experimental groups. For absolute quantification, a standard curve can be generated using known concentrations of this compound Red S.[1]
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for common this compound Red S staining issues.
Caption: Experimental workflow for this compound Red S staining and quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 8. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Histonet] this compound Red Troubleshooting [histonet.utsouthwestern.narkive.com]
how to prevent non-specific Alizarin Red S staining
Welcome to the technical support center for Alizarin Red S staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments. This compound Red S is an anthraquinone dye widely used for the histological visualization and quantification of calcium deposits in cell cultures and tissue sections.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the principle of this compound Red S staining for calcium?
This compound Red S (ARS) staining is based on the principle of chelation.[2][3][5][6] The ARS molecule selectively binds to calcium ions (Ca²⁺) to form a stable, insoluble, orange-red complex.[2][5][7] This allows for the specific visualization and quantification of calcium deposits, which are indicative of mineralization.[2][7] The reaction is birefringent, meaning the resulting precipitate can be visualized using polarized light microscopy.[6][8]
Q2: How specific is this compound Red S staining for calcium?
While widely used for calcium detection, ARS staining is not strictly specific. The dye can also form complexes with other elements like magnesium, manganese, barium, strontium, and iron.[6][8] However, these elements typically do not occur in biological samples at concentrations high enough to interfere with the specific detection of calcium deposits.[6][8] A notable exception is zirconium, which forms a very stable red complex with ARS and can lead to artifacts if present in the culture medium.[9]
Q3: What is the optimal pH for the this compound Red S staining solution?
The pH of the this compound Red S solution is a critical parameter for successful and specific staining. The recommended pH range is between 4.1 and 4.3.[1][5][6][8][10] A pH outside this range can lead to non-specific binding or a complete loss of signal.[1][5][6] It is crucial to adjust the pH carefully and verify it before use, especially if the solution is more than a month old.[6][8]
Q4: Can this compound Red S staining be quantified?
Yes, this compound Red S staining can be quantified to measure the extent of mineralization. A common method involves extracting the bound dye from the stained cells or tissues using a solvent, typically 10% acetic acid or 10% cetylpyridinium chloride.[6][7] The extracted dye can then be measured colorimetrically by reading the absorbance, typically around 405 nm.[7][11]
Troubleshooting Guide for Non-Specific Staining
Non-specific this compound Red S staining can be a frustrating issue. The following guide provides a systematic approach to identify and resolve the root cause of this problem.
Troubleshooting Workflow for Non-Specific this compound Red S Staining
Caption: A troubleshooting workflow for identifying and resolving common causes of non-specific this compound Red S staining.
Quantitative Parameters for this compound Red S Staining
The success of this compound Red S staining is dependent on several key parameters. The following table summarizes critical quantitative data for the effective application and analysis of this technique.
| Parameter | Recommended Value/Range | Notes |
| Staining Solution | ||
| This compound Red S Concentration | 2% (w/v) or 40 mM | A 2% solution is commonly used for qualitative staining.[1][3][5] 40 mM is often used for subsequent quantification.[11] |
| pH of Staining Solution | 4.1 - 4.3 | This is a critical parameter for staining specificity.[1][5][6][8][10] |
| Protocol Timings | ||
| Fixation (4% Paraformaldehyde) | 15 - 30 minutes | Adequate fixation is essential to preserve cellular structures.[3][5] |
| Staining Incubation | 20 - 30 minutes | Overstaining can lead to non-specific background.[1][3] Monitor staining progress microscopically. |
| Quantification | ||
| Dye Extraction Solution | 10% Acetic Acid or 10% Cetylpyridinium Chloride | These are commonly used to elute the bound stain for quantification.[6][7] |
| Absorbance Reading | 405 nm | The extracted dye can be quantified using a spectrophotometer.[7][11] |
Detailed Experimental Protocol for this compound Red S Staining of Cultured Cells
This protocol is a general guideline for staining adherent cells in a multi-well plate format to assess mineralization.
Materials:
-
This compound Red S powder
-
Distilled water
-
0.1% Ammonium hydroxide or 0.1% Hydrochloric acid (for pH adjustment)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Preparation of 2% this compound Red S Staining Solution:
-
Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water.
-
Mix thoroughly until the powder is completely dissolved.
-
Adjust the pH of the solution to between 4.1 and 4.3 using 0.1% ammonium hydroxide or 0.1% hydrochloric acid.[1][8][10] This step is critical for staining specificity.
-
It is recommended to prepare the staining solution fresh or to verify the pH of a stock solution before use.[1][8]
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Visualization:
-
The stained calcium deposits will appear as orange-red nodules.
-
Samples are now ready for imaging under a light microscope.
-
Chemical Principle of this compound Red S Staining
Caption: The chemical mechanism of this compound Red S staining involves the chelation of calcium ions to form a colored precipitate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. This compound Red S - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 9. Zirconium Ions Up-Regulate the BMP/SMAD Signaling Pathway and Promote the Proliferation and Differentiation of Human Osteoblasts | PLOS One [journals.plos.org]
- 10. webpath.med.utah.edu [webpath.med.utah.edu]
- 11. 3hbiomedical.com [3hbiomedical.com]
optimizing incubation time for Alizarin Red S staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Alizarin Red S (ARS) staining for the accurate detection and quantification of calcium deposits in cell cultures and tissue sections.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound Red S staining?
A1: this compound Red S is an anthraquinone dye that binds to calcium through a process called chelation, forming a stable, orange-red complex.[1][2] This interaction allows for both qualitative visualization and quantitative assessment of calcium deposits, which are indicative of mineralization.[1] The reaction is pH-dependent, with an optimal range of 4.1-4.3.[1][3]
Q2: Is this compound Red S staining specific to calcium?
A2: While widely used for calcium detection, ARS is not strictly specific. It can also form complexes with other cations like magnesium, manganese, barium, strontium, and iron. However, these are not typically present in biological samples at concentrations high enough to cause significant interference.[2]
Q3: Can this compound Red S staining be quantified?
A3: Yes, the staining can be quantified to measure the extent of mineralization.[1] A common method involves extracting the bound dye from the stained cells using a solution like 10% acetic acid or 10% cetylpyridinium chloride.[1] The absorbance of the extracted dye can then be measured using a spectrophotometer, typically at a wavelength of around 405 nm.[4]
Q4: What is the optimal incubation time for this compound Red S staining?
A4: The ideal incubation time can vary depending on the cell type, the extent of mineralization, and the sample type. For cultured cells, a general guideline is 20-30 minutes at room temperature.[1][4] For tissue sections, a shorter incubation of 30 seconds to 5 minutes is often sufficient, and it is recommended to monitor the staining progress microscopically.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Insufficient Mineralization: The cells may not have produced enough calcium deposits. 2. Incorrect pH of Staining Solution: The pH is outside the optimal 4.1-4.3 range. 3. Loss of Calcium Deposits: Harsh washing or fixation steps may have dislodged the mineralized nodules. 4. Old or Precipitated Staining Solution: The dye may have degraded or is no longer in solution. | 1. Extend the culture period in osteogenic differentiation medium. Consider adding supplements like β-glycerophosphate, ascorbic acid, and dexamethasone to promote mineralization. 2. Prepare a fresh staining solution and carefully adjust the pH to 4.1-4.3 using a calibrated pH meter.[1] 3. Use a gentle fixation method (e.g., 4% paraformaldehyde for 15 minutes) and minimize the vigor of washing steps. 4. Prepare a fresh 2% (w/v) this compound Red S solution and filter it before use.[1] |
| High Background Staining | 1. Inadequate Washing: Insufficient washing after staining leaves unbound dye on the sample. 2. Overstaining: The incubation time with the ARS solution was too long. 3. Staining Solution Concentration is Too High: A highly concentrated solution can lead to non-specific binding. | 1. Increase the number and duration of washing steps with distilled water after removing the staining solution.[1] 2. Optimize the incubation time by testing a range of shorter durations. For tissues, monitor staining microscopically.[2] 3. While 2% is standard, you can test a lower concentration of the staining solution. |
| Uneven Staining | 1. Uneven Cell Growth or Mineralization: A non-confluent or unevenly distributed cell monolayer will result in patchy staining. 2. Incomplete Removal of Solutions: Residual media or wash solutions can interfere with the staining process. 3. Uneven Application of Reagents: If the fixative or staining solution does not cover the entire sample, staining will be inconsistent. | 1. Ensure a confluent and evenly distributed cell monolayer before inducing differentiation. 2. Aspirate all liquids completely between each step of the protocol. 3. Ensure the entire cell monolayer is completely covered with the fixative and staining solution during incubation. |
Data Presentation: Optimizing Incubation Time
The incubation time with this compound Red S is a critical parameter that can significantly impact the quantitative results. The following table provides representative data on how varying incubation times can affect the final absorbance reading after dye extraction. These are illustrative values for a hypothetical osteogenic cell culture experiment.
| Incubation Time (minutes) | Qualitative Observation | Representative Absorbance at 405 nm (Mean ± SD) | Interpretation |
| 5 | Very faint pinkish hue on mineralized nodules. | 0.15 ± 0.03 | Understaining: Insufficient time for the dye to bind to all available calcium deposits, leading to an underestimation of mineralization. |
| 15 | Light orange-red staining of nodules. | 0.45 ± 0.05 | Sub-optimal Staining: Staining is present but may not have reached saturation, potentially leading to variability in results. |
| 30 | Bright, distinct orange-red staining of nodules with a clear background. | 0.85 ± 0.07 | Optimal Staining: Sufficient time for the dye to bind specifically to the calcium deposits, providing a strong and reproducible signal. |
| 60 | Intense, dark red staining of nodules with some background coloration. | 1.10 ± 0.12 | Overstaining: Non-specific binding of the dye to the extracellular matrix and plastic, leading to high background and an overestimation of mineralization. |
Experimental Protocols
This compound Red S Staining Protocol for Adherent Cells
This protocol provides a general guideline for staining adherent cells in a multi-well plate format.
Materials:
-
This compound Red S powder
-
Distilled water
-
0.1% Ammonium hydroxide or 0.1% Hydrochloric acid for pH adjustment
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
10% Acetic Acid (for quantification)
Procedure:
-
Preparation of 2% this compound Red S Staining Solution:
-
Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water.
-
Mix thoroughly until the powder is completely dissolved.
-
Adjust the pH to between 4.1 and 4.3 using 0.1% ammonium hydroxide or 0.1% hydrochloric acid.[2] This step is critical for staining specificity.
-
Store the solution at 4°C, protected from light. It is recommended to use the solution within one month.
-
-
Cell Fixation:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[5]
-
Gently wash the cells three times with distilled water to remove the fixative.
-
-
Staining:
-
Completely remove the final wash and add a sufficient volume of the 2% this compound Red S staining solution to cover the cell monolayer.
-
Incubate for 20-30 minutes at room temperature in the dark.[5]
-
-
Washing:
-
Remove the staining solution and wash the cells 3-5 times with deionized water, or until the wash water is clear.[2]
-
-
Visualization:
-
Add a small amount of PBS to the wells to prevent the cells from drying out.
-
Visualize the orange-red calcium deposits using a bright-field microscope.
-
Quantification of Staining
-
Dye Extraction:
-
Sample Processing:
-
Transfer the extract to a microcentrifuge tube.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet any cell debris.[5]
-
-
Measurement:
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound Red S staining and quantification.
Osteogenic Differentiation Signaling Pathway
Caption: Key signaling pathways regulating osteogenic differentiation.
References
causes of weak or absent Alizarin Red S staining
Welcome to the Technical Support Center for Alizarin Red S Staining. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues with weak or absent staining, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of weak or completely absent this compound Red S staining?
Weak or absent this compound Red S (ARS) staining can stem from several factors throughout the experimental process. The most common issues include problems with the staining solution itself, insufficient mineralization in the cell culture, and errors during the staining protocol such as improper fixation or excessive washing.[1][2]
Q2: Why is the pH of the this compound Red S solution so critical for successful staining?
The pH of the ARS solution is a critical factor for accurate and specific staining.[1][3] The recommended pH range is between 4.1 and 4.3.[1][2][3][4] Within this acidic range, the dye specifically chelates calcium ions to form a stable orange-red precipitate.[1][5] If the pH deviates from this optimal range, it can lead to non-specific binding, high background, or a complete loss of signal.[1][3] Precipitation of the dye can occur between pH 4.0 and 8.0.[6] It is crucial to verify the pH of the staining solution before each use, especially for solutions older than a month.[3][7]
Q3: Can the choice of fixative affect the outcome of this compound Red S staining?
Yes, the fixation step is crucial for preserving cellular structures and calcium deposits. 10% neutral buffered formalin or 4% paraformaldehyde are commonly recommended fixatives for ARS staining.[8][9][10] Using 10% paraformaldehyde may be too harsh.[10] Fixation times are also important, with typical incubations ranging from 15 to 60 minutes at room temperature.[1][11][12] Inadequate or uneven fixation can lead to the loss of calcium deposits during subsequent washing steps, resulting in weak or patchy staining.[1][8]
Q4: My staining is weak. Could the issue be a lack of mineralization in my cell culture?
Insufficient mineralization is a primary biological reason for weak ARS staining.[1] Osteogenic differentiation and subsequent calcium deposition can take several weeks.[12][13] If the culture period is too short, there may not be enough calcium phosphate deposits for the dye to bind to.[1] To address this, you can try extending the culture time in the osteogenic differentiation medium.[1] Additionally, supplementing the medium with agents like β-glycerophosphate, ascorbic acid, and dexamethasone can help promote mineralization.[1] In some cases, adding calcium chloride (2.5 to 10 mM) to the medium has been shown to enhance mineralization and increase the sensitivity of the ARS assay.[13][14][15]
Q5: How can I ensure I am preparing the this compound Red S staining solution correctly?
A standard and effective ARS staining solution is typically prepared at a 2% (w/v) concentration, which is equivalent to dissolving 2 grams of this compound Red S powder in 100 mL of distilled water.[1][2][12] After dissolving the powder, the pH must be carefully adjusted to the optimal range of 4.1-4.3 using a dilute acid (like HCl) or base (like ammonium hydroxide).[1][4][12] It is also good practice to filter the solution to remove any undissolved particles.[1][12] Always use a freshly prepared solution or verify the pH of stored solutions before use.[1][4]
Q6: What leads to high background staining and how can I prevent it?
High background staining can obscure the specific orange-red precipitate of the calcium deposits. The primary causes are inadequate washing after the staining step or using a staining solution that is too concentrated.[1] To minimize background, increase the number and duration of washing steps with distilled water after removing the ARS solution, ensuring the wash water runs clear.[2][9] Also, confirm that your staining solution is at the recommended 2% (w/v) concentration.[1]
Troubleshooting Guides
For a quick overview of common issues and their solutions, refer to the tables below.
Table 1: Critical Parameters for this compound Red S Staining Solution
| Parameter | Recommended Value | Rationale and Key Considerations |
| Concentration | 2% (w/v) or 40 mM | A 2% solution is standard for robust staining.[2] Higher concentrations can lead to increased background.[1] |
| pH | 4.1 - 4.3 | This pH is critical for the specific chelation of calcium ions by ARS.[1][3][4] Deviations can cause non-specific staining or signal loss.[1] |
| Solvent | Distilled or deionized water | Ensures purity and prevents interference from ions present in tap water.[2] |
| Storage | Room temperature, protected from light | Proper storage helps maintain the stability and effectiveness of the solution.[1] |
Table 2: Troubleshooting Weak or Absent Staining
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | Insufficient mineralization in the cell culture. | Extend the culture period in osteogenic media or add supplements like β-glycerophosphate, ascorbic acid, and dexamethasone to promote mineralization.[1] |
| Incorrect pH of the staining solution. | Prepare a fresh solution and carefully adjust the pH to 4.1-4.3 using a calibrated pH meter.[1][4] | |
| Staining solution is old or has precipitated. | Prepare a fresh 2% (w/v) this compound Red S solution and filter it before use.[1] | |
| Loss of calcium deposits during fixation/washing. | Use a gentle fixation method (e.g., 4% paraformaldehyde for 15-30 minutes) and minimize the vigor of washing steps.[1][16] | |
| Uneven Staining | Uneven cell growth or mineralization. | Ensure a confluent and evenly distributed cell monolayer before inducing differentiation.[1] |
| Incomplete removal of media or wash solutions. | Aspirate all liquids completely between each step of the protocol.[1] | |
| Uneven application of fixative or staining solution. | Ensure the entire cell monolayer is completely covered with the fixative and staining solution during incubation.[1] | |
| High Background | Inadequate washing after staining. | Increase the number and duration of washing steps with distilled water until the wash water is clear.[1][2] |
| Staining solution concentration is too high. | Prepare a fresh staining solution at the recommended 2% (w/v) concentration.[1] |
Table 3: Comparison of Quantification Methods
For quantitative analysis, the ARS stain can be extracted and measured via spectrophotometry. The two most common extraction methods are compared below.
| Feature | Acetic Acid Extraction | Cetylpyridinium Chloride (CPC) Extraction |
| Extraction Solvent | 10% Acetic Acid[5][11] | 10% Cetylpyridinium Chloride[5][8] |
| Neutralization Step | Required (e.g., 10% Ammonium Hydroxide)[5][11] | Not required |
| Absorbance Wavelength | 405 nm[5][11] | ~550-570 nm[5] |
| Sensitivity | High; reported to be more sensitive than CPC, especially for weakly mineralizing cultures.[5][11] | Moderate[5] |
| Linear Range | Wide[11] | May require sample dilution[5] |
Experimental Protocols
Detailed Protocol for this compound Red S Staining of Adherent Cells
This protocol is a general guideline for staining adherent cells, such as osteoblasts or mesenchymal stem cells, in a multi-well plate format.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or 10% Neutral Buffered Formalin (NBF)[1][8]
-
Distilled water (dH₂O)
-
2% this compound Red S Staining Solution (pH 4.1-4.3)[2]
Procedure:
-
Aspirate Culture Medium: Carefully remove the culture medium from the wells.
-
Wash with PBS: Gently wash the cell monolayer twice with PBS.[1][2]
-
Fixation: Add a sufficient volume of fixative (e.g., 4% PFA) to completely cover the cells. Incubate for 15-30 minutes at room temperature.[1][8][16]
-
Wash Post-Fixation: Aspirate the fixative and gently wash the cells three times with distilled water to remove any residual fixative.[1]
-
Staining: Add enough 2% ARS solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature, protected from light.[8]
-
Remove Excess Stain: Aspirate the ARS solution and wash the wells 3-5 times with distilled water, or until the wash water is clear.[2] Be gentle to avoid detaching the stained mineralized nodules.[16]
-
Visualization: Add a small amount of PBS to prevent the cells from drying out and visualize the orange-red mineral deposits under a bright-field microscope.[2][8]
Visualized Workflows and Logic
This compound Red S Staining Workflow
Caption: A standard workflow for this compound Red S staining of cultured cells.
Troubleshooting Decision Tree for Weak/Absent Staining
Caption: A decision tree to diagnose causes of weak or absent staining.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. webpath.med.utah.edu [webpath.med.utah.edu]
- 5. benchchem.com [benchchem.com]
- 6. karger.com [karger.com]
- 7. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. This compound Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. ixcellsbiotech.com [ixcellsbiotech.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oricellbio.com [oricellbio.com]
Alizarin Red S Staining: Technical Support Center for Reducing Background Staining
Welcome to the technical support center for the Alizarin Red S (ARS) staining protocol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ARS staining experiments, with a specific focus on mitigating high background staining to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background staining in the this compound Red S protocol?
High background staining, which appears as a diffuse, non-specific red color across the entire well or tissue section, can obscure the specific staining of calcium deposits. The most common causes include inadequate washing after the staining step, an incorrect pH of the this compound Red S solution, and overstaining.[1][2][3]
Q2: How critical is the pH of the this compound Red S staining solution?
The pH of the ARS solution is a critical factor for successful and specific staining. The recommended pH range is between 4.1 and 4.3.[4][5][6] A pH outside of this range can lead to non-specific binding of the dye to the extracellular matrix, resulting in high background.[1][7] It is crucial to verify the pH of the staining solution before use, especially for solutions that are more than a month old.[4][6]
Q3: Can over-incubation with the this compound Red S solution lead to high background?
Yes, incubating the samples for too long in the ARS solution can cause overstaining and increase non-specific background.[1] For most cell culture applications, an incubation period of 20-30 minutes is sufficient to stain the calcium deposits without excessive background.[1][3]
Q4: How does cell confluence and health affect this compound Red S staining?
Overconfluent or necrotic areas in cell cultures can trap the this compound Red S stain, leading to false-positive results and high background.[1] It is essential to ensure that the cells are healthy and not overly dense at the time of fixation to prevent these artifacts.
Q5: Is this compound Red S staining specific to calcium?
While this compound Red S is widely used for detecting calcium deposits, it is not strictly specific. The dye can also form complexes with other elements like magnesium, manganese, barium, strontium, and iron. However, in most biological samples, these elements are not present in high enough concentrations to interfere with the specific detection of calcium.[4][6]
Troubleshooting Guide: Reducing Background Staining
This section provides a systematic approach to identifying and resolving the root causes of high background staining in your this compound Red S protocol.
Summary of Troubleshooting Strategies
The following table summarizes the key parameters that can be optimized to reduce background staining and their expected outcomes.
| Parameter | Standard Protocol | Modification for High Background | Expected Outcome |
| ARS Solution pH | 4.1 - 4.3 | Adjust pH to within the optimal range | Reduced non-specific dye binding |
| Washing (Post-staining) | 3-5 washes with deionized water | Increase to 5-7 washes with gentle agitation | More effective removal of unbound dye |
| Incubation Time | 20-30 minutes | Reduce incubation time to 15-20 minutes | Minimized overstaining of the matrix |
| Fixation | 4% Paraformaldehyde for 15-20 min | Ensure complete and uniform fixation | Prevents cell detachment and uneven staining |
| Cell Culture Confluency | 80-90% confluency | Optimize seeding density to avoid overgrowth | Reduced dye trapping in overgrown areas |
Detailed Experimental Protocols
Below are detailed methodologies for the key steps in the this compound Red S staining protocol, with an emphasis on modifications to reduce background.
Protocol 1: Preparation of this compound Red S Staining Solution (2% w/v)
-
Dissolve: Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water.[1]
-
pH Adjustment: Carefully adjust the pH of the solution to between 4.1 and 4.3 using 0.1% ammonium hydroxide or 0.1% hydrochloric acid.[2][3] This is a critical step for staining specificity.
-
Filtration: For cell culture applications, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[2]
-
Storage: Store the solution at 4°C, protected from light. It is recommended to use the solution within one month.[3]
Protocol 2: this compound Red S Staining of Adherent Cells
-
Cell Culture: Culture cells in a multi-well plate until they are ready for osteogenic differentiation analysis.
-
Aspirate Medium: Carefully aspirate the culture medium from the wells.
-
Wash with PBS: Gently wash the cell monolayer twice with Phosphate-Buffered Saline (PBS).[2]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[3]
-
Wash post-fixation: Gently aspirate the fixative and wash the cells three times with deionized water. Ensure complete removal of the fixative.[2]
-
Staining: Add a sufficient volume of the 2% this compound Red S solution (pH 4.1-4.3) to completely cover the cell monolayer. Incubate for 20-30 minutes at room temperature.[1][3]
-
Washing to Remove Background: This is a critical step for reducing background.
-
Visualization: After the final wash, add a small amount of PBS to the wells to prevent drying and visualize the stained calcium deposits under a bright-field microscope. Mineralized nodules should appear as bright orange-red structures.
Protocol 3: Quantification of this compound Red S Staining
For a quantitative analysis of mineralization, the bound dye can be extracted and measured spectrophotometrically.
-
Staining: Perform the this compound Red S staining as described in Protocol 2.
-
Dye Extraction: After the final wash and removal of all water, add 1 mL of 10% acetic acid to each well.[3]
-
Incubation: Incubate the plate for 30 minutes at room temperature with shaking to dissolve the stain.[8]
-
Sample Collection: Scrape the cell layer and transfer the acetic acid-dye solution to a microcentrifuge tube.[8]
-
Heat Incubation: Heat the samples at 85°C for 10 minutes, followed by a 5-minute incubation on ice.[8]
-
Centrifugation: Centrifuge the tubes at 20,000 x g for 15 minutes to pellet the cell debris.[8]
-
Neutralization: Transfer the supernatant to a new tube and neutralize the pH to between 4.1 and 4.5 with 10% ammonium hydroxide.[8][9]
-
Absorbance Measurement: Read the absorbance of the solution at 405 nm using a spectrophotometer or plate reader.[3][8] The absorbance is directly proportional to the amount of bound this compound Red S.
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and troubleshooting approach, the following diagrams have been generated.
Caption: A streamlined workflow for the this compound Red S staining protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. webpath.med.utah.edu [webpath.med.utah.edu]
- 6. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3hbiomedical.com [3hbiomedical.com]
effect of pH on Alizarin Red S staining efficiency
Welcome to the technical support center for Alizarin Red S (ARS) staining. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in successfully performing and interpreting ARS staining for calcium mineralization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound Red S staining?
This compound Red S is an anthraquinone derivative that binds to calcium through a process called chelation, forming a stable, orange-red complex.[1][2][3] This reaction allows for the specific histological visualization of calcium deposits in both cell cultures and tissue sections.[2][4] The resulting calcium-ARS complex is also birefringent, meaning it can be visualized using a polarizing microscope.[1][3][5]
Q2: How critical is the pH of the this compound Red S staining solution?
The pH of the ARS solution is the most critical parameter for achieving specific and reliable staining.[1][3][6] The optimal and recommended pH range is consistently between 4.1 and 4.3.[1][3][7][8] Deviation from this narrow range can lead to significant issues such as non-specific background staining or a complete failure of the staining reaction.[7][8] It is crucial to adjust the pH carefully and verify it before each use, especially for solutions older than one month.[1][6]
Q3: Is this compound Red S staining strictly specific to calcium?
While widely used for calcium detection, the reaction is not absolutely specific. ARS can also form complexes with other divalent cations like magnesium, manganese, barium, strontium, and iron.[1][8] However, in most biological samples, these elements are not present in sufficient concentrations to cause significant interference with calcium staining.[1][8]
Q4: Can this compound Red S staining be quantified?
Yes, ARS staining is a versatile method that can be semi-quantified.[9][10] The most common method involves extracting the bound dye from the stained cells or tissue using a solvent, such as 10% acetic acid or 10% cetylpyridinium chloride.[4][8] The extracted dye's absorbance can then be measured colorimetrically (typically around 405 nm) to provide a quantitative measure of mineralization.[9][10][11]
Q5: My ARS solution is staining the entire well/slide yellow, not just the calcium deposits. Is this normal?
A yellow background color is generally acceptable and indicates the presence of the dye. If there is no calcium present in the sample, the staining will appear yellow. The specific orange-red color will only form where calcium deposits are present to form the chelation complex.
Troubleshooting Guide
This guide addresses common problems encountered during this compound Red S staining, with a focus on issues related to the pH of the staining solution.
| Problem | Potential Cause | Recommended Solution |
| High Background / Non-Specific Staining | Incorrect pH of Staining Solution: The pH is outside the optimal 4.1-4.3 range. A higher pH can increase non-specific binding.[7] | Prepare a fresh staining solution and carefully adjust the pH to 4.1-4.3 using a calibrated pH meter.[3][7] Use dilute ammonium hydroxide to raise the pH or dilute HCl to lower it before re-adjusting. |
| Inadequate Washing: Insufficient washing after staining fails to remove all the unbound dye. | Increase the number and duration of washing steps (e.g., 3-5 times with deionized water) until the wash water runs clear.[4][7] | |
| Overstaining: The incubation time with the ARS solution was too long.[7] | Reduce the staining time. Monitor the staining progress microscopically to determine the optimal endpoint (typically 30 seconds to 5 minutes for tissues, 20-30 minutes for cell culture).[1][3][7] | |
| Weak or No Staining | Incorrect pH of Staining Solution: The pH may be too low, which can inhibit the binding of ARS to calcium. | Verify and adjust the pH of the staining solution to the 4.1-4.3 range.[8] |
| Low Calcium Content: The cells or tissue may not have produced sufficient mineralized matrix. | For cell culture, consider extending the culture time in osteogenic medium or optimizing the medium to enhance mineralization.[4][12] | |
| Expired or Improperly Stored Reagents: The ARS powder or solution may have degraded. | Use a fresh bottle of this compound Red S powder. Prepare the staining solution fresh, as its pH can drift over time.[1][3][6] | |
| Acidic Fixatives: Use of acidic fixatives may dissolve calcium deposits before staining.[5] | Use neutral buffered formalin or alcoholic formalin for tissue fixation.[1][3][5] | |
| Uneven Staining | Incomplete Reagent Coverage: The staining solution did not cover the entire sample uniformly. | Ensure the entire cell monolayer or tissue section is completely submerged in the ARS solution during incubation. |
| Uneven Fixation or Drying: Non-uniform fixation or allowing the sample to dry out can lead to patchy staining. | Ensure uniform fixation and keep the sample moist throughout the staining procedure.[4] |
Experimental Protocols
Protocol 1: Preparation of 2% this compound Red S Staining Solution (pH 4.2)
This protocol describes the preparation of the ARS solution, which is critical for successful staining.
Materials:
-
This compound Red S powder (C.I. 58005)
-
High-purity distilled or deionized water
-
10% Ammonium Hydroxide (NH₄OH) or 0.1% Hydrochloric Acid (HCl)
-
Calibrated pH meter
Procedure:
-
Weigh 2 grams of this compound Red S powder and dissolve it in 100 mL of distilled water to create a 2% (w/v) solution.[1][13]
-
Mix thoroughly with a magnetic stirrer until the powder is completely dissolved.
-
Carefully monitor the pH using a calibrated pH meter.
-
Adjust the pH to a final value between 4.1 and 4.3.[1][3][5][7]
-
To raise the pH, add 10% ammonium hydroxide drop by drop.
-
If the pH overshoots, use dilute HCl to lower it below 4.1 and then carefully re-adjust upwards with ammonium hydroxide.
-
-
The solution should be clear and is stable for about one month when stored at room temperature, but it is highly recommended to check the pH before each use.[1][6]
Protocol 2: Staining of Calcium Deposits in Adherent Cell Culture
This protocol provides a general guideline for staining mineralized nodules in cultured cells (e.g., osteoblasts, MSCs).
Procedure:
-
Gently aspirate the culture medium from the cells.
-
Wash the cell monolayer twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Completely remove the final wash and add a sufficient volume of the 2% this compound Red S staining solution (pH 4.1-4.3) to cover the cell monolayer.
-
Incubate at room temperature for 20-30 minutes, protecting from light.[4]
-
Remove the staining solution and wash the cells 3-5 times with deionized water, or until the wash water is clear and free of unbound dye.[7]
-
Visualize the orange-red calcium deposits using a bright-field microscope.
Visual Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in this compound Red S staining.
Caption: Experimental workflow for this compound Red S staining.
Caption: Troubleshooting logic for common ARS staining issues.
References
- 1. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 2. benchchem.com [benchchem.com]
- 3. webpath.med.utah.edu [webpath.med.utah.edu]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. stainsfile.com [stainsfile.com]
- 6. healthsciences.usask.ca [healthsciences.usask.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. An this compound red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2% this compound Red S Staining Solution, pH 4.2 [sbsgenetech.com]
Technical Support Center: Alizarin Red S Solution Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting of Alizarin Red S (ARS) solutions to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound Red S and what is its core principle in staining?
This compound Red S (ARS) is an anthraquinone dye used for the histological detection of calcium deposits in tissues and cell cultures.[1][2] The staining mechanism is based on a chelation process where ARS binds with calcium ions, forming a stable, orange-red complex that is visible under a light microscope.[1][3][4] This makes it a valuable tool for visualizing and quantifying mineralization in studies related to osteogenesis.[1][5]
Q2: What is the optimal pH for an this compound Red S staining solution?
The pH of the ARS solution is a critical parameter for successful staining. The recommended optimal pH range is between 4.1 and 4.3.[1][3][6][7][8][9] A pH outside this specific range can lead to non-specific binding or a complete failure of the staining reaction.[6] It is crucial to carefully adjust and verify the pH before each use, especially for solutions older than one month.[9]
Q3: How should I prepare a standard 2% ARS staining solution?
To prepare a 2% (w/v) ARS solution, dissolve 2 grams of this compound Red S powder in 100 mL of distilled or deionized water.[1] Mix thoroughly until the powder is completely dissolved.[6] Use a dilute solution of ammonium hydroxide (e.g., 0.1% to 10%) to carefully adjust the pH to the 4.1-4.3 range.[1][9][10] If you overshoot the pH, it can be lowered with dilute hydrochloric acid before readjusting.
Q4: How should this compound Red S powder and prepared solutions be stored?
-
ARS Powder: The dry powder is chemically stable with an indefinite shelf life when stored properly in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][12][13]
-
ARS Solution: Prepared ARS solutions are significantly less stable. They should be stored refrigerated at 2-8°C and protected from light by using an amber bottle or wrapping the container in foil.[1][12]
Q5: What is the shelf life of a prepared this compound Red S solution?
While some commercial solutions are rated as stable for up to 4 months when stored at 2-8°C[14][15], it is widely recommended to use the solution within one month for best results.[1] Many protocols advise preparing the solution fresh to ensure reproducibility and avoid issues related to pH shifts or degradation.[7][9]
Q6: Can I reuse this compound Red S staining solution?
No, it is not recommended to reuse ARS solution. Reusing the solution can lead to inconsistent staining due to changes in pH, dye concentration, and potential microbial or chemical contamination from previous samples.[12]
Data Presentation
Table 1: Summary of this compound Red S Solution Stability and Storage
| Parameter | Condition | Recommendation | Shelf Life | Reference(s) |
| Storage Temperature | Room Temperature | Not Recommended | Unspecified; prone to degradation | [16] |
| Refrigerated (2-8°C) | Recommended | Up to 4 months (Best if used within 1 month) | [1][12][14][15] | |
| Light Exposure | Exposed to Light | Not Recommended | Can accelerate degradation | [1][16] |
| Protected from Light | Recommended | Extends shelf life | [1][8] | |
| pH Maintenance | pH 4.1 - 4.3 | Critical | pH can shift over time; verify before use | [6][7][9] |
| Preparation | Freshly Prepared | Best Practice | Optimal performance | [7][9] |
| Stored Solution | Acceptable if stored correctly | Check for precipitate and verify pH | [9][15] |
Experimental Protocols
Protocol for Preparation of 2% this compound Red S Staining Solution (pH 4.1-4.3)
Materials:
-
This compound Red S powder (CAS 130-22-3)
-
Distilled or deionized water
-
Ammonium hydroxide solution (0.1% or 0.5%)
-
Hydrochloric acid solution (dilute, for pH adjustment if needed)
-
pH meter or pH strips
-
Volumetric flask (100 mL)
-
Stir plate and stir bar
-
Storage bottle (amber glass recommended)
-
0.22 µm filter (optional, for cell culture use)
Procedure:
-
Weigh 2.0 grams of this compound Red S powder.
-
Add the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water and a stir bar.
-
Stir on a stir plate until the powder is completely dissolved.
-
Remove the stir bar and use a pH meter to check the initial pH of the solution.
-
Carefully add the ammonium hydroxide solution dropwise while monitoring the pH. Continue until the pH is stable within the 4.1 to 4.3 range.[1][7]
-
If the pH exceeds 4.3, use dilute hydrochloric acid to lower it below 4.1 and then readjust with ammonium hydroxide.
-
Once the target pH is reached, add distilled water to bring the final volume to 100 mL.
-
(Optional) For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter.[1]
-
Transfer the solution to a clearly labeled, airtight amber bottle and store it at 2-8°C.[1]
Troubleshooting Guides
Issue 1: Weak or No Staining
| Potential Cause | Troubleshooting Step |
| Incorrect pH of ARS Solution | The solution's pH is critical and must be 4.1-4.3.[6][7] Prepare the solution fresh or verify the pH of your stock before use. |
| Low Calcium Content in Sample | Ensure experimental conditions are optimal for mineralization. Consider extending the culture time or using positive controls.[1] |
| Degraded ARS Solution | Solution may be too old or improperly stored. Prepare a fresh batch of staining solution.[17] |
| Loss of Calcium During Fixation | Avoid using acidic fixatives, which can dissolve calcium deposits. Use neutral buffered formalin.[9][10] |
| EDTA Contamination | Ensure glassware and solutions are free of chelating agents like EDTA, which can remove calcium from samples.[17] |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Step |
| Inadequate Washing | Increase the number and duration of washing steps (3-5 times) with deionized water after staining until the wash water is clear.[1][6] |
| Incorrect pH of ARS Solution | A pH outside the 4.1-4.3 range can cause non-specific binding.[6] Verify the pH. |
| Overstaining | Reduce the incubation time. For many cell types, 20-30 minutes is sufficient.[6] Monitor staining progress microscopically. |
| Precipitate in Staining Solution | If the stored solution has formed a precipitate, filter it through a 0.22 or 0.45-micron filter before use.[15] |
| Cell Necrosis/Overgrowth | Overconfluent or necrotic areas in cell cultures can trap the stain, leading to false positives. Ensure cultures are healthy.[6] |
Mandatory Visualizations
Caption: Recommended workflow for preparing and storing this compound Red S solution.
Caption: Troubleshooting workflow for common this compound Red S staining issues.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound red S, histochemical stain (CAS 130-22-3) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. webpath.med.utah.edu [webpath.med.utah.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 10. stainsfile.com [stainsfile.com]
- 11. archpdfs.lps.org [archpdfs.lps.org]
- 12. benchchem.com [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. This compound Red S certified by the Biological Stain Commission 130-22-3 [sigmaaldrich.com]
- 15. Stain Osteocytes with this compound-Red Solution Millipore [sigmaaldrich.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. [Histonet] this compound Red Troubleshooting [histonet.utsouthwestern.narkive.com]
improving the sensitivity of Alizarin Red S staining
Welcome to the technical support center for Alizarin Red S (ARS) staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the sensitivity of calcium deposition detection.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound Red S staining?
This compound Red S is an anthraquinone dye that selectively binds to calcium salts through a process called chelation.[1][2] The hydroxyl and sulfonate groups in the ARS molecule form a stable, insoluble orange-red complex with calcium ions (Ca²⁺).[2] This colored precipitate allows for the visualization and quantification of calcium deposits, which are indicative of mineralization in cell cultures and tissues.[1][3] The reaction is pH-dependent and most effective in an acidic environment.[1][2]
Q2: What is the optimal pH for the this compound Red S staining solution, and why is it so critical?
The recommended pH for the this compound Red S staining solution is between 4.1 and 4.3.[1][2][4][5] This acidic condition is crucial for the specific chelation of calcium ions by the dye.[2] Deviations from this pH range can lead to non-specific staining, high background, or a complete loss of signal.[1][6] It is essential to verify the pH of the staining solution before each use, especially for solutions older than a month.[4][6]
Q3: Can this compound Red S staining be quantified?
Yes, ARS staining can be quantified to provide a more objective measure of mineralization.[3] The most common method involves extracting the bound dye from the stained cells using a solvent, typically 10% acetic acid or 10% cetylpyridinium chloride.[3][7] The extracted dye's absorbance is then measured using a spectrophotometer, and the amount of bound ARS is directly proportional to the amount of calcium in the sample.[3]
Q4: How can I increase the sensitivity of my this compound Red S staining, especially for weakly mineralizing cultures?
One effective method to enhance the sensitivity of ARS staining is to promote greater mineralization in your cell culture. A study has shown that adding calcium chloride to the osteogenic cell culture medium can significantly increase mineralization in a dose-dependent manner.[8][9][10] This approach leads to a stronger staining signal, making it easier to detect subtle differences in mineralization.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | 1. Insufficient mineralization in the cell culture.[1] 2. Incorrect pH of the staining solution.[1] 3. Old or precipitated staining solution.[1] 4. Loss of calcium deposits during fixation or washing.[1] | 1. Extend the culture period in osteogenic differentiation media. Consider adding supplements like β-glycerophosphate, ascorbic acid, and dexamethasone.[1] You can also try adding 2.5 to 10 mM calcium chloride to the medium to enhance mineralization.[8][9] 2. Prepare a fresh staining solution and carefully adjust the pH to 4.1-4.3 using a calibrated pH meter.[1] 3. Prepare a fresh 2% (w/v) this compound Red S solution and filter it before use.[1] 4. Use a gentle fixation method (e.g., 4% paraformaldehyde for 15 minutes) and minimize the vigor of washing steps.[1] |
| High Background Staining | 1. Inadequate washing after staining.[1] 2. Staining solution concentration is too high.[1] 3. Non-specific binding of the dye due to incorrect pH.[1] | 1. Increase the number and duration of washing steps with distilled water after removing the staining solution.[1] 2. Prepare a fresh staining solution at the recommended 2% (w/v) concentration.[1] 3. Ensure the pH of the staining solution is within the optimal range of 4.1-4.3.[1] |
| Uneven Staining | 1. Uneven cell growth or mineralization.[1] 2. Incomplete removal of media or wash solutions.[1] 3. Uneven application of fixative or staining solution.[1] | 1. Ensure a confluent and evenly distributed cell monolayer before inducing differentiation.[1] 2. Aspirate all liquids completely between each step of the protocol.[1] 3. Ensure the entire cell monolayer is completely covered with the fixative and staining solution during incubation.[1] |
Experimental Protocols
Preparation of 2% this compound Red S Staining Solution (pH 4.1-4.3)
Reagents:
-
This compound Red S powder[7]
-
Distilled water[7]
-
0.1% Ammonium hydroxide or 0.1% Hydrochloric acid for pH adjustment[1]
Procedure:
-
Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water to create a 2% (w/v) solution.[1]
-
Mix well.
-
Carefully adjust the pH of the solution to between 4.1 and 4.3 using 0.1% ammonium hydroxide or 0.1% hydrochloric acid.[1]
-
If the solution will be used for cell culture, sterilize it by passing it through a 0.22 µm filter.[7]
-
Store the solution at 4°C, protected from light.[7] It is recommended to use the solution within one month.[7]
This compound Red S Staining Protocol for Cultured Cells
This protocol is adapted for cells cultured in a 6-well plate. Adjust volumes accordingly for other plate formats.
Reagents and Materials:
-
Phosphate-buffered saline (PBS)[11]
-
4% Paraformaldehyde (PFA) solution[11]
-
2% this compound Red S Staining Solution (pH 4.1-4.3)[11]
Procedure:
-
Washing: Carefully aspirate the culture medium. Gently wash the cells 2-3 times with PBS.[11]
-
Fixation: Add 2 mL of 4% PFA solution to each well and fix the cells for 15-30 minutes at room temperature.[11]
-
Post-Fixation Wash: Aspirate the fixative and gently wash the cells 2-3 times with distilled water to remove any residual fixative.[11]
-
Staining: Add a sufficient volume of the 2% this compound Red S solution to completely cover the cell monolayer (e.g., 2 mL for a 6-well plate). Incubate at room temperature for 20-30 minutes.[7][12]
-
Post-Staining Wash: Aspirate the staining solution and wash the wells 3-5 times with distilled water to remove any unbound dye.[7][12]
-
Visualization: Add PBS to the wells to prevent the cells from drying out and visualize the stained mineralized nodules under a bright-field microscope.[13] The calcium deposits will appear as an orange-red precipitate.[14]
Quantification of this compound Red S Staining
Reagents:
Procedure:
-
Dye Extraction: After the final wash step of the staining protocol, add 800 µL of 10% acetic acid to each well. Incubate for 30 minutes at room temperature with shaking.[16]
-
Sample Collection: Use a cell scraper to lift the cell layer and transfer the cell slurry into a microcentrifuge tube.[13]
-
Heat Incubation: Vortex the tube for 30 seconds and then heat at 85°C for 10 minutes. To prevent evaporation, the tube can be sealed with parafilm.[15]
-
Cooling and Centrifugation: Immediately place the tube on ice for 5 minutes. Centrifuge the slurry at 20,000 x g for 15 minutes.[15]
-
Neutralization: Transfer 500 µL of the supernatant to a new tube and add 200 µL of 10% ammonium hydroxide to neutralize the acid. The final pH should be between 4.1 and 4.5.[15]
-
Absorbance Measurement: Transfer 150 µL of the neutralized supernatant in triplicate to a 96-well plate. Read the absorbance at 405 nm using a plate reader.[15]
Visualizations
Caption: A flowchart illustrating the general experimental workflow for this compound Red S staining.
Caption: A decision tree to troubleshoot weak or absent this compound Red S staining.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 5. webpath.med.utah.edu [webpath.med.utah.edu]
- 6. benchchem.com [benchchem.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oricellbio.com [oricellbio.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. researchgate.net [researchgate.net]
dealing with high background in Alizarin Red S quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the quantification of Alizarin Red S (ARS) staining, with a particular focus on mitigating high background.
Frequently Asked Questions (FAQs)
Q1: What is the principle of this compound Red S staining?
This compound Red S is an anthraquinone dye that binds to calcium through a process called chelation, forming a stable, orange-red precipitate.[1][2] This interaction allows for the qualitative and quantitative assessment of calcium deposits, which are indicative of mineralization.[1][3] The reaction is pH-dependent, with an optimal range of 4.1-4.3 for specific binding to calcium.[1][2][3][4][5]
Q2: What are the common causes of high background staining in ARS quantification?
High background staining can arise from several factors, including:
-
Inadequate Washing: Insufficient washing after staining fails to remove all unbound dye.[1][3]
-
Incorrect pH of Staining Solution: A pH outside the optimal range of 4.1-4.3 can lead to non-specific binding of the dye.[1][2]
-
Overstaining: Excessively long incubation times can cause the dye to bind non-specifically to the cell layer or extracellular matrix.[2]
-
Cell Overgrowth or Necrosis: Overly confluent or necrotic cell cultures can trap the stain, leading to artificially high readings.[2]
-
Precipitation of the Staining Solution: An old or improperly prepared staining solution may contain precipitates that adhere to the culture vessel.[1]
Q3: How can I quantify the this compound Red S staining?
Quantification is typically achieved by extracting the bound dye from the stained cell layer and measuring its absorbance using a spectrophotometer.[6] Common extraction reagents include 10% acetic acid or 10% cetylpyridinium chloride (CPC).[3][4][7] The absorbance is typically read at a wavelength of 405-550 nm for acetic acid extracts and around 562 nm for CPC extracts.[3][7][8]
Q4: Is this compound Red S specific to calcium?
While widely used for calcium detection, ARS is not strictly specific. It can also form complexes with other cations such as magnesium, manganese, barium, and strontium.[4] However, in most biological samples, the concentration of these interfering ions is too low to cause significant issues.[4]
Troubleshooting Guide: High Background in this compound Red S Quantification
High background can obscure the true signal from mineralized nodules, leading to inaccurate quantification. This guide provides a systematic approach to troubleshooting and resolving this common issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in this compound Red S staining.
Detailed Troubleshooting Steps
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | Inadequate washing after staining. | Increase the number of washing steps with distilled water to 3-5 times, or until the wash water is clear.[1][3] Ensure complete removal of the wash solution between each step. |
| Incorrect pH of the staining solution. | Prepare a fresh 2% (w/v) this compound Red S solution and carefully adjust the pH to be within the optimal range of 4.1-4.3 using a calibrated pH meter.[1][2] | |
| Staining solution concentration is too high. | While 2% is standard, consider optimizing the concentration for your specific cell type and experimental conditions. | |
| Overstaining. | Reduce the incubation time with the this compound Red S solution. For many cell types, 20-30 minutes is sufficient.[2] Monitor the staining progress microscopically to determine the optimal endpoint. | |
| Cell overgrowth or necrosis. | Ensure cells are healthy and not overly dense at the time of fixation.[2] Avoid quantifying areas with significant cell death. | |
| Uneven Staining | Uneven cell growth or mineralization. | Ensure a confluent and evenly distributed cell monolayer before inducing differentiation. |
| Incomplete removal of media or wash solutions. | Aspirate all liquids completely between each step of the protocol. | |
| Uneven application of fixative or staining solution. | Ensure the entire cell monolayer is completely covered with the fixative and staining solution during incubation. | |
| Weak or No Staining | Low calcium content. | Prolong the culture time in osteogenic differentiation medium to allow for more robust mineralization.[3] Consider optimizing the differentiation medium.[9][10][11] |
| Incorrect pH of the staining solution. | Prepare a fresh staining solution and verify the pH is between 4.1 and 4.3.[1] | |
| Staining solution is old or has precipitated. | Prepare a fresh 2% (w/v) this compound Red S solution and filter it before use if necessary.[1] | |
| Loss of calcium deposits during fixation/washing. | Use a gentle fixation method (e.g., 4% paraformaldehyde for 15-20 minutes) and minimize the vigor of washing steps.[1] |
Experimental Protocols
This compound Red S Staining Protocol for Adherent Cells
-
Cell Culture and Mineralization: Plate and culture cells to the desired confluency. To induce mineralization, culture in an appropriate osteogenic differentiation medium.
-
Washing: Gently aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).[1][12]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[8][13]
-
Washing: Gently aspirate the fixative and wash the cells three times with distilled water.[1]
-
Staining: Add a sufficient volume of 2% this compound Red S solution (pH 4.1-4.3) to completely cover the cell monolayer.[1]
-
Incubation: Incubate for 20-30 minutes at room temperature.[3][13]
-
Washing: Remove the staining solution and wash the cells three to five times with distilled water to remove unbound dye.[1][3]
-
Visualization: The stained calcium deposits will appear as orange-red nodules. The cells can be visualized under a bright-field microscope. For long-term storage, add PBS or distilled water to prevent the wells from drying out.[1]
Quantification of this compound Red S Staining (Acetic Acid Method)
-
Stain Extraction: After staining and washing as described above, add 10% acetic acid to each well.[3][12]
-
Incubation: Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the mineral-dye complex.[3][12]
-
Sample Collection: Scrape the cell layer to lift the cells and transfer the cell slurry into a microcentrifuge tube.[12][13]
-
Heat Incubation and Centrifugation: Vortex the tubes, heat at 85°C for 10 minutes, and then place on ice for 5 minutes.[6][13] Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes to pellet the cell debris.[13]
-
Neutralization and Absorbance Reading: Transfer the supernatant to a new tube and neutralize the acid with 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[13] Transfer the neutralized solution to a 96-well plate and read the absorbance at 405 nm.[13]
Preparation of 2% this compound Red S Staining Solution (pH 4.1-4.3)
-
Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water.[1][3]
-
Mix thoroughly until the powder is completely dissolved.
-
Adjust the pH to between 4.1 and 4.3 using 0.1% ammonium hydroxide or 0.1% hydrochloric acid.[2][3]
-
Store the solution at 4°C and protect it from light. It is recommended to use the solution within one month.[3] For cell culture applications, the solution can be sterilized by passing it through a 0.22 µm filter.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 6. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. oricellbio.com [oricellbio.com]
- 9. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
common mistakes to avoid in Alizarin Red S staining
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding Alizarin Red S staining for the assessment of calcium deposits in cell culture and tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound Red S staining?
This compound Red S (ARS) is an anthraquinone dye that selectively binds to calcium through a chelation process.[1][2] This interaction forms a stable, orange-red colored complex, allowing for the visualization and quantification of calcium mineral deposits in biological samples.[1][3] The reaction is most effective in an acidic environment, typically at a pH between 4.1 and 4.3.[1][2]
Q2: Is this compound Red S staining specific to calcium?
While widely used for calcium detection, ARS is not strictly specific. It can also form complexes with other cations such as magnesium, manganese, barium, strontium, and iron.[1][4] However, in most biological samples, these elements are not present at high enough concentrations to cause significant interference.[4][5]
Q3: My entire well is stained red, not just the mineralized nodules. What causes this high background?
Diffuse, non-specific staining is a common issue and can be attributed to several factors:
-
Incorrect pH of the Staining Solution: The pH of the ARS solution is critical and should be maintained between 4.1 and 4.3.[1][2][5] A pH outside this range can lead to non-specific binding.[1]
-
Inadequate Washing: Insufficient washing after the staining step is a primary cause of high background.[5] It is crucial to wash the samples thoroughly with deionized water until the wash water is clear to remove any unbound dye.[1]
-
Overstaining: Incubating the sample in the ARS solution for too long can result in excessive and non-specific staining.[1]
-
Cell Overgrowth or Necrosis: Overly confluent or necrotic areas in cell cultures can trap the stain, leading to false-positive results.[1]
Q4: I am not seeing any staining in my samples. What could be the reason for this lack of signal?
A complete lack of staining can be due to:
-
Incorrect pH of the Staining Solution: A pH outside the optimal range of 4.1-4.3 can result in a complete loss of signal.[2][5]
-
Old or Precipitated Staining Solution: It is recommended to prepare the ARS solution fresh or filter it before use to remove any precipitates.[2]
-
Loss of Calcium Deposits: Harsh fixation or washing steps can lead to the detachment and loss of the mineralized matrix.[2]
-
Insufficient Mineralization: The experimental conditions may not have been sufficient to induce detectable levels of calcium deposition.
Q5: Can this compound Red S staining be quantified?
Yes, this compound Red S staining can be quantified to provide a more objective measure of mineralization.[3] The most common method involves extracting the bound dye from the stained samples using a solvent, typically 10% acetic acid or 10% cetylpyridinium chloride (CPC).[6][7] The extracted dye is then measured spectrophotometrically, with the absorbance being directly proportional to the amount of mineralized calcium.[3][6] The acetic acid extraction method is reported to be more sensitive, especially for weakly mineralizing cultures.[3][7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound Red S staining.
| Issue | Potential Cause | Recommended Solution |
| High Background/Non-Specific Staining | Incorrect pH of staining solution (not between 4.1-4.3) | Prepare fresh this compound Red S solution and carefully adjust the pH using a calibrated pH meter.[1][2][5] |
| Inadequate washing after staining | Increase the number and duration of washing steps with deionized water until the wash water runs clear.[1][5] | |
| Overstaining (incubation time too long) | Optimize the staining time. For many cell culture applications, 20-30 minutes is sufficient.[1] Monitor staining progress microscopically. | |
| Cell overgrowth or necrosis | Ensure cell cultures are healthy and not over-confluent at the time of fixation.[1] | |
| Weak or No Staining | Incorrect pH of staining solution | Verify the pH of the staining solution is within the 4.1-4.3 range.[2][5] |
| Old or precipitated staining solution | Prepare a fresh 2% (w/v) this compound Red S solution and filter if necessary.[2] | |
| Loss of calcium deposits during processing | Use gentle washing techniques and consider a milder fixation method.[2] | |
| Insufficient mineralization | Optimize osteogenic induction conditions. Consider increasing the duration of culture or the concentration of osteogenic inducers.[8][9] | |
| Uneven Staining | Uneven cell growth or mineralization | Ensure a uniform cell monolayer before inducing differentiation.[2] |
| Incomplete removal of solutions | Carefully and completely aspirate all liquids between each step of the protocol.[2] | |
| Uneven application of fixative or stain | Ensure the entire sample is completely covered with each solution during incubation.[2] | |
| False Positives | Presence of other interfering cations | While rare, consider the potential for high concentrations of other cations like magnesium, iron, or barium in your specific experimental model.[1][4] |
| Protein-rich matrix trapping the dye | This compound Red S can sometimes bind to calcium-binding proteins and proteoglycans, leading to false positives.[10] |
Experimental Protocols
Preparation of 2% this compound Red S Staining Solution (pH 4.1-4.3)
-
Dissolve 2 grams of this compound Red S powder in 100 mL of distilled water.[1][2]
-
Mix thoroughly until the powder is completely dissolved.[1]
-
Carefully adjust the pH of the solution to between 4.1 and 4.3 using 0.1% ammonium hydroxide or 0.1% hydrochloric acid.[1][11]
-
It is recommended to use the solution fresh. If stored, verify the pH before each use.[4]
This compound Red S Staining Protocol for Adherent Cells
-
Washing: Gently aspirate the culture medium from the cells. Wash the cell monolayer twice with Phosphate-Buffered Saline (PBS).[1][2]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[6][7]
-
Washing: Gently aspirate the fixative and wash the cells three to five times with deionized water.[1][7]
-
Staining: Add a sufficient volume of the 2% this compound Red S solution to completely cover the cell monolayer. Incubate at room temperature for 20-30 minutes, with gentle shaking.[1][7]
-
Washing: Aspirate the staining solution and wash the cells four to five times with deionized water, or until the wash water is clear, to remove unbound dye.[1][3]
-
Imaging: The stained mineralized nodules, appearing as a vibrant orange-red, can now be visualized and imaged using a light microscope.[3]
Quantification of this compound Red S Staining
-
Extraction: After the final wash of the staining protocol, add 1 mL of 10% acetic acid to each well.[6]
-
Incubate for 30 minutes at room temperature with shaking to dissolve the stain.[7]
-
Scrape the cell layer and transfer the cell slurry in the acetic acid to a 1.5 mL microcentrifuge tube.[7]
-
Vortex for 30 seconds and heat at 85°C for 10 minutes.[7]
-
Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the cell debris.[6]
-
Neutralization: Transfer the supernatant to a new tube and add 10% ammonium hydroxide to neutralize the acid until the pH is between 4.1 and 4.5.[7]
-
Measurement: Transfer the neutralized supernatant to a 96-well plate and measure the absorbance at 405 nm using a spectrophotometer.[3][7]
-
Analysis: The absorbance values can be compared between different experimental groups. For absolute quantification, a standard curve of known this compound Red S concentrations should be prepared.[3]
Visual Troubleshooting Workflow
A troubleshooting workflow for common this compound Red S staining issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 5. benchchem.com [benchchem.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webpath.med.utah.edu [webpath.med.utah.edu]
Validation & Comparative
A Researcher's Guide to Calcium Quantification: Validating Alizarin Red S Staining Against Alternative Methods
For researchers, scientists, and drug development professionals investigating osteogenesis, vascular calcification, and other mineralization phenomena, accurate quantification of calcium deposition is paramount. Alizarin Red S (ARS) staining is a widely used, gold-standard method for visualizing and quantifying mineralized matrices in cell culture.[1][2] However, a thorough validation of this technique involves comparing its performance against other established calcium quantification methods. This guide provides an objective comparison of this compound Red S staining with two common alternatives: the o-cresolphthalein complexone (OCPC) colorimetric assay and Atomic Absorption Spectroscopy (AAS), supported by experimental protocols and performance data.
Principles of Calcium Quantification Methods
This compound Red S (ARS) Staining is a histochemical method where the anthraquinone dye selectively chelates calcium ions in mineralized deposits, forming a vivid orange-red complex.[1][3] The amount of calcium can be quantified by extracting the bound dye from the stained cell monolayer and measuring its absorbance spectrophotometrically.[3]
o-Cresolphthalein Complexone (OCPC) Method is a direct colorimetric assay. In an alkaline environment, o-cresolphthalein complexone reacts with calcium to form a purple-colored complex.[4] The intensity of this color, measured by a spectrophotometer, is directly proportional to the total calcium concentration in the sample.[4]
Atomic Absorption Spectroscopy (AAS) is considered a reference or "gold standard" method for elemental analysis.[5] It quantifies calcium by measuring the absorption of light by free calcium atoms. The sample is aerosolized into a high-temperature flame or graphite furnace to dissociate it into individual atoms. A light source specific to the element being measured is passed through the atomic vapor, and the amount of light absorbed is proportional to the concentration of the element.[5]
Performance Comparison
Choosing the right quantification method depends on a balance of factors including accuracy, sensitivity, throughput, and available equipment. While direct head-to-head comparisons of all three methods on in vitro mineralization samples are scarce in the literature, performance characteristics can be compiled from studies validating colorimetric assays against AAS.
| Performance Metric | This compound Red S (ARS) Quantification | o-Cresolphthalein Complexone (OCPC) | Atomic Absorption Spectroscopy (AAS) | Key Considerations |
| Principle | Indirect: Dye chelation & elution | Indirect: Colorimetric reaction | Direct: Atomic light absorption | AAS directly measures the element, while ARS and OCPC rely on chemical reactions.[5] |
| Specificity | High for calcium deposits at pH 4.1-4.3 | Good, but potential for interference | Very High | ARS specificity is pH-dependent.[1] OCPC can have interference from other ions. AAS is highly specific to the target element. |
| Sensitivity | Good, enhanced by acetic acid extraction | Good | Excellent, very low detection limits | AAS is generally the most sensitive method. The sensitivity of ARS can be improved with optimized extraction protocols.[6] |
| Precision (CV%) | Good | 1.9% - 3.5%[5] | < 2%[5] | AAS typically offers the highest precision.[5] |
| Linearity | Wide linear range with proper standards | Good within a defined range | Excellent, wide linear range | All methods show good linearity but require appropriate standard curves for quantification.[5][6][7] |
| Throughput | High-throughput adaptable (96-well plates) | High-throughput adaptable (96-well plates) | Lower throughput (sample-by-sample) | ARS and OCPC are well-suited for screening large numbers of samples.[5] |
| Equipment Cost | Low (Spectrophotometer) | Low (Spectrophotometer) | High (AAS Instrument) | The capital investment for an AAS instrument is significant.[5] |
| Ease of Use | Multi-step but straightforward | Relatively simple and rapid | Requires specialized training and setup | Colorimetric assays are generally more amenable to routine laboratory use.[5] |
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reproducible results. Below are representative protocols for each quantification method tailored for cell culture applications.
Protocol 1: this compound Red S Staining and Quantification
This protocol is adapted for cells cultured in a 24-well plate format.
I. Staining Procedure
-
Sample Preparation: Aspirate the culture medium and gently wash the cell monolayer twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Washing: Gently wash the fixed cells twice with deionized water to remove the fixative.
-
Staining: Add 1 mL of 40 mM this compound Red S solution (pH adjusted to 4.1–4.3) to each well, ensuring the cell layer is completely covered. Incubate for 20-30 minutes at room temperature with gentle shaking.[8]
-
Final Washes: Carefully aspirate the ARS solution and wash the wells four to five times with deionized water to remove unbound dye. At this stage, plates can be imaged for qualitative assessment.
II. Quantification (Acetic Acid Elution Method)
-
Elution: Add 400 µL of 10% acetic acid to each stained and washed well. Incubate for 30 minutes at room temperature with gentle shaking to dissolve the mineral-dye complex.[9]
-
Sample Collection: Scrape the cell layer to lift the cells and transfer the cell slurry into a 1.5 mL microcentrifuge tube.[8]
-
Heat Incubation: Heat the samples at 85°C for 10 minutes, then place them on ice for 5 minutes.[9]
-
Centrifugation: Centrifuge the samples at 20,000 x g for 15 minutes.[9]
-
Neutralization: Transfer the supernatant to a new tube and neutralize the pH to between 4.1 and 4.5 with 10% ammonium hydroxide.[8]
-
Spectrophotometry: Read the absorbance of the solution at 405 nm using a plate reader. Calculate the concentration based on a standard curve of known ARS concentrations.[10]
Protocol 2: o-Cresolphthalein Complexone (OCPC) Assay
This protocol is for quantifying total calcium in cell lysates.
-
Sample Preparation (Cell Lysate):
-
Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) or through repeated freeze-thaw cycles in deionized water.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the assay. If necessary, acidify the sample slightly with HCl to dissolve any calcium precipitates.[11]
-
-
Standard Curve Preparation: Prepare a series of calcium standards (e.g., 0, 0.4, 0.8, 1.2, 1.6, 2.0 µ g/well ) from a stock solution.[4]
-
Assay Reaction (96-well plate format):
-
Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.[4]
-
Spectrophotometry: Measure the absorbance at approximately 575 nm. The color is typically stable for about 30 minutes.[4]
-
Calculation: Subtract the blank reading from all measurements and determine the calcium concentration in the samples from the standard curve.
Protocol 3: Atomic Absorption Spectroscopy (AAS)
This protocol outlines the general steps for preparing cell culture samples for AAS analysis.
-
Sample Digestion:
-
Harvest cells from the culture plate after washing with PBS.
-
Perform a wet digestion of the cell pellet using a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) (e.g., 7:1 ratio) in a closed vessel to completely break down the organic matrix.[7]
-
-
Dilution and Matrix Matching:
-
Dilute the digested sample to a concentration within the linear range of the AAS instrument using deionized water.
-
Add a releasing agent, such as lanthanum chloride (LaCl₃), to both samples and standards to overcome potential chemical interferences, particularly from phosphate.[11]
-
-
Standard Preparation: Prepare a series of calcium standards from a certified stock solution. These standards must be prepared in the same acid matrix and contain the same concentration of lanthanum chloride as the samples.[7]
-
Instrumental Analysis:
-
Set up the AAS instrument according to the manufacturer's instructions for calcium analysis (wavelength typically 422.7 nm).[7]
-
Aspirate the blank, standards, and samples into the flame or graphite furnace.
-
Generate a calibration curve from the standard readings and use it to determine the calcium concentration in the samples.
-
Visualization of Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Osteogenic Differentiation Signaling
Osteogenic differentiation, the process measured by these calcium quantification assays, is controlled by complex signaling pathways. The Wnt and Bone Morphogenetic Protein (BMP) pathways are critical regulators, converging on key transcription factors like Runx2, which orchestrates the expression of bone-related genes.
Experimental Workflow Comparison
The general workflows for quantifying calcium using ARS, OCPC, and AAS involve distinct steps from sample preparation to final data acquisition.
Conclusion
This compound Red S staining, coupled with a robust elution and quantification protocol, is a reliable and accessible method for assessing in vitro mineralization. Its high-throughput nature and relatively low cost make it ideal for screening studies and routine analysis in many research labs. The o-cresolphthalein complexone assay offers a more direct and often faster colorimetric alternative for measuring total calcium in lysates, though it may lack the initial visual confirmation provided by ARS staining.
Atomic Absorption Spectroscopy remains the definitive method for elemental calcium analysis due to its superior sensitivity, specificity, and precision.[5] While its lower throughput and high equipment cost may limit its use for routine screening, AAS is the preferred method for validating results from other techniques and for studies where the highest degree of accuracy is required. For comprehensive validation, researchers should consider correlating the results from ARS or OCPC assays with AAS to ensure the accuracy and reliability of their findings.
References
- 1. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the this compound Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. benchchem.com [benchchem.com]
- 6. An this compound red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Vital Mineralization Detection and Quantification during In Vitro Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
A Researcher's Guide to Alternative Dyes for Intracellular Calcium Detection
For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium ([Ca²⁺]i) is critical for understanding a myriad of cellular processes. While traditional methods have their place, a diverse array of alternative fluorescent dyes offers significant advantages in sensitivity, spectral properties, and experimental flexibility. This guide provides an objective comparison of popular chemical and genetically encoded calcium indicators, complete with experimental data and detailed protocols to inform your selection process.
The dynamics of intracellular calcium are fundamental to cellular signaling, regulating everything from muscle contraction and neurotransmission to gene expression and apoptosis.[1][2] Fluorescent indicators are indispensable tools for visualizing these intricate Ca²⁺ signals.[3] The choice between the classic ratiometric dyes, the newer single-wavelength indicators, and genetically encoded sensors depends heavily on the specific experimental requirements, such as the desired temporal resolution, signal-to-noise ratio, and the need for cell-type-specific targeting.[4]
Comparative Analysis of Calcium Indicators
A head-to-head comparison of key performance metrics reveals the distinct advantages of various calcium indicators.[4] Ratiometric dyes like Fura-2 offer the benefit of accurate quantitative measurements that are less susceptible to variations in dye concentration, cell thickness, and photobleaching.[5][6] In contrast, single-wavelength indicators such as Fluo-4 provide a much larger dynamic range and are often brighter, making them ideal for high-throughput screening and detecting rapid, transient calcium signals.[7][8] Red-shifted dyes, including Rhod-4 and X-Rhod-1, are advantageous for multiplexing with other fluorescent proteins (e.g., GFP) and for experiments in tissues prone to autofluorescence.[8][9] Genetically encoded calcium indicators (GECIs) like GCaMP offer unparalleled specificity for targeting particular cell types or subcellular compartments.[6][10]
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) | Key Advantages | Key Disadvantages |
| Fura-2 | Ratiometric Chemical Dye | 340/380 | 510 | ~145 | Ratiometric measurement reduces artifacts; good for quantifying resting [Ca²⁺]i.[4][5][7] | Requires UV excitation which can be phototoxic; lower temporal resolution.[2][9] |
| Indo-1 | Ratiometric Chemical Dye | ~346 | 475/401 | ~230 | Ratiometric; suitable for flow cytometry.[4] | UV excitation; less common in microscopy than Fura-2. |
| Fluo-4 | Single-Wavelength Chemical Dye | 494 | 516 | ~345 | High fluorescence enhancement (>100-fold); bright signal; compatible with FITC filter sets.[4][8][11] | Non-ratiometric, making absolute quantification challenging; can compartmentalize at higher temperatures.[6][12] |
| Cal-520 | Single-Wavelength Chemical Dye | 492 | 514 | ~320 | High signal-to-noise ratio; good for detecting local Ca²⁺ signals.[3][4][9] | Non-ratiometric. |
| Oregon Green 488 BAPTA-1 | Single-Wavelength Chemical Dye | 494 | 523 | ~170 | Good for multiphoton excitation imaging.[4][13] | Smaller dynamic range compared to Fluo-4.[6] |
| Rhod-4 | Single-Wavelength Chemical Dye | 530 | 555 (approx.) | 525 | Red-shifted emission reduces autofluorescence and allows for multiplexing.[9] | Can accumulate in mitochondria.[9] |
| X-Rhod-1 | Single-Wavelength Chemical Dye | 578 | 600 | ~700 | Long-wavelength excitation and emission; suitable for deep tissue imaging.[8][14] | Can be affected by heavy metal cations; may localize to mitochondria.[14][15][16] |
| GCaMP6 | Genetically Encoded | ~488 | ~510 | Varies | Cell-type and subcellular targeting; suitable for long-term studies.[6][17][18] | Slower kinetics compared to chemical dyes; can buffer intracellular calcium.[18] |
Signaling Pathways and Experimental Workflow
Intracellular calcium signaling is often initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This rise in cytosolic Ca²⁺ can then activate a variety of downstream effectors.
References
- 1. scimedia.com [scimedia.com]
- 2. Fluorescent Calcium Indicators:Subcellular Behavior and Use in Confocal Imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Cal-630™ Calcium Indicators | AAT Bioquest [aatbio.com]
- 16. Mitochondrial Ca2+ Dynamics Reveals Limited Intramitochondrial Ca2+ Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of genetically encoded calcium indicators for monitoring action potentials in mammalian brain by two-photon excitation fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reporting neural activity with genetically encoded calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric Quantification of Alizarin Red S Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary methods for the spectrophotometric quantification of Alizarin Red S (ARS) staining, a crucial technique for assessing calcium deposition in cell culture. We present a detailed analysis of the acetic acid extraction and cetylpyridinium chloride (CPC) extraction methods, supported by experimental data and protocols to aid in selecting the most appropriate method for your research needs.
Introduction to this compound Red S Quantification
This compound Red S is an anthraquinone dye that selectively binds to calcium salts, forming a brilliant red complex. This property makes it an invaluable tool for visualizing and quantifying mineralization in studies of osteogenesis, bone-related diseases, and the effects of therapeutic compounds on bone formation. While microscopic visualization provides qualitative assessment, spectrophotometric quantification of the extracted ARS dye offers a more objective and reproducible measure of the extent of mineralization.[1]
Comparison of Quantification Methods
Two predominant methods are employed for the elution and subsequent spectrophotometric quantification of ARS from stained cell monolayers: acetic acid extraction and cetylpyridinium chloride (CPC) extraction. The choice between these methods can significantly impact the sensitivity and accuracy of the results.
A key study comparing these methods found that the acetic acid extraction method is approximately three times more sensitive than the CPC extraction method.[2] This increased sensitivity is particularly advantageous for detecting subtle differences in mineralization or when working with weakly mineralizing cell cultures.[2][3] Furthermore, the acetic acid method offers a wider linear range of detection, often making sample dilutions unnecessary.[2][3]
Table 1: Comparison of Acetic Acid and Cetylpyridinium Chloride (CPC) Extraction Methods
| Feature | Acetic Acid Extraction Method | Cetylpyridinium Chloride (CPC) Extraction Method |
| Principle | Extraction of the ARS-calcium complex at a low pH, followed by neutralization for colorimetric reading.[3][4] | Solubilization of the ARS-calcium complex using a quaternary ammonium compound.[5] |
| Sensitivity | High; reported to be three times more sensitive than the CPC method.[2][3] | Moderate.[2][3] |
| Linear Range | Wide (e.g., <50 µM to 2 mM ARS).[6] | Narrower (e.g., 0.25 mM to 2 mM ARS).[6] |
| Absorbance Wavelength | 405 nm.[3][4] | 550 nm or 562 nm.[5][6] |
| Signal-to-Noise Ratio | Better, especially for weakly mineralizing samples.[2][3] | Lower, may be less reliable for weakly stained samples.[6] |
| Labor Intensity | Considered more labor-intensive.[2][3] | Generally less labor-intensive. |
| pH of Final Solution | Critical; must be neutralized to a pH between 4.1 and 4.5.[4] | Typically measured at a neutral pH.[6] |
Table 2: Example Quantitative Data from an this compound Red S Staining Experiment (Acetic Acid Method)
| Group | Treatment | Mean Absorbance (405 nm) ± SD | Fold Change vs. Negative Control | Qualitative Staining Result |
| Negative Control | Standard Growth Medium | 0.055 ± 0.007 | 1.0 | No visible red deposits |
| Positive Control | Osteogenic Medium | 0.842 ± 0.059 | 15.3 | Extensive, dense red nodules |
| Test Compound A | Osteogenic Medium + Compound A | 0.421 ± 0.042 | 7.7 | Moderate red nodules |
| Test Compound B | Osteogenic Medium + Compound B | 0.063 ± 0.009 | 1.1 | Sparse to no red deposits |
Note: Data are representative and should be established for each cell line and experimental condition.
Experimental Protocols
Below are detailed protocols for ARS staining and subsequent quantification using both the acetic acid and CPC extraction methods.
Protocol 1: this compound Red S Staining of Adherent Cell Cultures
-
Aspirate Culture Medium: Carefully remove the culture medium from the cells grown in a multi-well plate.
-
Wash with PBS: Gently wash the cell monolayer twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Add a sufficient volume of 4% paraformaldehyde in PBS to each well to cover the cell monolayer. Incubate for 15-30 minutes at room temperature.
-
Wash with Distilled Water: Gently aspirate the fixative and wash the wells three to five times with deionized water.
-
This compound Red S Staining: Add 1 mL of 40 mM this compound Red S solution (pH 4.1-4.3) to each well of a 24-well plate, ensuring the entire cell monolayer is covered. Incubate at room temperature for 20-30 minutes with gentle shaking.
-
Remove Unbound Dye: Aspirate the ARS solution and wash the wells four to five times with deionized water.
-
Imaging (Optional): Before proceeding to quantification, the stained plates can be visualized and imaged using a bright-field microscope. Mineralized nodules will appear as orange-red precipitates.
Protocol 2: Quantification via Acetic Acid Extraction
-
Stain Extraction: To each well of the stained plate, add 800 µL of 10% (v/v) acetic acid. Incubate at room temperature for 30 minutes with gentle shaking.
-
Cell Detachment and Collection: Scrape the now loosely attached cell monolayer from the plate using a cell scraper. Transfer the cell slurry and acetic acid solution to a 1.5 mL microcentrifuge tube.
-
Heat Incubation: Vortex the tubes for 30 seconds. Heat the samples at 85°C for 10 minutes. To prevent evaporation, the tubes can be sealed with parafilm or overlaid with mineral oil.
-
Cooling: Transfer the tubes to ice for 5 minutes. Ensure the tubes are fully cooled before opening.
-
Centrifugation: Centrifuge the slurry at 20,000 x g for 15 minutes to pellet the cell debris.
-
Neutralization: Carefully transfer 500 µL of the supernatant to a new microcentrifuge tube. Add 200 µL of 10% (v/v) ammonium hydroxide to neutralize the acid. The final pH should be between 4.1 and 4.5.
-
Absorbance Measurement: Transfer 150 µL of the neutralized supernatant in triplicate to a 96-well plate. Read the absorbance at 405 nm using a spectrophotometer.
Protocol 3: Quantification via Cetylpyridinium Chloride (CPC) Extraction
-
Stain Extraction: To each well of the stained plate, add 1 mL of 10% (w/v) cetylpyridinium chloride in 10 mM sodium phosphate, pH 7.0.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking to elute the stain.
-
Absorbance Measurement: Transfer 150 µL of the eluate in triplicate to a 96-well plate. Read the absorbance at 550 nm or 562 nm using a spectrophotometer.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for ARS staining and quantification, as well as key signaling pathways involved in osteogenic differentiation that are often studied using this technique.
Caption: Experimental workflow for this compound Red S staining and quantification.
Caption: Wnt signaling pathway in osteogenesis.
Caption: BMP signaling pathway in osteogenesis.
References
- 1. Frontiers | Wnt Pathway in Bone Repair and Regeneration – What Do We Know So Far [frontiersin.org]
- 2. An this compound red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.umass.edu [bio.umass.edu]
A Comparative Guide to Calcium Probes: Alizarin Red S vs. Fluorescent Indicators
For researchers, scientists, and drug development professionals, the accurate measurement of calcium is critical for understanding a vast array of physiological and pathological processes. This guide provides a comprehensive comparison of Alizarin Red S, a classical histological stain, with modern fluorescent calcium probes such as Fura-2, Fluo-4, and Rhod-2. We will delve into their distinct mechanisms, performance metrics, and experimental protocols to aid in the selection of the most appropriate tool for your research needs.
Distinguishing Applications: Staining vs. Dynamic Measurement
A fundamental distinction lies in the application of these probes. This compound Red S is a histological stain that forms a stable, colored complex with mineralized calcium deposits in fixed samples.[1] It is an endpoint assay, ideal for visualizing bone formation, pathological calcification, and biomaterial mineralization.[1] In contrast, fluorescent indicators like Fura-2, Fluo-4, and Rhod-2 are designed for the dynamic, quantitative measurement of intracellular Ca²⁺ fluctuations in living cells.[1] These probes bind reversibly to free Ca²⁺ ions, and their fluorescence properties change in response to fluctuations in intracellular calcium concentrations, which are characteristic of cellular signaling.[1]
Performance Comparison of Calcium Probes
The selection of a calcium probe is dictated by its specific characteristics. The following table summarizes the key quantitative data for this compound Red S and the selected fluorescent calcium probes.
| Property | This compound Red S | Fura-2 | Fluo-4 | Rhod-2 |
| Probe Type | Histological Stain | Ratiometric Fluorescent Probe | Single-Wavelength Fluorescent Probe | Single-Wavelength Fluorescent Probe |
| Excitation Max (nm) | ~502 | 340/380[2] | ~494[3] | ~553[4] |
| Emission Max (nm) | ~586[5] | ~510[2] | ~506[3] | ~577[4] |
| Quantum Yield (Φ) | Low (~0.01)[6] | Not explicitly found | ~0.14 - 0.16[7] | ~0.1[4] |
| Dissociation Constant (Kd) | Not Applicable | ~145 nM | ~345 nM[8] | ~570 nM |
| Primary Application | Staining of mineralized calcium deposits in fixed samples[1] | Ratiometric measurement of intracellular Ca²⁺ in live cells[2] | High-throughput screening and confocal microscopy of intracellular Ca²⁺ in live cells[3] | Measurement of mitochondrial Ca²⁺ and in tissues with high autofluorescence[9][10] |
Signaling Pathways and Probe Mechanisms
Intracellular Calcium Signaling
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a multitude of cellular processes. External stimuli, such as the binding of a ligand to a G protein-coupled receptor (GPCR), can trigger a signaling cascade that leads to the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER) into the cytoplasm. This transient increase in cytosolic Ca²⁺ is then recognized by various calcium-binding proteins, initiating downstream cellular responses.
Mechanism of Fluorescent Calcium Probes
Fluorescent calcium indicators are typically supplied as acetoxymethyl (AM) esters. The lipophilic AM groups allow the probe to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant fluorescent indicator in the cytoplasm. The active probe can then bind to free cytosolic Ca²⁺, resulting in a change in its fluorescent properties.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Note that optimal conditions may vary depending on the cell type and experimental setup.
This compound Red S Staining of Mineralized Nodules
This protocol is for staining calcium deposits in cultured cells.[11]
Workflow:
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
This compound Red S staining solution (2% w/v in distilled water, pH 4.1-4.3)[12]
-
Distilled water
Procedure:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[11]
-
Wash the cells three times with distilled water.
-
Add the this compound Red S staining solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature.[12]
-
Remove the staining solution and wash the cells with distilled water until the wash water is clear.
-
Visualize the orange-red mineralized nodules under a bright-field microscope.[12]
Intracellular Calcium Imaging with Fluorescent Probes
The following are generalized protocols for loading and imaging with Fura-2 AM, Fluo-4 AM, and Rhod-2 AM.
Workflow for Fluorescent Probe Loading:
Fura-2 AM Protocol: [13]
-
Reagent Preparation: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Cell Loading: Dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS). Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C.[13]
-
De-esterification and Washing: After loading, wash the cells with the physiological buffer to remove extracellular dye and allow 30 minutes for complete de-esterification of the AM ester.[14]
-
Imaging: Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular calcium concentration.[2]
-
Reagent Preparation: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. It is recommended to also prepare a 20% (w/v) solution of Pluronic® F-127 in DMSO to aid in dye solubilization.[3]
-
Cell Loading: Prepare a loading solution with a final Fluo-4 AM concentration of 1-5 µM and Pluronic® F-127 at 0.02-0.04% in a physiological buffer. Incubate cells for 15-60 minutes at 37°C or room temperature.[3][8]
-
Washing: Wash the cells thoroughly with the physiological buffer to remove excess dye.
-
Imaging: Excite the cells at ~494 nm and collect the emission at ~506 nm. An increase in fluorescence intensity indicates an increase in intracellular calcium.[3]
-
Reagent Preparation: Prepare a 1-5 mM stock solution of Rhod-2 AM in anhydrous DMSO.[15]
-
Cell Loading: Dilute the Rhod-2 AM stock solution to a final concentration of 1-5 µM in a suitable buffer. For mitochondrial calcium measurements, incubation at 37°C is often preferred as it can promote dye compartmentalization into mitochondria.[15] Incubate for 30-60 minutes.
-
Washing: Wash the cells several times with buffer to remove extracellular dye.
-
Imaging: Excite the cells at ~553 nm and collect the emission at ~577 nm. An increase in fluorescence intensity corresponds to an increase in calcium concentration.[4]
Conclusion
The choice between this compound Red S and fluorescent calcium probes is fundamentally dependent on the biological question being addressed. This compound Red S remains a robust and reliable method for the qualitative and semi-quantitative assessment of mineralized calcium in fixed samples. For the dynamic and quantitative measurement of intracellular calcium signaling in live cells, fluorescent indicators such as Fura-2, Fluo-4, and Rhod-2 are indispensable tools. Each of these fluorescent probes offers unique advantages in terms of their spectral properties, calcium affinity, and suitability for different applications and instrumentation. A thorough understanding of these differences, as outlined in this guide, will enable researchers to select the optimal probe and experimental approach for their specific research objectives.
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Rhod-2, trisodium salt | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Excited State Dynamics of this compound Red S Nanoparticles in Solution [mdpi.com]
- 7. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stemcell.com [stemcell.com]
- 11. oricellbio.com [oricellbio.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. brainvta.tech [brainvta.tech]
- 14. moodle2.units.it [moodle2.units.it]
- 15. biotium.com [biotium.com]
Alizarin Red S: A Comparative Guide to its Cross-Reactivity with Divalent Cations
For researchers, scientists, and drug development professionals, the accurate detection and quantification of calcium mineralization is a critical aspect of numerous biological studies, particularly in bone research and toxicology. Alizarin Red S (ARS) is a widely utilized anthraquinone dye renowned for its ability to stain calcium deposits, forming a vivid orange-red complex.[1][2] However, the specificity of ARS for calcium is not absolute, and its potential cross-reactivity with other divalent cations can be a confounding factor in experimental results. This guide provides a comparative overview of the interaction of this compound Red S with various divalent cations, supported by available experimental data and detailed protocols for assessing its selectivity.
Performance Comparison of this compound Red S with Divalent Cations
This compound Red S functions through a chelation process, where the hydroxyl and sulfonate groups on the ARS molecule bind to divalent cations.[2] While it is most commonly employed for the detection of calcium, ARS can also form complexes with a range of other divalent cations. The reaction is not strictly specific for calcium, and interference can occur from magnesium (Mg²⁺), manganese (Mn²⁺), barium (Ba²⁺), strontium (Sr²⁺), and iron (Fe²⁺), among others.[3] However, it is often noted that these interfering elements typically do not exist in biological tissues at concentrations high enough to significantly affect the staining results.[3]
The nature of the interaction between ARS and different divalent cations can vary. For instance, while calcium forms a precipitate with ARS, magnesium tends to form soluble complexes.[1] This interaction with magnesium can potentially reduce the amount of ARS available to react with calcium, thereby affecting the accuracy of calcium quantification.[1]
| Divalent Cation | Interaction with this compound Red S | Stability Constant (log K) of this compound Complex | Notes |
| Calcium (Ca²⁺) | Forms an orange-red precipitate[1] | logK₁ = 4.58 | The primary target for ARS staining in biological assays. |
| Magnesium (Mg²⁺) | Forms soluble complexes[1] | Data not readily available | Can reduce the availability of ARS for calcium binding.[1] |
| Zinc (Zn²⁺) | Forms a complex | logK₁ = 11.34, logK₂ = 9.04 | The this compound-Zn²⁺ complex is significantly more stable than the Ca²⁺ complex. |
| Strontium (Sr²⁺) | Known to interfere with ARS staining[3] | Data not readily available | As an alkaline earth metal similar to calcium, it is expected to form a complex. |
| Barium (Ba²⁺) | Known to interfere with ARS staining[3] | Data not readily available | Another alkaline earth metal that can potentially be stained by ARS. |
| Manganese (Mn²⁺) | Known to interfere with ARS staining[3] | Data not readily available | A transition metal that can form colored complexes with ARS. |
| Iron (Fe²⁺/Fe³⁺) | Known to interfere with ARS staining[3][4] | Data not readily available | Iron interference is a known issue in various analytical methods using ARS.[4] |
| Copper (Cu²⁺) | Forms a complex[5] | Data not readily available | Forms a violet-colored complex with ARS.[5] |
| Cobalt (Co²⁺) | Forms a complex[3] | Data not readily available | Has been shown to form complexes with ARS in solution.[3] |
| Nickel (Ni²⁺) | Forms a complex[3] | Data not readily available | Has been shown to form complexes with ARS in solution.[3] |
Note: The stability constants provided are for the parent compound this compound and may differ from those of this compound Red S. The data is presented to illustrate the relative binding strengths.
Experimental Protocols
To ensure the accuracy and specificity of this compound Red S staining for calcium, it is crucial to perform appropriate controls and, if necessary, to assess the potential interference from other divalent cations.
Standard Protocol for this compound Red S Staining of Calcium Deposits in Cell Culture
This protocol is adapted from established methods for staining mineralized nodules in osteogenic cell cultures.[2][6]
1. Reagents and Materials:
-
This compound Red S (ARS) powder
-
Distilled water (dH₂O)
-
0.5% Ammonium hydroxide (NH₄OH) or dilute Hydrochloric acid (HCl) for pH adjustment
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
10% Acetic acid for extraction (for quantification)
-
10% Ammonium hydroxide for neutralization (for quantification)
-
Spectrophotometer or plate reader
2. Preparation of this compound Red S Staining Solution (2% w/v, pH 4.1-4.3):
-
Dissolve 2 grams of this compound Red S powder in 100 mL of dH₂O.
-
Adjust the pH of the solution to 4.1-4.3 using 0.5% ammonium hydroxide or dilute HCl. The pH is critical for selective staining.[1]
-
Filter the solution through a 0.22 µm filter.
-
Store the solution at 4°C in the dark.
3. Staining Procedure:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Gently wash the fixed cells three to five times with dH₂O to remove the fixative.
-
Add a sufficient volume of the 2% this compound Red S solution to completely cover the cell monolayer.
-
Incubate at room temperature for 20-45 minutes.
-
Carefully aspirate the ARS solution and wash the stained monolayer three to five times with dH₂O to minimize background staining.
-
Visualize the stained cells under a bright-field microscope. Calcium deposits will appear as orange-red nodules.
4. Quantification of Staining:
-
After visualization, add 1 mL of 10% acetic acid to each well and incubate for 30 minutes with shaking to extract the dye.[6]
-
Transfer the cell lysate and acetic acid solution to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[6]
-
Read the absorbance of the solution at 405 nm using a spectrophotometer.[2] The absorbance is directly proportional to the amount of bound ARS.
Protocol for Assessing Cross-Reactivity using a Competitive Binding Assay
This protocol provides a framework for evaluating the interference of other divalent cations with ARS staining of calcium.
1. Principle: This assay measures the ability of a test divalent cation to compete with calcium for binding to this compound Red S. A decrease in the ARS-calcium signal in the presence of the competing cation indicates cross-reactivity.
2. Materials:
-
This compound Red S solution (as prepared above)
-
Calcium chloride (CaCl₂) stock solution (e.g., 1 M)
-
Stock solutions of test divalent cation salts (e.g., MgCl₂, SrCl₂, BaCl₂, MnCl₂, ZnCl₂, FeCl₂) of high purity (e.g., 1 M)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
3. Procedure:
-
Prepare a standard curve for ARS-Calcium binding:
-
In a 96-well plate, add a fixed concentration of ARS solution to each well.
-
Add increasing concentrations of CaCl₂ to the wells.
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 405 nm to determine the concentration of CaCl₂ that gives a sub-maximal signal (e.g., EC₈₀).
-
-
Competitive Binding Assay:
-
To a new set of wells in a 96-well plate, add the fixed concentration of ARS solution and the determined EC₈₀ concentration of CaCl₂.
-
Add increasing concentrations of the test divalent cation (e.g., Mg²⁺, Sr²⁺, etc.) to these wells.
-
Include control wells with ARS and CaCl₂ only (maximum signal) and wells with ARS only (background).
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Plot the absorbance at 405 nm against the concentration of the test divalent cation.
-
A decrease in absorbance with increasing concentration of the test cation indicates competitive binding.
-
The IC₅₀ value (the concentration of the test cation that reduces the ARS-Calcium signal by 50%) can be calculated to quantify the inhibitory potency, which is inversely related to its binding affinity relative to calcium.
-
Visualizing the Interactions
The following diagrams illustrate the chemical interactions and experimental workflow described.
References
A Comparative Guide to Alizarin Red S Staining for Robust Mineralization Analysis
For researchers, scientists, and drug development professionals seeking reliable and reproducible methods to assess mineralization, this guide provides an objective comparison of Alizarin Red S (ARS) staining with other common techniques. Supported by experimental data and detailed protocols, this document outlines the strengths and limitations of ARS, enabling informed decisions for your experimental design.
This compound Red S is an anthraquinone dye that has become a cornerstone for detecting and quantifying calcium deposition in cell culture, particularly in osteogenesis research.[1][2] The staining mechanism relies on the chelation of calcium ions by the hydroxyl and sulfonyl groups of the ARS molecule, forming a stable, insoluble, orange-red complex.[1] This reaction allows for both qualitative visualization and quantitative assessment of mineralized nodules, which are hallmarks of osteogenic differentiation. However, ensuring the reproducibility and reliability of this technique is paramount for generating high-quality, publishable data.
Factors Influencing Reproducibility and Reliability
Several critical parameters must be controlled to ensure the consistency of this compound Red S staining:
-
pH of the Staining Solution: The pH of the ARS solution is a crucial factor. The optimal pH range for specific binding to calcium is consistently reported to be between 4.1 and 4.3.[1][3] Deviations from this range can lead to non-specific staining or a complete loss of signal.
-
Washing Steps: Inadequate washing can result in high background staining, obscuring the specific signal from mineralized nodules. Thorough washing with deionized water after staining is essential to remove unbound dye.[2]
-
Fixation: Proper fixation of the cell monolayer is necessary to preserve cellular morphology and the integrity of the mineralized matrix. 4% paraformaldehyde is a commonly used fixative.[1]
-
Quantification Method: The method used to quantify the extracted stain significantly impacts the results. The acetic acid extraction method is reported to be more sensitive than the cetylpyridinium chloride (CPC) method, particularly for weakly mineralizing cultures.[2][4]
Quantitative Comparison of Mineralization Assays
While this compound Red S is a widely used method, it is essential to understand its performance relative to other available techniques for assessing mineralization. The following table summarizes a comparison of ARS with von Kossa staining and a quantitative calcium assay.
| Method | Principle | Advantages | Limitations | Reproducibility/Reliability |
| This compound Red S Staining | Chelation of calcium ions by this compound Red S dye, forming an orange-red precipitate.[1] | Simple, rapid, and allows for both visualization and quantification.[2][5] Good for endpoint analysis. | Not strictly specific for calcium; can bind to other divalent cations at incorrect pH.[5] Quantification via microplate reader can yield inconsistent results.[6] | Moderate to high. Highly dependent on strict protocol adherence, especially pH control. The acetic acid extraction method for quantification is more sensitive and provides a better signal-to-noise ratio than the CPC method.[2][4] |
| Von Kossa Staining | Silver ions react with phosphate in calcium deposits, and are reduced to black metallic silver by light.[7] | Highly specific for phosphate deposits, providing strong contrast.[8] Can be more suitable for quantification using a microplate reader.[6] | Not strictly specific for calcium, as it detects the associated phosphate anion.[9] Can be harsh on tissues. | Good. A study reported good coefficients of variation at specific wavelengths when quantified with a microplate reader.[6] |
| Quantitative Calcium Assay | Colorimetric reaction where a chromogenic agent forms a complex with calcium, measured spectrophotometrically.[10] | Highly specific and quantitative for total calcium content.[11][12] | Does not provide spatial information about mineralization within the cell culture. Measures total calcium, not specifically mineralized matrix. | High. These kits are designed for high-throughput and quantitative analysis with good linearity and sensitivity.[12][13] |
Experimental Protocols
Detailed and consistent protocols are key to achieving reproducible results.
Protocol 1: this compound Red S Staining of Cell Monolayers
-
Preparation of this compound Red S Staining Solution (2% w/v, pH 4.1-4.3):
-
Dissolve 2 g of this compound Red S powder in 100 mL of distilled water.[1]
-
Adjust the pH to 4.1-4.3 using 0.1% ammonium hydroxide or dilute hydrochloric acid. This step is critical for specificity.[1]
-
Filter the solution through a 0.22 µm filter. Store at 4°C, protected from light, for up to one month.[1]
-
-
Cell Culture and Fixation:
-
Culture cells in a multi-well plate until mineralization is expected.
-
Aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[1][4]
-
Gently wash the fixed cells three times with deionized water.[4]
-
-
Staining:
-
Visualization:
-
Add PBS to the wells to prevent drying and visualize the orange-red calcium deposits using a bright-field microscope.
-
Protocol 2: Quantification of this compound Red S Staining (Acetic Acid Extraction)
-
Stain Extraction:
-
Sample Collection and Processing:
-
Neutralization and Measurement:
-
Transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[4]
-
Read the absorbance of the solution at 405 nm using a spectrophotometer.[2]
-
Use a standard curve of known this compound Red S concentrations to determine the amount of bound dye in the samples.[1]
-
Protocol 3: Von Kossa Staining
-
Cell Culture and Fixation:
-
Culture and fix cells as described for this compound Red S staining.
-
-
Staining:
-
Removal of Unreacted Silver:
-
Add 5% sodium thiosulfate for 5 minutes to remove unreacted silver.[16]
-
Wash again with distilled water.
-
-
Counterstaining (Optional) and Visualization:
-
A counterstain such as Nuclear Fast Red can be used to visualize cell nuclei.[17]
-
Visualize the black mineral deposits under a bright-field microscope.
-
Mandatory Visualizations
Caption: Workflow for this compound Red S staining and quantification.
Caption: Decision tree for selecting a suitable mineralization assay.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Red S certified by the Biological Stain Commission 130-22-3 [sigmaaldrich.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. [Histonet] Von Kossa vs this compound Red [histonet.utsouthwestern.narkive.com]
- 10. Calcium Assay Kit (Colorimetric) (ab102505/K380-250) | Abcam [abcam.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. QuantiChrom™ Calcium Assay Kit - Amerigo Scientific [amerigoscientific.com]
- 13. Bioassay Systems QuantiChrom Calcium Assay Kit. For quantitative determination | Fisher Scientific [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. boneandcancer.org [boneandcancer.org]
- 17. urmc.rochester.edu [urmc.rochester.edu]
Unveiling Osteogenesis: A Comparative Guide to Alizarin Red S Staining and Osteogenic Gene Expression Analysis
For researchers, scientists, and drug development professionals navigating the complexities of bone formation, this guide provides a comprehensive comparison of two cornerstone techniques for evaluating osteogenic differentiation: Alizarin Red S staining and the analysis of osteogenic marker gene expression. Understanding the correlation and complementarity of these methods is crucial for robust data interpretation and advancing therapeutic strategies in bone regeneration and disease.
This guide delves into the experimental data correlating these two methodologies, offers detailed protocols for their implementation, and visualizes the intricate signaling pathways and experimental workflows involved.
Correlation at a Glance: this compound Red S vs. Gene Expression
This compound Red S staining is a widely used histochemical assay that specifically stains calcium deposits, providing a quantitative measure of mineralization, a hallmark of late-stage osteogenic differentiation.[1][2] In contrast, the expression of specific osteogenic marker genes, such as Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), Osterix (OSX), and Osteocalcin (OCN), provides a dynamic view of the entire osteogenic process, from early commitment to terminal differentiation.
The following table summarizes the expected correlation between the intensity of this compound Red S staining and the relative mRNA expression levels of key osteogenic markers at different stages of osteogenic differentiation.
| Osteogenic Stage | This compound Red S Staining (Absorbance at 405 nm) | RUNX2 mRNA Fold Change | ALP mRNA Fold Change | OSX mRNA Fold Change | OCN mRNA Fold Change |
| Early (Days 3-7) | Low to negligible | High | Moderate | Moderate to High | Low |
| Intermediate (Days 7-14) | Moderate | Moderate to Low | High | High | Moderate |
| Late (Days 14-21+) | High | Low | Moderate to Low | Moderate | High |
This table represents a generalized trend observed in multiple in vitro osteogenesis studies. Actual values will vary depending on the cell type, differentiation protocol, and experimental conditions.
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following sections provide detailed protocols for this compound Red S staining and the quantification of osteogenic gene expression via quantitative polymerase chain reaction (qPCR).
This compound Red S Staining and Quantification
This protocol details the staining of mineralized extracellular matrix in cell culture.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% Formalin
-
This compound Red S Staining Solution (2% w/v, pH 4.1-4.3)
-
Deionized Water (diH₂O)
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Spectrophotometer or plate reader
Procedure:
-
Cell Culture and Osteogenic Induction: Culture cells in an appropriate osteogenic differentiation medium.
-
Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA or 10% formalin for 15-30 minutes at room temperature.[3]
-
Washing: Aspirate the fixative and wash the cells three times with diH₂O.
-
Staining: Add this compound Red S staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20-45 minutes at room temperature.[4]
-
Washing: Aspirate the staining solution and wash the wells four to five times with diH₂O to remove unbound dye.
-
Visualization (Qualitative): At this stage, the stained plates can be visualized and imaged using a brightfield microscope. Mineralized nodules will appear as orange-red deposits.[3]
-
Quantification: a. To quantify the staining, add 10% acetic acid to each well and incubate for 30 minutes at room temperature with gentle shaking to dissolve the stain.[5] b. Transfer the solution to a microcentrifuge tube and heat at 85°C for 10 minutes. c. Centrifuge the tubes at 20,000 x g for 15 minutes. d. Transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[6] e. Read the absorbance of the solution at 405 nm using a spectrophotometer.[6]
Quantitative Real-Time PCR (qPCR) for Osteogenic Markers
This protocol outlines the steps for quantifying the mRNA expression of osteogenic markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for target genes (RUNX2, ALP, OSX, OCN) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At desired time points during osteogenic differentiation, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to a control group (e.g., undifferentiated cells).
Visualizing the Process: Workflows and Pathways
To further elucidate the relationship between signaling, gene expression, and mineralization, the following diagrams, generated using the DOT language, visualize the key processes.
Caption: Experimental workflow for correlating gene expression and mineralization.
References
- 1. Matrix mineralization controls gene expression in osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro and In Vivo Comparison of Osteogenic Differentiation of Human Mesenchymal Stromal/Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promocell.com [promocell.com]
- 4. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro osteoblastic differentiation of mesenchymal stem cells generates cell layers with distinct properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Nuances of In Vivo Mineralization Analysis: A Comparative Guide to Alizarin Red S Staining and its Alternatives
For researchers, scientists, and drug development professionals engaged in skeletal research, the accurate in vivo assessment of mineralization is paramount. For decades, Alizarin Red S (ARS) has been a widely used stain for visualizing calcified tissues. However, an evolving understanding of its limitations necessitates a critical evaluation of this classical technique and a comprehensive comparison with modern alternatives. This guide provides an objective analysis of ARS staining for in vivo studies, presenting its drawbacks alongside supporting experimental data for alternative methodologies.
This compound Red S is an anthraquinone derivative that forms a chelate with calcium ions, resulting in a characteristic red-orange stain. While its utility in fixed tissue preparations is well-established, its application in living organisms presents several challenges that can impact experimental outcomes. These limitations primarily revolve around specificity, quantification, potential for artifacts, and the availability of more advanced techniques.
The Caveats of this compound Red S for In Vivo Studies
A significant concern with in vivo ARS staining is its potential to inhibit mineralization at high concentrations.[1][2] This can confound studies investigating bone growth and development, leading to misinterpretation of results. Furthermore, the signal-to-noise ratio of ARS can be lower compared to fluorescent alternatives, making subtle mineralization changes difficult to detect.[1]
Specificity is another critical consideration. While ARS preferentially binds to calcium, it can also chelate other divalent cations such as magnesium, manganese, barium, strontium, and iron.[3][4] Although these are typically present in lower concentrations, their interference cannot be entirely dismissed, particularly in pathological conditions where mineral homeostasis is altered. The pH of the staining solution is a critical factor for ensuring specificity, with an optimal range of 4.1-4.3.[3][4][5]
A Comparative Look at Modern Alternatives
The limitations of ARS have spurred the development and adoption of alternative methods for in vivo mineralization analysis. These techniques offer improved specificity, sensitivity, and quantitative capabilities.
| Feature | This compound Red S | Calcein | Xylenol Orange | Tetracycline Derivatives | Micro-Computed Tomography (Micro-CT) |
| Detection Method | Brightfield/Fluorescence | Fluorescence | Fluorescence | Fluorescence | X-ray Imaging |
| Color | Red-Orange | Green | Orange/Red | Yellow/Gold | Grayscale (3D reconstruction) |
| Pros | Inexpensive, long history of use. | High signal-to-noise ratio, low toxicity, short staining time.[6][7] | Different fluorescent color from calcein, allowing for double labeling.[2] | Can be administered in drinking water, multiple derivatives available.[1] | Non-invasive, high-resolution 3D quantification of bone morphometry and mineral density.[8][9] |
| Cons | Can inhibit mineralization at high doses, lower signal-to-noise, potential for non-specific binding.[1][2][3] | Fluorescence spectrum can overlap with GFP.[2][10] | Weaker fluorescence than calcein.[1] | Can have antibiotic effects.[1] | High equipment cost, potential for radiation effects in longitudinal studies.[10][11] |
| Concordance with ARS | - | High, but calcein may detect mineralization earlier.[2] | Not explicitly stated | Not explicitly stated | Very high (99.8% in one study).[12] |
Experimental Protocols in Focus
Accurate and reproducible data are contingent on meticulous experimental execution. Below are summarized protocols for this compound Red S staining and a common fluorescent alternative, Calcein, for in vivo studies in zebrafish, a popular model organism for skeletal research.
This compound Red S In Vivo Staining Protocol (Zebrafish Larvae)
This protocol is adapted from a study that optimized ARS staining to minimize effects on bone mineralization.[2]
-
Preparation of Staining Solution: Prepare a 0.01% this compound Red S solution in embryo medium. Adjust the pH to 7.4.[2]
-
Staining Procedure: Immerse zebrafish larvae in the ARS solution for 15 minutes.[2]
-
Washing: After staining, wash the larvae thoroughly with fresh embryo medium to remove excess stain.
-
Imaging: Anesthetize the larvae and mount them for imaging using a fluorescence microscope with appropriate filter sets (Excitation: ~530-560 nm, Emission: ~580-620 nm).[1]
Calcein In Vivo Staining Protocol (Zebrafish Larvae)
Calcein is a fluorescent dye that binds to calcium and is widely used for in vivo bone labeling.[6][7]
-
Preparation of Staining Solution: Prepare a 0.2% Calcein solution in embryo medium.
-
Staining Procedure: Immerse zebrafish larvae in the calcein solution for 10 minutes.
-
Washing: Wash the larvae thoroughly with fresh embryo medium.
-
Imaging: Anesthetize and mount the larvae for imaging using a fluorescence microscope with a standard FITC filter set (Excitation: ~495 nm, Emission: ~515 nm).[1]
Visualizing the Workflow and Limitations
To better illustrate the decision-making process and the inherent limitations of ARS, the following diagrams are provided.
Figure 1. Comparative workflow for in vivo mineralization staining.
Figure 2. Key limitations of this compound Red S for in vivo studies.
Conclusion: Making an Informed Choice
While this compound Red S remains a cost-effective and accessible stain for preliminary or qualitative assessments of mineralization, its inherent limitations for in vivo studies warrant careful consideration. For research demanding high sensitivity, specificity, and quantitative accuracy, fluorescent alternatives such as calcein and xylenol orange, or advanced imaging techniques like micro-CT, offer significant advantages. The choice of methodology should be guided by the specific research question, the experimental model, and the level of quantitative detail required. By understanding the strengths and weaknesses of each approach, researchers can select the most appropriate tool to generate robust and reliable data in the dynamic field of skeletal biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting in vivo staining with this compound red S - a valuable approach to analyse zebrafish skeletal mineralization during development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 5. benchchem.com [benchchem.com]
- 6. Live Visualization of Calcified Bones in Zebrafish and Medaka Larvae and Juveniles Using Calcein and this compound Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Micro-computed tomography and this compound red evaluations of boric acid-induced fetal skeletal changes in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting in vivo staining with this compound red S--a valuable approach to analyse zebrafish skeletal mineralization during development and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concordance between this compound red stained skeleton and micro-CT skeleton evaluation methods: A case study in New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Standardization and Quantification of Alizarin Red S Staining
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Methodologies
Alizarin Red S (ARS) staining is a fundamental technique for the qualitative and quantitative assessment of calcium mineralization, a key indicator of osteogenesis.[1][2] The specificity of ARS for calcium salts, coupled with the robustness of its protocols, makes it a superior choice for studies involving bone formation, mesenchymal stem cell differentiation, and screening for osteogenic compounds.[3][4] However, to ensure reproducibility and accuracy, standardization of both the staining protocol and the subsequent quantification is critical.
This guide provides a comparative overview of common methodologies for ARS staining and quantification, offering detailed protocols and data to inform experimental design and interpretation.
Comparison of this compound Red S Quantification Methods
The two primary approaches for quantifying ARS staining are the elution-based colorimetric method and image-based analysis .[1] The choice between them depends on factors like required sensitivity, throughput, and the need for morphological data.
| Method | Principle | Advantages | Disadvantages | Quantitative Readout |
| Elution-Based Colorimetric | The bound ARS dye is chemically extracted (eluted) from the stained cell monolayer, and the absorbance of the resulting solution is measured spectrophotometrically.[3][4] | - Highly quantitative and objective.- Well-established and widely validated.- Good for endpoint analysis.[2] | - Destructive to the sample.- Can be labor-intensive.- Provides no morphological or spatial data. | Absorbance at a specific wavelength (e.g., 405 nm or 562 nm). |
| Image-Based Analysis | Brightfield images of the stained samples are captured and analyzed using software (e.g., ImageJ/Fiji, CellProfiler) to measure the stained area and/or intensity.[1] | - Non-destructive, allowing samples to be preserved.- Provides morphological and spatial information.- High-throughput potential with automated macros.[1] | - Can be subjective due to user-defined thresholding.- Requires highly consistent imaging conditions (lighting, magnification).- May have lower sensitivity for weak staining.[1] | - Percent stained area- Mean gray value- Integrated density[1] |
A study comparing an automated digital image analysis (DIA) method with the cetylpyridinium chloride (CPC) elution method found a very good correlation (Pearson's r = 0.9668) between the two techniques for ARS quantification.[5] However, the study also noted that elution-based methods can be less sensitive due to residual dye being left on the sidewalls of the culture plate, an issue that image analysis avoids.[5]
Another comparative study highlighted that an acetic acid-based elution method was three times more sensitive with a better signal-to-noise ratio than the older cetylpyridinium chloride (CPC) extraction method, especially for weakly mineralized samples.[3][4][6]
Experimental Workflows and Protocols
Standardization begins with a consistent protocol. Key parameters in the staining procedure include the pH of the ARS solution (critically maintained at 4.1-4.3), fixation method, and washing steps.[7][8][9]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for cell culture, osteogenic induction, ARS staining, and the subsequent branching pathways for quantification.
Detailed Experimental Protocols
Protocol 1: this compound Red S Staining
This protocol is adapted for cells cultured in a 24-well plate.
-
Cell Culture and Induction : Culture cells to confluence and induce osteogenic differentiation using appropriate media until mineralized nodules are visible.
-
Washing : Gently aspirate the culture medium. Wash the cell monolayer twice with Phosphate-Buffered Saline (PBS).[2]
-
Fixation : Add 1 mL of 4% paraformaldehyde (or 10% formalin) to each well and fix the cells for 30 minutes at room temperature.[10]
-
Post-Fixation Wash : Aspirate the fixative and wash the wells 2-3 times with distilled water to remove any residual fixative.[11][10]
-
Staining : Add 1 mL of 2% this compound Red S solution (pH 4.1-4.3) to each well. Incubate for 20-30 minutes at room temperature in the dark.[11][7]
-
Final Washes : Carefully remove the ARS solution and wash the monolayer 3-5 times with distilled water to eliminate background staining.[11][7]
-
Visualization : Aspirate the final wash. The plate can be air-dried and imaged using a bright-field microscope or scanner.
Protocol 2: Quantification via Acetic Acid Elution
This method is noted for its high sensitivity.[3][6]
-
Staining : Perform the ARS staining as described in Protocol 1.
-
Elution : After the final wash and brief drying, add 200 µL of 10% acetic acid to each well. Incubate for 30 minutes at room temperature with shaking to detach the cell monolayer.[12]
-
Collection : Scrape the monolayer and transfer the cell suspension/acetic acid mixture to a 1.5 mL microcentrifuge tube.[12]
-
Heat Incubation : Vortex the tube for 30 seconds, then heat at 85°C for 10 minutes.[12] Centrifuge at 12,000 rpm for 10 minutes.[7]
-
Neutralization : Transfer the supernatant to a new tube. Add 10% ammonium hydroxide to neutralize the solution and restore the color.[4][6]
-
Measurement : Transfer the final solution to a 96-well plate and measure the absorbance at 405 nm using a spectrophotometer.[6][7]
-
Analysis : Compare the absorbance values to a standard curve of known ARS concentrations to determine the amount of bound stain.
Protocol 3: Quantification via ImageJ/Fiji
This protocol provides a non-destructive alternative for quantification.
-
Image Acquisition : After staining (Protocol 1), capture high-resolution, consistent bright-field images of each well. Ensure lighting and magnification are identical for all samples.[1]
-
Image Preparation : Open an image in ImageJ/Fiji. Convert the image to 8-bit grayscale (Image > Type > 8-bit).[1]
-
Thresholding : Navigate to Image > Adjust > Threshold. Adjust the sliders to specifically select the stained mineralized nodules while excluding the background. The selected areas will be highlighted.[1]
-
Measurement : Go to Analyze > Set Measurements to select desired parameters (e.g., Area, Area fraction, Mean gray value). Then, go to Analyze > Measure to obtain the quantitative data for the thresholded area.
-
Batch Analysis : For multiple images, these steps can be automated using an ImageJ macro to ensure consistency and improve throughput.
Role in Osteogenic Signaling Pathways
ARS staining is a critical tool for validating the functional outcome of signaling pathways that drive osteogenesis. Key pathways include the Bone Morphogenetic Protein (BMP), Wnt/β-catenin, and Hedgehog pathways, all of which converge on master transcription factors like Runx2 to initiate osteoblast differentiation.[13][14][15] The successful differentiation and subsequent mineralization, confirmed by ARS, indicate the activation of these pro-osteogenic pathways.
Key Osteogenic Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An this compound red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated digital image quantification of histological staining for the analysis of the trilineage differentiation potential of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.umass.edu [bio.umass.edu]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. webpath.med.utah.edu [webpath.med.utah.edu]
- 9. healthsciences.usask.ca [healthsciences.usask.ca]
- 10. oricellbio.com [oricellbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Signaling network regulating osteogenesis in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways in osteogenesis and osteoclastogenesis: Lessons from cranial sutures and applications to regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of Signaling Pathways Governing MSC Osteogenic and Adipogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Alizarin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper disposal of chemical waste, such as the synthetic dye Alizarin and its derivatives, requires strict adherence to established protocols due to its potential environmental impact. This guide provides essential, step-by-step information for the correct and safe disposal of this compound waste in a laboratory setting.
Immediate Safety and Logistical Information
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] When handling solid this compound, all actions should be taken to prevent dust formation.[1][2] In the case of a spill, the solid material should be carefully swept up, placed into a sealed and labeled container, and the spill area should be thoroughly cleaned.[1]
This compound Waste Disposal Protocol
The standard and mandatory procedure for disposing of this compound waste involves a systematic process of collection, labeling, temporary storage, and finally, handover to the institution's Environmental Health & Safety (EH&S) department for final disposal.[1] Under no circumstances should this compound solids or solutions be disposed of down the drain or in regular household trash.[1][3]
Step 1: Waste Collection
All waste containing this compound, which includes unused stock solutions, staining solutions, and contaminated materials such as paper towels and pipette tips, must be collected in a designated and compatible hazardous waste container.[1] This container must be leak-proof and feature a secure screw-on cap.[1]
Step 2: Labeling
The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound" or the specific derivative used (e.g., "this compound Red S").[1] The label should also include the concentration and quantity of the waste, along with the date the waste was first added to the container.
Step 3: Storage
The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area must be located at or near the point of waste generation and be under the control of laboratory personnel.[1] It is critical that the SAA has a secondary containment system, such as a tray or bin, to contain any potential leaks.[1]
Step 4: Disposal
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste independently. All waste must be handled in accordance with local, state, and federal regulations.[4] For specific disposal inquiries, consulting a licensed professional waste disposal service is recommended.[5]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local, state, and federal regulations and are therefore not universally standardized, the following table summarizes key characteristics of this compound relevant to its handling and disposal.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 72-48-0 | [2] |
| Appearance | Burgundy powder | [6] |
| Solubility | Soluble in water and many organic solvents | [6] |
| Storage Temperature | 15 – 25 °C | [2] |
| Waste Classification | Hazardous Waste | [1][2] |
| Toxicity | Harmful if swallowed, causes serious eye irritation.[2][3] | [2][3] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1] | [1] |
Experimental Protocols
Spill Cleanup Procedure:
In the event of an this compound spill, the following steps should be taken:
-
Ensure proper PPE is worn (gloves, goggles, lab coat).[1]
-
For solid spills, gently sweep the material into a suitable, labeled container for waste disposal.[1][7]
-
For liquid spills, absorb with an inert material and place in a sealed container.
-
Clean the spill site thoroughly with a damp towel and wash the area after material pickup is complete.[6][8]
-
Place all contaminated cleaning materials into the hazardous waste container.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. geneseo.edu [geneseo.edu]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound Red S SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Personal protective equipment for handling Alizarin
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Alizarin, a common laboratory dye and intermediate. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe research environment.
This compound (also known as 1,2-dihydroxyanthraquinone) and its derivatives, such as this compound Red S, are chemical compounds that require careful handling due to their potential health hazards.[1] While not classified as acutely toxic, this compound can cause serious eye damage, skin irritation, and may lead to an allergic skin reaction.[2][3] It is crucial to use appropriate personal protective equipment (PPE) and follow established safety procedures to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Use gloves made of materials such as nitrile rubber, polychloroprene, or butyl rubber.[4] Ensure to inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[4][5] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Required to prevent eye contact with dust or splashes.[4] A face shield may be necessary for procedures with a significant splash hazard. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling this compound powder, especially in poorly ventilated areas or when there is a potential for generating dust.[6] Use a respirator with cartridges appropriate for organic vapors and particulates. |
| Body Protection | Lab coat or chemical-resistant apron | A lab coat should be worn to minimize skin exposure.[7] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[4] |
| Foot Protection | Closed-toe shoes | Always wear shoes that fully cover the feet in a laboratory setting.[6] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is crucial. The following are first-aid measures to be taken:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1]
-
After skin contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water.[1][2] If skin irritation or a rash occurs, consult a physician.[2]
-
If inhaled: Move the person to fresh air and keep them in a comfortable position for breathing.[8][9] If respiratory symptoms develop, seek medical advice.[8]
-
If swallowed: Rinse the mouth with water.[5][8] Do not induce vomiting.[7] Seek immediate medical attention.[2][7]
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and exposure.
-
Handling:
-
Storage:
Spill and Disposal Plan
In the case of a spill, and for routine waste disposal, follow these guidelines:
-
Spill Cleanup:
-
Waste Disposal:
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. This compound Red S SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. kremer-pigmente.com [kremer-pigmente.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
